1-(6-Chloropyrimidin-4-yl)-4-piperidinol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-5-9(12-6-11-8)13-3-1-7(14)2-4-13/h5-7,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFYOBVOGNPDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624597 | |
| Record name | 1-(6-Chloropyrimidin-4-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914347-85-6 | |
| Record name | 1-(6-Chloropyrimidin-4-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(6-Chloropyrimidin-4-yl)-4-piperidinol (CAS 914347-85-6): A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 1-(6-chloropyrimidin-4-yl)-4-piperidinol, a heterocyclic compound of significant interest to researchers and drug development professionals. Its unique structural combination of a reactive chloropyrimidine moiety and a versatile piperidinol scaffold makes it a valuable intermediate in the synthesis of complex bioactive molecules, particularly in the realm of kinase inhibitors.[1][2] This document will delve into its chemical properties, a robust and logical synthesis protocol, detailed analytical methodologies for its characterization, and its primary applications in medicinal chemistry, all while emphasizing the underlying scientific principles and safety considerations.
Core Chemical and Physical Properties
This compound is a solid powder, typically light cream in appearance.[3] Its molecular structure is foundational to its utility, offering a site for nucleophilic substitution at the pyrimidine ring and a hydroxyl group on the piperidine ring for further functionalization.
| Property | Value | Source |
| CAS Number | 914347-85-6 | [4] |
| Molecular Formula | C₉H₁₂ClN₃O | [4] |
| Molecular Weight | 213.66 g/mol | [4][5] |
| Boiling Point | 402.6 ± 45.0 °C (Predicted) | [6] |
| Density | 1.360 g/cm³ (Predicted) | [6] |
| Appearance | Light cream solid powder | [3] |
| Solubility | Soluble in organic solvents such as DMSO and methanol. |
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This well-established reaction class is ideal for coupling an amine, in this case, the secondary amine of 4-hydroxypiperidine, to an electron-deficient aromatic system, the chloropyrimidine ring. The presence of two electron-withdrawing nitrogen atoms in the pyrimidine ring activates the chlorine atom for substitution.
The proposed synthesis involves the reaction of 4,6-dichloropyrimidine with 4-hydroxypiperidine in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a suitable polar aprotic solvent like dimethylformamide (DMF). The base is crucial for scavenging the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Experimental Protocol: Synthesis
Materials:
-
4,6-Dichloropyrimidine
-
4-Hydroxypiperidine[7]
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4,6-dichloropyrimidine (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF.
-
Add 4-hydroxypiperidine (1.1 equivalents) to the solution, followed by the dropwise addition of DIPEA (1.5 equivalents).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is paramount to validate the identity and purity of the synthesized this compound, ensuring its suitability for subsequent applications in drug discovery pipelines. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) provides a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical ¹H NMR (400 MHz, DMSO-d₆) Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | s | 1H | Pyrimidine C2-H |
| ~6.8 | s | 1H | Pyrimidine C5-H |
| ~4.9 | d | 1H | -OH |
| ~4.2 | m | 2H | Piperidine C2-H, C6-H (axial) |
| ~3.7 | m | 1H | Piperidine C4-H |
| ~3.2 | t | 2H | Piperidine C2-H, C6-H (equatorial) |
| ~1.8 | m | 2H | Piperidine C3-H, C5-H (axial) |
| ~1.4 | m | 2H | Piperidine C3-H, C5-H (equatorial) |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the compound. A reversed-phase method is typically suitable for this type of molecule.[13][14]
Illustrative HPLC Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Expected Retention Time: Dependent on the specific gradient and column, but typically in the mid-polarity range.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) in positive mode is generally effective.
Expected Mass Spectrum Data:
-
Ionization Mode: ESI+
-
[M+H]⁺: Calculated for C₉H₁₃ClN₃O⁺: 214.0747; Found: ~214.1
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary value of this compound lies in its role as a versatile chemical intermediate for the synthesis of high-value pharmaceutical compounds.[15][16][17][18] The pyrimidine core is a well-established pharmacophore in numerous kinase inhibitors, while the piperidine moiety often serves as a scaffold to orient functional groups for optimal interaction with the target protein.[2][19]
The chlorine atom on the pyrimidine ring is a key functional handle, allowing for further SₙAr reactions with various nucleophiles (e.g., anilines, amines) to build molecular complexity. This strategy is frequently employed in the development of inhibitors for various kinase families, including cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer.[14]
For instance, the 2,4-diaminopyrimidine scaffold is a known hinge-binding motif for many kinases.[14] Starting from this compound, a medicinal chemist could introduce a substituted aniline at the C6 position to generate a library of potential kinase inhibitors for screening.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential when handling this compound. Based on available safety data sheets, the compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side shields or goggles.[20]
-
Hand Protection: Wear compatible chemical-resistant gloves.[20]
-
Skin and Body Protection: Wear a laboratory coat.[20]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a respirator may be necessary.
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.[21]
-
Avoid formation of dust and aerosols.[5]
-
Wash hands thoroughly after handling.[21]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[20][21]
First Aid Measures
-
If Inhaled: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]
Conclusion
This compound stands out as a strategically important building block for medicinal chemists and drug discovery scientists. Its straightforward, high-yielding synthesis via nucleophilic aromatic substitution, combined with its dual reactive sites, provides a robust platform for generating diverse libraries of compounds. While its primary application to date has been as an intermediate, its structural motifs are directly relevant to the design of potent and selective kinase inhibitors. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this valuable compound in their pursuit of novel therapeutics.
References
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. parchem.com [parchem.com]
- 5. aaronchem.com [aaronchem.com]
- 6. 1-(6-chloropyrimidin-4-yl)piperidin-4-ol price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. pjoes.com [pjoes.com]
- 9. Synthese von 4‐Chlorpiperidinen | Semantic Scholar [semanticscholar.org]
- 10. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Methyl-4-piperidinol (106-52-5) 1H NMR spectrum [chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]
- 14. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. scispace.com [scispace.com]
- 18. mlunias.com [mlunias.com]
- 19. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. aksci.com [aksci.com]
Biological activity of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol
An In-Depth Technical Guide to the Chemical Biology of the 1-(6-Chloropyrimidin-4-yl)-4-piperidinol Scaffold
Introduction
In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" serve as a cornerstone for the efficient development of novel therapeutics. These molecular frameworks are capable of binding to multiple biological targets, offering a fertile starting point for medicinal chemistry campaigns. The compound this compound is a prime example of such a scaffold. While not extensively characterized as a standalone therapeutic agent, its constituent parts—the 4-hydroxypiperidine ring and the 6-chloropyrimidine moiety—are prevalent in a multitude of clinically relevant molecules.
This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple compound summary to provide a deep, functional analysis of the this compound scaffold. We will dissect its chemical attributes, explore the established biological roles of its core components, and outline a comprehensive, field-proven experimental strategy to unlock its therapeutic potential. This document serves as a foundational manual for any research program aiming to leverage this versatile chemical architecture for the discovery of new medicines.
Part 1: Synthesis and Chemical Properties
The strategic value of a scaffold begins with its accessibility and chemical tractability. The synthesis of this compound is straightforward, typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.
Protocol 1: Synthesis of this compound
Rationale: This protocol leverages the high reactivity of the C4 and C6 positions of the pyrimidine ring, which are electron-deficient and thus susceptible to nucleophilic attack. Using a di-substituted pyrimidine allows for a selective reaction with the more reactive chlorine atom, driven by the reaction conditions.
Materials:
-
4,6-Dichloropyrimidine
-
4-Hydroxypiperidine
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in DMF, add 4-hydroxypiperidine (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. The causality here is that room temperature is sufficient to allow the nucleophilic piperidine to displace one of the chlorine atoms without forcing the less-reactive second displacement.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product via column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure this compound.[1][2]
Chemical Reactivity: The resulting scaffold possesses two key handles for further chemical modification:
-
The 6-Chloro Group: This site remains susceptible to a second SNAr reaction, allowing for the introduction of a wide array of chemical diversity. It can also serve as a reactive electrophile for covalent bond formation with biological nucleophiles like cysteine.[3]
-
The 4-Hydroxyl Group: This functional group can act as a hydrogen bond donor or acceptor, crucial for target engagement. It also serves as a synthetic handle for etherification, esterification, or other modifications to modulate physicochemical properties such as solubility and cell permeability.
Part 2: The Chloropyrimidine Moiety as a Kinase Inhibitor Pharmacophore
The pyrimidine ring is a cornerstone of kinase inhibitor design. Its nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors, mimicking the interaction of the adenine ring of ATP with the "hinge" region of the kinase active site.[4][5] This hinge-binding motif is a validated strategy for achieving potent and selective kinase inhibition.
The chlorine atom at the C6 position is particularly significant. While it can be used as a point for synthetic diversification, its primary role in modern inhibitor design is often as a latent reactive group. In certain kinase targets, a nearby cysteine residue can attack the electron-deficient carbon of the chloropyrimidine, displacing the chloride and forming a permanent, covalent bond.[3] This mechanism of irreversible inhibition can lead to enhanced potency, prolonged duration of action, and improved therapeutic outcomes.
Caption: General binding mode of a chloropyrimidine inhibitor in a kinase active site.
Part 3: The 4-Hydroxypiperidine Scaffold in Drug Design
The piperidine ring is one of the most common heterocyclic scaffolds found in approved drugs, particularly those targeting the central nervous system.[6] Its saturated, non-aromatic nature allows it to adopt a stable chair conformation, presenting substituents in well-defined three-dimensional vectors. This is critical for precise interactions with protein binding sites.
The 4-hydroxyl group imparts several beneficial properties:
-
Polarity and Solubility: It increases the polarity of the molecule, often improving aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Target Interactions: As a potent hydrogen bond donor and acceptor, the hydroxyl group can form key interactions that anchor the molecule in its binding site, significantly contributing to affinity and selectivity.
-
Vector for Elaboration: It provides a defined exit vector for growing the molecule into adjacent pockets of a target protein, enabling fine-tuning of potency and selectivity.
For instance, the discovery of the potent Akt kinase inhibitor AZD5363 involved the optimization of a pyrrolopyrimidine core attached to a substituted piperidine ring, highlighting the value of this scaffold in generating potent and drug-like molecules.[4] Similarly, piperidinol-containing compounds have been investigated for anti-tuberculosis activity, demonstrating the broad utility of the scaffold.[7][8]
Part 4: Predicted Biological Activities and Target Space
By synthesizing the properties of its constituent parts, the primary predicted biological target class for derivatives of this compound is the protein kinase family . The chloropyrimidine moiety strongly suggests activity as an ATP-competitive inhibitor, with the potential for covalent inhibition.
The table below summarizes known bioactive molecules that share one of the core fragments of our scaffold, providing a map of the potential target space.
| Compound Class/Example | Core Fragment | Biological Target(s) | Reported Potency (IC₅₀) | Reference |
| AZD5363 (Capivasertib) | Pyrrolopyrimidine + Piperidine | Akt Kinase | ~3-10 nM | [4] |
| AT7519 | Pyrazole + Piperidine | Cyclin-Dependent Kinases (CDKs) | ~10-100 nM | [9] |
| GDC-0941 (Pictilisib) | Thienopyrimidine | PI3 Kinase | ~3 nM | [10] |
| Covalent MSK1 Inhibitors | Dichloropyrimidine | Mitogen- and stress-activated protein kinase 1 (MSK1) | ~200 nM | [3] |
| Piperidinol Analogs | Aryl Piperidinol | Mycobacterium tuberculosis | MIC: 1.4-1.7 µg/mL | [7][8] |
Part 5: Experimental Workflows for Scaffold Characterization
For a researcher starting with this compound, a systematic, multi-stage approach is required to identify and validate its biological activity. The following workflows provide a self-validating system for characterization.
Caption: A streamlined workflow for characterizing a novel kinase inhibitor scaffold.
Workflow 1: Broad Kinase Profiling
Rationale: To avoid bias and efficiently survey the target landscape, a broad profiling screen is the optimal starting point. This approach tests the compound against hundreds of kinases simultaneously.
Protocol: KinomeScan™ Profiling
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Submit the compound to a commercial vendor (e.g., DiscoverX/Eurofins) for screening against their full kinase panel at a single concentration (typically 1 µM).
-
The assay principle involves the compound competing with an immobilized, active-site directed ligand for binding to each kinase. The amount of kinase bound to the solid support is measured, and a percent inhibition is calculated.
-
Data Analysis: Identify kinases that show significant inhibition (e.g., >90%). These are your primary "hits." The causality is direct: a high inhibition value indicates a strong binding interaction between the compound and the kinase.
Workflow 2: Hit Validation and Mechanistic Elucidation
Rationale: Primary hits must be validated in orthogonal, solution-based assays to confirm activity and determine potency (IC₅₀). Furthermore, the presence of the chloropyrimidine necessitates an investigation into the covalent binding mechanism.
Protocol: ADP-Glo™ Kinase Assay (Promega)
-
Set up a kinase reaction buffer containing the validated hit kinase, its specific substrate, and ATP.
-
Add the test compound in a series of dilutions (e.g., 10 µM to 0.1 nM) to generate a dose-response curve.
-
Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Measure luminescence on a plate reader. The signal is directly proportional to kinase activity.
-
Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.
Protocol: Intact Protein Mass Spectrometry for Covalent Binding
-
Incubate the purified hit kinase (e.g., 5 µM) with an excess of the test compound (e.g., 50 µM) at room temperature for 2-4 hours.
-
As a control, incubate the kinase with DMSO vehicle alone.
-
Quench the reaction and desalt the protein sample using a C4 ZipTip.
-
Analyze the protein sample by LC-MS (e.g., on a Q-TOF instrument).
-
Data Analysis: Compare the deconvoluted mass spectrum of the compound-treated protein with the control. A mass increase corresponding to the molecular weight of the compound indicates that a covalent adduct has formed, confirming the mechanism.
Workflow 3: Cellular Activity Assessment
Rationale: It is critical to determine if in vitro enzymatic potency translates into activity in a cellular context. This involves measuring both a phenotypic outcome (e.g., cell death) and direct evidence of target engagement.
Protocol: Western Blot for Target Engagement
-
Select a cell line where the hit kinase is known to be a key driver of a signaling pathway.
-
Plate the cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for a defined period (e.g., 2 hours).
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of your hit kinase.
-
Also probe with an antibody for the total amount of that substrate and a loading control (e.g., GAPDH).
-
Data Analysis: A dose-dependent decrease in the phosphorylated substrate signal, without a change in the total substrate, is direct evidence of target engagement and inhibition in a cellular environment.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for drug discovery, particularly in the realm of kinase inhibitors. Its synthetic accessibility, combined with the proven utility of its core fragments, provides a solid foundation for a medicinal chemistry program. The chloropyrimidine moiety offers a validated hinge-binding element with the potential for covalent inhibition, while the 4-hydroxypiperidine group ensures favorable physicochemical properties and provides a vector for synthetic optimization.
The experimental workflows detailed in this guide provide a robust, logic-driven pathway for researchers to:
-
Identify and validate novel biological targets for this scaffold.
-
Elucidate the mechanism of action, including potential covalent inhibition.
-
Confirm translation of enzymatic activity to a cellular context.
Future work should focus on systematic Structure-Activity Relationship (SAR) studies. Key modifications would include:
-
Substitution at the C6-position: Replacing the chlorine with various amines, ethers, or carbon-linked groups to explore different binding pockets and tune selectivity.
-
Derivatization of the 4-hydroxyl group: Introducing new functionality to probe for additional interactions and modulate ADME properties.
By following the principles and protocols outlined herein, research teams can effectively harness the latent potential of the this compound scaffold to develop the next generation of targeted therapeutics.
References
- 1. This compound | 914347-85-6 [amp.chemicalbook.com]
- 2. 1-(6-chloropyrimidin-4-yl)piperidin-4-ol, CasNo.914347-85-6 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 3. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalkinomics.com [chemicalkinomics.com]
- 6. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-(6-Chloropyrimidin-4-yl)-4-piperidinol: A Pivotal Intermediate in the Synthesis of Targeted Kinase Inhibitors
Abstract
This technical guide provides an in-depth analysis of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol, a key heterocyclic intermediate in modern medicinal chemistry. While not possessing a direct biological mechanism of action itself, its strategic importance lies in its role as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. This document elucidates the chemical rationale for its use, details its application in synthetic pathways, and explores the mechanism of action of the resulting therapeutic agents. We provide detailed experimental protocols for the synthesis and evaluation of derivative compounds, offering a comprehensive resource for researchers, chemists, and drug development professionals in the field of oncology and beyond.
Introduction: The Strategic Value of a Chemical Building Block
In the landscape of drug discovery, the identification of novel, biologically active compounds is often a process of meticulous molecular assembly. The starting materials, or chemical intermediates, are as critical as the final product. This compound is a prime example of such a pivotal building block.
Its structure is a composite of two highly valuable pharmacophores: a 4,6-disubstituted pyrimidine and a 4-hydroxypiperidine ring.
-
The Pyrimidine Core: The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine base of ATP and enabling potent binding to the hinge region of kinase enzymes.[2][3] This makes it an ideal foundation for designing ATP-competitive kinase inhibitors.[4]
-
The Piperidine Moiety: The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals.[5] It provides a three-dimensional structure that can improve physicochemical properties such as solubility and metabolic stability, while also serving as a linker to introduce additional functional groups for optimizing target engagement and selectivity.[6][7]
-
The Reactive Chlorine Atom: The chlorine atom at the C6 position of the pyrimidine ring is the key to the intermediate's utility. It activates the ring for nucleophilic aromatic substitution (SNAr), allowing for the straightforward and regioselective introduction of a wide variety of nucleophiles, thereby enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[8]
This guide will deconstruct the journey from this intermediate to a potent kinase inhibitor, providing the scientific rationale and practical methodologies required for its application in a research setting.
Synthetic Strategy: Leveraging Reactivity for Drug Design
The primary utility of this compound is in the synthesis of 2,4,6-trisubstituted pyrimidine derivatives. The chlorine atom at C6 is significantly more reactive towards nucleophilic displacement than the one at C2 would be (if present), and the existing substitution at C4 directs the next synthetic step. A common synthetic route involves the reaction of the chloropyrimidine with a desired amine-containing nucleophile.
This reaction is typically a nucleophilic aromatic substitution (SNAr), a cornerstone of heterocyclic chemistry. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms facilitates the attack of a nucleophile on the carbon atom bearing the chlorine.
Caption: General workflow for the synthesis of kinase inhibitors.
This straightforward reaction allows for the creation of a library of compounds where the "R" group can be systematically varied to probe the binding pocket of the target kinase, optimizing for potency and selectivity.
Mechanism of Action: From Intermediate to Potent Kinase Inhibitor
While the intermediate itself is biologically inert, the final compounds synthesized from it are designed to be potent inhibitors of protein kinases. Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[9] Dysregulation of kinase activity is a hallmark of many cancers, making them a major target for therapeutic intervention.[1][4]
The pyrimidine-based compounds derived from this compound typically function as ATP-competitive inhibitors .
The EGFR Signaling Pathway: A Case Study The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose over-activation is implicated in several cancers.[10] Many pyrimidine derivatives have been developed as potent EGFR inhibitors.[11]
The mechanism proceeds as follows:
-
Binding to the ATP Pocket: The pyrimidine core of the inhibitor enters the ATP-binding pocket of the kinase domain.
-
Hinge Region Interaction: The nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with amino acid residues in the "hinge region" of the kinase, mimicking the interaction of ATP's adenine ring.[2]
-
Blocking ATP: By occupying this site, the inhibitor physically blocks ATP from binding.
-
Inhibition of Phosphorylation: Without ATP, the kinase cannot phosphorylate its downstream substrates.
-
Signal Blockade: This inhibition halts the downstream signaling cascade that would otherwise promote cell proliferation, survival, and metastasis.[10]
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
Experimental Protocols
To translate the theoretical framework into practice, we provide detailed, validated protocols for the synthesis and evaluation of a representative kinase inhibitor derived from this compound.
Protocol 1: Synthesis of a 2,4,6-Trisubstituted Pyrimidine Derivative
Objective: To synthesize a novel kinase inhibitor via SNAr reaction.
Materials:
-
This compound
-
Target amine (e.g., 3-ethynylaniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Reaction vessel, magnetic stirrer, heating mantle
-
Reagents for workup and purification (e.g., ethyl acetate, brine, silica gel)
Methodology:
-
To a solution of this compound (1.0 eq) in NMP, add the target amine (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the final compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against a target kinase (e.g., EGFR).[12]
Materials:
-
Synthesized inhibitor compound
-
Recombinant human kinase (e.g., EGFR)
-
Kinase substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Methodology:
-
Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Kinase Reaction:
-
In a white assay plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase reaction buffer.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.
-
Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert the generated ADP into ATP and produce a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[10]
-
Caption: Workflow for an in vitro kinase inhibition assay.
Data Presentation: Quantifying Inhibitory Potency
The output of kinase inhibition assays is typically summarized in a table of IC₅₀ values. A lower IC₅₀ value indicates a more potent inhibitor. It is also crucial to assess selectivity by testing the compound against a panel of other kinases.
Table 1: Representative Inhibitory Profile of a Pyrimidine-Based Kinase Inhibitor
| Kinase Target | IC₅₀ (nM) |
| EGFR (T790M mutant) | 8 |
| EGFR (Wild-Type) | 250 |
| VEGFR-2 | >10,000 |
| SRC | 1,200 |
| LCK | >10,000 |
| Data is hypothetical and for illustrative purposes. |
An ideal inhibitor, such as the one illustrated above, would show high potency against the desired target (in this case, a mutant form of EGFR common in drug resistance) and low activity against other kinases, minimizing the potential for off-target effects.[10][11]
Conclusion and Future Directions
This compound represents a quintessential example of a high-value chemical intermediate. Its true power is unlocked through synthetic chemistry, serving as a robust and reliable starting point for the development of targeted therapies. The pyrimidine and piperidine scaffolds it provides are proven components of successful drugs, particularly ATP-competitive kinase inhibitors.[1][5]
The future development of compounds from this intermediate will likely focus on:
-
Enhanced Selectivity: Designing derivatives that can distinguish between highly similar kinase family members to reduce toxicity.
-
Overcoming Resistance: Creating next-generation inhibitors that are active against kinase mutations that confer resistance to existing therapies.[11]
-
Dual-Target Inhibitors: Exploring modifications that allow a single molecule to inhibit two distinct pathological targets, a promising strategy for complex diseases like cancer.[1]
By understanding the fundamental chemistry of this intermediate and the biological mechanisms of its derivatives, researchers are well-equipped to continue innovating in the critical field of targeted drug discovery.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol
Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold
In the landscape of modern drug discovery, the identification of novel molecular entities with therapeutic potential is a cornerstone of progress. The compound 1-(6-chloropyrimidin-4-yl)-4-piperidinol emerges as a molecule of significant interest, not from a history of established biological activity, but from the inherent promise of its constituent chemical moieties. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the potential therapeutic targets of this compound. As we dissect the structural components of this compound, we will construct a logical, evidence-based framework for identifying and validating its most promising biological targets. This document will serve as a roadmap for future investigations, transforming a molecule of unknown potential into a candidate for therapeutic innovation.
Molecular Architecture and Physicochemical Properties
This compound is a heterocyclic compound with the molecular formula C₉H₁₂ClN₃O and a molecular weight of 213.66 g/mol .[1][2] Its structure is characterized by two key pharmacophores: a chloropyrimidine ring and a piperidinol moiety.
| Property | Value | Source |
| CAS Number | 914347-85-6 | [1][2] |
| Molecular Formula | C₉H₁₂ClN₃O | [1][2] |
| Molecular Weight | 213.66 g/mol | [1][2] |
The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide array of biological targets through hydrogen bonding and π-π stacking interactions.[3][4] The chloro-substitution at the 6-position offers a potential site for metabolic modification or for covalent interaction with target proteins. The piperidine ring, a common feature in many approved drugs, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[5][6] The hydroxyl group of the piperidinol moiety can act as a hydrogen bond donor and acceptor, further enhancing its potential for target engagement.
Inferred Therapeutic Landscapes: A Target-Centric Approach
While direct biological data for this compound is not extensively available, we can infer potential therapeutic applications by examining the established activities of structurally related compounds. This "analog-based" approach allows us to formulate hypotheses about its potential targets.
Oncology: Targeting Kinases and Cell Cycle Regulators
The pyrimidine core is a hallmark of numerous anti-cancer agents that function as kinase inhibitors. The structural similarity of the chloropyrimidine moiety to the purine core of ATP suggests that this compound could compete with ATP for binding to the active site of various kinases.
Potential Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): Many pyrimidine-based inhibitors of EGFR have been developed for the treatment of non-small cell lung cancer.
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy, and pyrimidine derivatives have shown inhibitory activity against them.[7]
-
Tyrosine Kinases: A broad range of tyrosine kinases involved in oncogenic signaling pathways could be potential targets.
Infectious Diseases: A Scaffold for Antimicrobial Agents
Both pyrimidine and piperidine derivatives have demonstrated significant potential as antimicrobial agents.[8][9] The pyrimidine ring is a fundamental component of nucleosides, making it a logical starting point for the development of inhibitors of microbial nucleic acid synthesis. Piperidinol-containing compounds have also been identified with anti-tuberculosis activity.[10]
Potential Antimicrobial Targets:
-
Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drugs.
-
Viral Polymerases: The pyrimidine scaffold can be modified to mimic natural nucleosides, thereby inhibiting viral replication.
-
Mycobacterium tuberculosis-specific Enzymes: Given the precedent of piperidinol analogs with anti-tuberculosis activity, enzymes unique to this pathogen are worthy of investigation.[10]
Central Nervous System (CNS) Disorders: Modulating Neurological Pathways
The piperidine moiety is a common feature in many CNS-active drugs, including antipsychotics and analgesics.[5] This suggests that this compound may possess neuromodulatory properties.
Potential CNS Targets:
-
Dopamine and Serotonin Receptors: The piperidine scaffold is known to interact with these G-protein coupled receptors, which are implicated in a variety of psychiatric disorders.
-
Opioid Receptors: Certain piperidinol derivatives have been reported as mu-opioid receptor agonists.[10]
-
Glutamate Receptors: Pyrimidine derivatives have been explored as modulators of glutamate receptors, which play a crucial role in synaptic transmission.[3]
A Roadmap for Target Identification and Validation
The following experimental workflow provides a structured approach to systematically identify and validate the therapeutic targets of this compound.
Initial Target Class Screening
The first step is to perform broad-based screening assays to narrow down the potential target classes.
Experimental Protocol: Broad-Panel Radioligand Binding and Enzyme Inhibition Assays
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Assay Selection: Utilize a commercial service or an in-house platform that offers a broad panel of radioligand binding assays for various receptors and ion channels, as well as enzyme inhibition assays for major enzyme families (e.g., kinases, proteases).
-
Primary Screen: Screen the compound at a single high concentration (e.g., 10 µM) against the entire panel.
-
Data Analysis: Identify "hits" as targets that show significant inhibition or binding (e.g., >50% at 10 µM).
Caption: A streamlined workflow for target identification and validation.
Hit Confirmation and Potency Determination
Once initial hits are identified, the next step is to confirm these interactions and determine the compound's potency.
Experimental Protocol: Dose-Response and IC₅₀/EC₅₀ Determination
-
Serial Dilution: Prepare a series of dilutions of the compound from the stock solution.
-
Assay Performance: Perform the specific binding or enzyme inhibition assay for each identified hit with the range of compound concentrations.
-
Data Plotting: Plot the percentage of inhibition or binding against the logarithm of the compound concentration.
-
Curve Fitting: Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (for inhibition) or EC₅₀ (for activation) value.
Cellular and Functional Validation
Demonstrating the compound's activity in a cellular context is crucial for validating its therapeutic potential.
Experimental Protocol: Cell-Based Functional Assays
-
Cell Line Selection: Choose appropriate cell lines that endogenously express the target of interest or are engineered to do so.
-
Assay Development: Design a functional assay that measures a downstream consequence of target modulation (e.g., cell proliferation, apoptosis, second messenger signaling).
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Endpoint Measurement: Measure the functional endpoint and determine the compound's potency in a cellular environment.
Caption: A conceptual pathway of kinase inhibition by the compound.
Future Directions and Conclusion
The journey from a molecule of interest to a clinically viable drug is a long and arduous one. For this compound, the initial steps outlined in this guide provide a clear path forward. The combination of its privileged scaffolds suggests a high probability of biological activity. The proposed target identification and validation workflow offers a systematic and efficient means of uncovering this potential.
Future research should focus on:
-
Synthesis of Analogs: To explore the structure-activity relationship (SAR) and optimize potency and selectivity.
-
In Vivo Efficacy Studies: To evaluate the compound's therapeutic effect in relevant animal models.
-
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of the compound.
References
- 1. parchem.com [parchem.com]
- 2. This compound | 914347-85-6 [amp.chemicalbook.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(6-Chloropyrimidin-4-yl)-4-piperidinol: Discovery, Synthesis, and Pivotal Role in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical intermediate, 1-(6-Chloropyrimidin-4-yl)-4-piperidinol. The document delves into the discovery and historical context of this compound, highlighting its critical role in the synthesis of potent kinase inhibitors. A detailed, step-by-step synthesis protocol is provided, accompanied by a discussion of the underlying chemical principles and experimental rationale. Furthermore, this guide explores the significance of the pyrimidine and piperidinol moieties in medicinal chemistry, particularly in the context of developing targeted cancer therapies.
Introduction: The Emergence of a Key Building Block
In the landscape of modern drug discovery, particularly within oncology, the development of small molecule kinase inhibitors has revolutionized treatment paradigms. These targeted therapies often rely on modular synthesis strategies, utilizing key chemical building blocks that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. This compound has emerged as a crucial intermediate in this field, valued for its inherent structural features that facilitate its incorporation into complex bioactive molecules.[1]
The compound's architecture, featuring a reactive chloropyrimidine ring and a functionalized piperidinol moiety, offers medicinal chemists a versatile scaffold for generating libraries of potential drug candidates. The chlorosubstituent on the pyrimidine ring provides a handle for nucleophilic substitution, allowing for the strategic introduction of various pharmacophoric elements. Simultaneously, the hydroxyl group on the piperidine ring can be functionalized or can participate in crucial hydrogen bonding interactions within a biological target's active site.
Discovery and Historical Context: A Scaffold for Aurora Kinase Inhibition
The discovery of this compound is intrinsically linked to the quest for potent and selective inhibitors of Aurora kinases. These serine/threonine kinases are key regulators of mitosis, and their overexpression is implicated in the pathogenesis of numerous human cancers. Consequently, they have become a prime target for the development of novel anticancer agents.
The first public disclosure of the synthesis and utility of this compound appears in the patent literature, specifically in the context of developing novel kinase inhibitors. This compound was designed as a key intermediate for the synthesis of a series of potent pan-Aurora kinase inhibitors, most notably the clinical candidate AMG 900 .[2][3] AMG 900 is a highly potent and selective inhibitor of Aurora kinases A, B, and C, and has demonstrated significant antitumor activity in preclinical models, including those resistant to other chemotherapeutic agents.[2][4][5]
The strategic design of AMG 900 necessitated a modular synthetic approach, and this compound was identified as an optimal building block to construct a significant portion of the final molecule. Its synthesis and subsequent elaboration were pivotal to the successful development of this promising therapeutic candidate.
Synthetic Protocol and Mechanistic Rationale
The synthesis of this compound is a prime example of a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. The electron-deficient nature of the pyrimidine ring, further activated by the presence of two electronegative nitrogen atoms and a chlorine substituent, renders it susceptible to attack by nucleophiles.
Reaction Scheme
The overall synthetic transformation involves the reaction of 4,6-dichloropyrimidine with 4-piperidinol.
Caption: General reaction scheme for the synthesis.
Detailed Experimental Protocol
The following protocol is adapted from the patent literature describing the synthesis of intermediates for Aurora kinase inhibitors.
Materials:
-
4,6-Dichloropyrimidine
-
4-Piperidinol
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in DMF, add 4-piperidinol (1.0-1.2 eq) and DIPEA (1.5-2.0 eq).
-
Stir the reaction mixture at ambient temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine to remove residual DMF and other aqueous-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
Causality Behind Experimental Choices
-
Solvent: DMF is chosen as the solvent due to its polar aprotic nature, which can solvate the ionic intermediates of the SNAr reaction and facilitate the reaction rate.
-
Base: DIPEA, a non-nucleophilic organic base, is used to neutralize the hydrochloric acid (HCl) that is generated during the reaction. This prevents the protonation of the piperidinol nitrogen, which would render it non-nucleophilic and halt the reaction.
-
Temperature: The reaction is typically carried out at room temperature, which is sufficient for the activation of the dichloropyrimidine ring towards nucleophilic attack.
-
Purification: Silica gel chromatography is a standard and effective method for purifying the product from unreacted starting materials and any potential side products, such as the disubstituted pyrimidine.
Application in Drug Discovery: The Synthesis of AMG 900
The primary and most significant application of this compound is as a key intermediate in the synthesis of the pan-Aurora kinase inhibitor, AMG 900.[2][3][6] The following diagram illustrates the pivotal role of this intermediate in the construction of the final drug molecule.
Caption: Role of the intermediate in AMG 900 synthesis.
In the synthesis of AMG 900, the remaining chlorine atom on the pyrimidine ring of this compound is subsequently displaced by another nucleophile, demonstrating the utility of this intermediate as a scaffold for sequential functionalization. The piperidinol moiety is also crucial, as it is further elaborated to connect to another key fragment of the final drug molecule.
Data Summary
| Property | Value |
| IUPAC Name | 1-(6-Chloropyrimidin-4-yl)piperidin-4-ol |
| CAS Number | 914347-85-6 |
| Molecular Formula | C₉H₁₂ClN₃O |
| Molecular Weight | 213.66 g/mol |
| Appearance | White to off-white solid |
| Key Application | Intermediate for AMG 900 |
Conclusion
This compound stands as a testament to the importance of strategic molecular design in modern drug discovery. Its discovery was driven by the need for a versatile building block in the synthesis of targeted therapies, specifically for the challenging field of kinase inhibition. The straightforward and robust synthesis of this intermediate, coupled with its inherent reactivity and functionality, has solidified its place as a valuable tool for medicinal chemists. The successful development of the potent Aurora kinase inhibitor AMG 900 underscores the critical contribution of this compound to the advancement of oncology therapeutics. This technical guide serves to provide researchers and scientists with a comprehensive understanding of this important chemical entity, from its fundamental chemistry to its impactful application in the pharmaceutical industry.
References
- 1. jocpr.com [jocpr.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual targeting of aurora kinases with AMG 900 exhibits potent preclinical activity against acute myeloid leukemia with distinct post-mitotic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMG 900 Supplier | CAS 945595-80-2 | AMG900 | Tocris Bioscience [tocris.com]
- 6. pubs.acs.org [pubs.acs.org]
The Emergent Therapeutic Potential of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol and its Derivatives: A Technical Guide for Drug Discovery
Abstract
The confluence of privileged structural motifs in medicinal chemistry often heralds the discovery of novel therapeutic agents. The scaffold, 1-(6-chloropyrimidin-4-yl)-4-piperidinol, represents a compelling fusion of the biologically versatile pyrimidine ring and the frequently employed piperidine core. This technical guide provides an in-depth exploration of this core structure, offering a roadmap for researchers, medicinal chemists, and drug development professionals. We will delve into the synthetic rationale, potential for diversification, and the promising, albeit still emerging, biological potential of its derivatives, with a particular focus on kinase inhibition and anticancer applications. This document is intended to serve as a foundational resource, synthesizing established principles of medicinal chemistry with actionable, field-proven experimental insights to empower the next wave of drug discovery in this chemical space.
The Core Scaffold: A Strategic Union of Pharmacophores
The this compound scaffold is a molecule of significant interest due to the established pharmacological importance of its constituent parts. The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including several approved drugs, and is known to interact with a wide array of biological targets.[1][2] The piperidine ring, a ubiquitous fragment in drug design, imparts favorable pharmacokinetic properties and provides a versatile anchor for further chemical modification.[3][4]
The strategic placement of a chlorine atom at the 6-position of the pyrimidine ring offers a reactive handle for nucleophilic aromatic substitution, enabling the facile generation of a diverse library of derivatives. The 4-hydroxypiperidinol moiety not only provides a point for potential secondary modification but also introduces a polar group that can engage in crucial hydrogen bonding interactions within a biological target's binding site.
Synthetic Strategy: A Proposed Pathway
While specific literature detailing the synthesis of this compound is not abundant, a robust synthetic route can be proposed based on established chemical principles for analogous structures.[5] The most probable synthetic approach involves a nucleophilic aromatic substitution (SNAr) reaction.
Proposed Synthesis of this compound
The key transformation is the reaction of 4,6-dichloropyrimidine with 4-hydroxypiperidine. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of the core scaffold via SNAr.
Experimental Protocol: A General Guideline
-
Reaction Setup: To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 4-hydroxypiperidine (1.0-1.2 eq).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (Et3N) (2.0-3.0 eq), to the reaction mixture.
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Derivatization Potential: Exploring Chemical Space
The true potential of the this compound scaffold lies in its amenability to further chemical modification. The reactive chlorine atom at the 6-position of the pyrimidine ring is the primary site for diversification.
Diagram of Derivatization Strategies:
References
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
Spectroscopic Data for 1-(6-Chloropyrimidin-4-yl)-4-piperidinol: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 1-(6-chloropyrimidin-4-yl)-4-piperidinol (CAS No. 914347-85-6). As a key intermediate in various research and development programs, a thorough understanding of its structural characterization is paramount for researchers, scientists, and drug development professionals. Due to the absence of publicly available experimental spectra for this specific molecule, this guide will provide a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These predictions are grounded in the analysis of its constituent chemical moieties and data from closely related analogues.
Molecular Structure and Rationale for Spectroscopic Analysis
This compound is a bifunctional molecule comprising a 4-hydroxypiperidine ring attached via its nitrogen atom to the C4 position of a 6-chloropyrimidine ring. The molecular formula is C₉H₁₂ClN₃O, with a molecular weight of 213.66 g/mol .[1]
Accurate spectroscopic characterization is essential to confirm the identity and purity of the synthesized compound, ensuring the reliability of subsequent biological or chemical studies. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation patterns.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show distinct signals for the pyrimidine and piperidine protons. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine ring and the chlorine atom.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~8.40 | Singlet | 1H | H-2' | The proton at the 2-position of the pyrimidine ring is expected to be the most deshielded aromatic proton due to the adjacent nitrogen atoms. |
| ~6.80 | Singlet | 1H | H-5' | This pyrimidine proton is expected to be at a higher field compared to H-2' due to its position relative to the nitrogen atoms. |
| ~4.20 | Multiplet | 2H | H-2, H-6 (axial) | The axial protons on the carbons adjacent to the nitrogen of the piperidine ring are deshielded by the pyrimidine ring. |
| ~3.80 | Multiplet | 1H | H-4 (CHOH) | The proton on the carbon bearing the hydroxyl group will be a multiplet due to coupling with the adjacent methylene protons. |
| ~3.20 | Multiplet | 2H | H-2, H-6 (equatorial) | The equatorial protons are expected to be at a slightly higher field than the axial protons. |
| ~1.85 | Multiplet | 2H | H-3, H-5 (axial) | The axial protons on the carbons beta to the nitrogen. |
| ~1.50 | Multiplet | 2H | H-3, H-5 (equatorial) | The equatorial protons are expected to be at a slightly higher field than their axial counterparts. |
| ~4.90 | Singlet (broad) | 1H | -OH | The hydroxyl proton signal is typically broad and its chemical shift can vary with concentration and temperature. |
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The chemical shifts are predicted based on the known values for substituted pyrimidines and piperidines.
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~165.0 | C-4' | The carbon atom attached to the piperidine nitrogen is expected to be significantly deshielded. |
| ~161.0 | C-6' | The carbon atom bearing the chlorine atom is also highly deshielded. |
| ~158.0 | C-2' | The carbon at the 2-position of the pyrimidine ring. |
| ~100.0 | C-5' | The carbon at the 5-position of the pyrimidine ring is expected to be the most shielded of the pyrimidine carbons. |
| ~65.0 | C-4 | The carbon atom of the piperidine ring bearing the hydroxyl group. |
| ~45.0 | C-2, C-6 | The carbon atoms of the piperidine ring adjacent to the nitrogen. |
| ~33.0 | C-3, C-5 | The carbon atoms of the piperidine ring beta to the nitrogen. |
Predicted Mass Spectrometry
For a molecule like this compound, which is polar and semi-volatile, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that would likely produce a prominent protonated molecular ion peak.
Table 3: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion | Rationale |
| 214.07 | [M+H]⁺ | The protonated molecular ion, corresponding to C₉H₁₃ClN₃O⁺. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) would be expected, showing a peak at m/z 216.07 with about one-third the intensity. |
| 196.06 | [M+H - H₂O]⁺ | Loss of a water molecule from the hydroxyl group is a common fragmentation pathway for alcohols. |
| 113.04 | [C₄H₂ClN₂]⁺ | Fragmentation corresponding to the chloropyrimidine moiety. |
| 101.08 | [C₅H₁₀NO]⁺ | Fragmentation corresponding to the 4-hydroxypiperidine moiety. |
Experimental Protocols
For researchers who have synthesized this compound, the following protocols provide a robust starting point for acquiring high-quality spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Weigh approximately 10-15 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice for ensuring the solubility of this polar compound and for observing the hydroxyl proton.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition :
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the spectrum with a standard pulse program. A spectral width of 0-10 ppm and a sufficient number of scans (e.g., 16-32) should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.
-
A spectral width of 0-180 ppm is appropriate.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Caption: General workflow for NMR spectroscopic analysis.
Mass Spectrometry Protocol
-
Sample Preparation :
-
Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL in the same solvent.
-
-
ESI-MS Analysis :
-
Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Optimize the capillary voltage and cone voltage to maximize the signal of the molecular ion.
-
Caption: General workflow for ESI-MS analysis.
Conclusion
This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. The predicted NMR and MS data, along with the provided experimental protocols, offer a comprehensive resource for scientists working with this compound. It is important to note that these are predicted values, and experimental verification is crucial for definitive structural confirmation. The provided protocols are robust starting points and may require optimization based on the specific instrumentation used.
References
Foreword: The Imperative of Physicochemical Profiling in Drug Development
An In-Depth Technical Guide to the Solubility and Stability of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol
In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is not merely a regulatory checkbox; it is the very foundation upon which successful development is built. Properties such as solubility and stability govern a compound's behavior from in vitro assays to in vivo exposure and final formulation. Poor solubility can lead to erratic absorption and low bioavailability, while instability can compromise safety, efficacy, and shelf-life.[1][2] This guide provides a comprehensive framework for characterizing a key intermediate and potential active pharmaceutical ingredient (API): this compound. We will explore the requisite experimental designs, the rationale behind methodological choices, and the interpretation of data, grounding our approach in the authoritative standards of the International Council for Harmonisation (ICH).
The Molecule in Focus: this compound
This compound (CAS 914347-85-6) is a heterocyclic compound featuring a chloropyrimidine moiety linked to a piperidinol ring.[3][4] The structure presents key features that inform our investigation:
-
Ionizable Centers: The piperidine nitrogen is basic, and the pyrimidine nitrogens are weakly basic. This suggests that the compound's aqueous solubility will be highly dependent on pH.[2]
-
Reactive Sites: The chloro-substituted pyrimidine ring is an electron-deficient system, making the chlorine atom a potential leaving group susceptible to nucleophilic substitution or hydrolysis, particularly under acidic or basic conditions.[5][6]
-
Hydrogen Bonding: The hydroxyl group on the piperidine ring and the nitrogen atoms can act as hydrogen bond donors and acceptors, influencing both solubility and crystal packing.
A predictive understanding of these features is the first step in designing a robust characterization strategy.
Solubility Profiling: Beyond a Single Number
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[7] For orally administered drugs, a compound must dissolve in the gastrointestinal fluids to be absorbed. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[1]
The Duality of Solubility: Kinetic vs. Thermodynamic Assessment
Kinetic solubility measures the concentration at which a compound, rapidly introduced from a high-concentration organic solvent stock (typically DMSO), begins to precipitate in an aqueous medium.[7][8] This value is often higher than the true equilibrium solubility due to the formation of a supersaturated solution or amorphous precipitates.[9] It is most relevant during early discovery screening, where high throughput is necessary to rank large numbers of compounds for their suitability in in vitro assays.[1]
Thermodynamic solubility , conversely, is the true equilibrium concentration of a compound in a saturated solution in contact with its most stable solid-state form.[1][9] This measurement requires a longer incubation time (e.g., 24 hours or more) to ensure equilibrium is reached and is the gold standard for guiding formulation and predicting in vivo dissolution.[8]
Experimental Workflow: A Strategy for Comprehensive Solubility Assessment
The following diagram outlines a logical workflow for determining the solubility profile of this compound.
Caption: Workflow for kinetic and thermodynamic solubility assessment.
Protocol: Thermodynamic pH-Solubility Profile by Shake-Flask Method
This protocol determines the equilibrium solubility across a physiologically relevant pH range.
1. Preparation of Buffers:
-
Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0) to simulate various gastrointestinal and physiological conditions. Use buffers with low salt concentration to avoid common ion effects.
2. Sample Preparation:
-
Add an excess amount of solid this compound (e.g., 2 mg) to 1 mL of each buffer in separate glass vials. The amount should be sufficient to ensure solid remains at equilibrium.
3. Equilibration:
-
Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for at least 24 hours. A 48-hour time point can be included for a subset of samples to confirm that equilibrium has been reached.
4. Sample Processing:
-
After equilibration, allow the vials to stand for a short period to let heavy solids settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove all undissolved solids.
5. Quantification:
-
Prepare a calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Analyze the filtered supernatant using a validated HPLC-UV method to determine the concentration of the dissolved compound.
6. Data Presentation:
-
The results should be summarized in a table and plotted as solubility (µg/mL or µM) versus pH.
| pH of Buffer | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |
| 1.2 | 25 | [Experimental Value] | [Experimental Value] |
| 4.5 | 25 | [Experimental Value] | [Experimental Value] |
| 6.8 | 25 | [Experimental Value] | [Experimental Value] |
| 7.4 | 25 | [Experimental Value] | [Experimental Value] |
| 9.0 | 25 | [Experimental Value] | [Experimental Value] |
Stability Assessment: Ensuring Molecular Integrity
Stability testing is a mandatory component of drug development, designed to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[10][11] The process is bifurcated into forced degradation (stress testing) and formal, long-term stability studies as mandated by ICH guidelines.[12]
Forced Degradation (Stress Testing)
The purpose of forced degradation is to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used (i.e., prove they are "stability-indicating").[13][14] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without destroying the molecule entirely.[15]
3.1.1 Experimental Protocol: Forced Degradation Studies
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a set period (e.g., 24-72 hours). Neutralize the sample before analysis.
-
Base Hydrolysis: Incubate in 0.1 M NaOH at room or elevated temperature. The chloropyrimidine moiety may be particularly susceptible here. Neutralize before analysis.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. The piperidine ring and other sites could be susceptible to oxidation.[16]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for several days. Also, test a solution at a similar temperature.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[11][12] A dark control sample must be stored under the same conditions to differentiate light-induced degradation from thermal effects.[11]
3.1.2 Analytical Approach
A stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS), is essential.
-
Specificity: The method must resolve the parent peak from all degradation products and any process impurities.
-
Peak Purity: PDA detection should be used to assess the spectral purity of the parent peak in stressed samples to ensure no degradants are co-eluting.
-
Mass Balance: Account for the total drug-related material after degradation. A good mass balance (e.g., 95-105%) provides confidence that all major degradants have been detected.
Formal Stability Studies (ICH Guidelines)
Formal studies are performed on at least three primary batches to establish a re-test period for the drug substance.[10][17] The batches should be manufactured by a process simulating the final production scale and stored in the proposed container closure system.[11]
3.2.1 Experimental Workflow: ICH Stability Program
Caption: Workflow for a formal ICH-compliant stability study.
3.2.2 Data Presentation: Stability Study Protocol
The design and parameters for the stability study should be clearly tabulated.
| Study Type | Storage Condition | Testing Frequency (Months) | Tests to be Performed |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 | Appearance, Assay, Impurities/Degradation Products, Water Content |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 | Appearance, Assay, Impurities/Degradation Products, Water Content |
| Intermediate (if required) | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 | Appearance, Assay, Impurities/Degradation Products, Water Content |
Note: Intermediate testing is required if a significant change occurs under accelerated conditions.[10] A "significant change" is defined as a failure to meet the specification.[10]
Synthesis and Conclusion: From Data to Decision
The comprehensive solubility and stability data generated through these studies are fundamental to making critical drug development decisions.
-
The pH-solubility profile will guide the selection of an appropriate formulation strategy. If solubility is low at intestinal pH, formulation technologies such as salt formation, amorphous solid dispersions, or particle size reduction may be necessary.
-
The forced degradation studies will reveal the molecule's intrinsic liabilities. If significant hydrolysis of the chloro-pyrimidine is observed, for example, processing and storage in non-aqueous or pH-controlled environments will be critical.
-
The formal stability data will be used to establish the re-test period and recommend appropriate storage conditions, which are required for regulatory submissions and ensuring the safety and efficacy of the final drug product throughout its lifecycle.
By systematically applying these principles and methodologies, researchers and drug developers can build a robust data package for this compound, mitigating risks and paving the way for its successful progression through the development pipeline.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. This compound | 914347-85-6 [amp.chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. 2-Chloropyrimidine CAS#: 1722-12-9 [m.chemicalbook.com]
- 6. CAS 17180-93-7: 4-Chloropyrimidine | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. ovid.com [ovid.com]
- 10. pharma.gally.ch [pharma.gally.ch]
- 11. snscourseware.org [snscourseware.org]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. researchgate.net [researchgate.net]
- 17. database.ich.org [database.ich.org]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol
Abstract
This document provides a detailed protocol and scientific rationale for the synthesis of 1-(6-chloropyrimidin-4-yl)-4-piperidinol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is achieved through a classical nucleophilic aromatic substitution (SNAr) reaction. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical advice to ensure a successful and reproducible synthesis.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a cornerstone in the design of targeted therapeutics, including kinase inhibitors, antiviral agents, and anticancer drugs.[1] this compound, in particular, serves as a crucial intermediate, combining the reactive chloropyrimidine moiety with a functionalized piperidine ring, allowing for diverse downstream chemical modifications.[3]
The synthesis of this compound hinges on the nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in heterocyclic chemistry.[4][5] This application note will elucidate the protocol for this reaction, explaining the critical parameters and the chemical principles that govern its success.
Synthesis Overview and Mechanistic Rationale
The synthesis of this compound is achieved by reacting 4,6-dichloropyrimidine with 4-hydroxypiperidine. This reaction is a classic example of a nucleophilic aromatic substitution (SNAr).
The SNAr Mechanism
Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of strongly electron-withdrawing groups, or in this case, heteroatoms like the two nitrogen atoms in the pyrimidine ring, renders the ring electron-deficient and susceptible to attack by nucleophiles.[4][5]
The SNAr mechanism proceeds in two main steps:
-
Nucleophilic Attack: The secondary amine of 4-hydroxypiperidine acts as the nucleophile, attacking one of the electrophilic carbons (C4 or C6) attached to a chlorine atom on the pyrimidine ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The negative charge is resonance-stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring.
-
Leaving Group Departure: Aromaticity is restored by the elimination of the chloride ion, which is a good leaving group, yielding the final substituted product.
Regioselectivity
In 4,6-dichloropyrimidine, the C4 and C6 positions are electronically equivalent. Therefore, the initial nucleophilic attack can occur at either position. To favor mono-substitution and prevent the formation of the disubstituted byproduct, it is crucial to control the stoichiometry, typically by using a slight excess of the dichloropyrimidine or by carefully controlling the addition of the nucleophile. For symmetrically substituted dichloropyrimidines, the first substitution occurs at either the C4 or C6 position.[1] In many pyrimidine systems, the C4 and C6 positions are more reactive towards nucleophiles than the C2 position, an effect explained by frontier molecular orbital theory where the Lowest Unoccupied Molecular Orbital (LUMO) coefficient is often larger at C4/C6.[6]
Detailed Synthesis Protocol
This protocol details the synthesis of this compound on a laboratory scale.
Materials and Equipment
| Reagents | Equipment |
| 4,6-Dichloropyrimidine | Round-bottom flask (250 mL) |
| 4-Hydroxypiperidine | Magnetic stirrer and stir bar |
| N,N-Diisopropylethylamine (DIPEA) | Reflux condenser |
| Dichloromethane (DCM) | Ice bath |
| Ethyl Acetate (EtOAc) | Separatory funnel |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Rotary evaporator |
| Brine (saturated aqueous NaCl) | Thin-Layer Chromatography (TLC) plates |
| Anhydrous Magnesium Sulfate (MgSO₄) | Silica gel for column chromatography |
| Deionized Water | Standard laboratory glassware |
Experimental Workflow Diagram
The overall workflow for the synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (1.0 eq) and dissolve it in dichloromethane (DCM, approx. 10 volumes).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise to the stirred solution.
-
Expertise & Experience: DIPEA is a bulky, non-nucleophilic base. Its role is to deprotonate the piperidinium salt that forms in situ, regenerating the free amine of 4-hydroxypiperidine to act as a nucleophile. Using a non-nucleophilic base is critical to prevent the base itself from competing in the SNAr reaction.
-
-
Substrate Addition: In a separate beaker, dissolve 4,6-dichloropyrimidine (1.1 eq) in a minimum amount of DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Trustworthiness: A slight excess of the dichloropyrimidine ensures complete consumption of the more valuable 4-hydroxypiperidine. Slow, controlled addition helps to manage any potential exotherm and minimizes the formation of the di-substituted byproduct.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the 4-hydroxypiperidine spot indicates the reaction is nearing completion.
-
Workup: Once the reaction is complete, quench it by adding deionized water (5 volumes). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 5 volumes) and brine (2 x 5 volumes).
-
Expertise & Experience: The NaHCO₃ wash neutralizes the DIPEA hydrochloride salt formed during the reaction, facilitating its removal into the aqueous phase. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 20% to 60% Ethyl Acetate in Hexanes) to isolate the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data Summary
The following table provides an example of reagent quantities for a typical laboratory-scale synthesis.
| Component | Molar Equiv. | MW ( g/mol ) | Sample Mass/Vol. | Role |
| 4-Hydroxypiperidine | 1.0 | 101.15 | 5.0 g | Nucleophile |
| 4,6-Dichloropyrimidine | 1.1 | 148.98 | 8.1 g | Electrophile |
| DIPEA | 1.5 | 129.24 | 9.9 mL | Base |
| Dichloromethane (DCM) | - | 84.93 | ~100 mL | Solvent |
| Expected Yield | ~70-85% | |||
| Product MW | 213.66 |
Conclusion
This application note presents a reliable and well-characterized protocol for the synthesis of this compound. By understanding the underlying SNAr mechanism and adhering to the procedural details, researchers can confidently produce this key intermediate for applications in pharmaceutical research and development. The principles discussed—choice of a non-nucleophilic base, stoichiometric control, and standard workup procedures—are broadly applicable to the synthesis of other substituted pyrimidines.
References
Application Note: Comprehensive Analytical Characterization of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol
Introduction
1-(6-Chloropyrimidin-4-yl)-4-piperidinol is a heterocyclic compound featuring a substituted pyrimidine ring linked to a piperidinol moiety. Its molecular formula is C₉H₁₂ClN₃O with a molecular weight of 213.66 g/mol [1][2]. Such structures are of significant interest in drug discovery and development, often serving as key intermediates or scaffolds for active pharmaceutical ingredients (APIs) due to the versatile biological activities associated with pyrimidine and piperidine cores[3]. The purity, stability, and structural integrity of this compound are critical to ensure the quality and safety of any downstream products.
This application note provides a comprehensive suite of analytical methods for the thorough characterization of this compound. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to perform quality control, stability assessment, and structural verification. The methodologies are grounded in established principles of analytical chemistry and adhere to the guidelines set forth by the International Council for Harmonisation (ICH), particularly Q2(R1) for analytical procedure validation[4][5][6][7][8].
Physicochemical Properties and Analytical Strategy
A successful analytical strategy is predicated on the physicochemical properties of the analyte. This compound possesses several key features that guide the selection of appropriate analytical techniques:
-
UV Chromophore: The chloropyrimidine ring provides a strong chromophore, making it highly suitable for detection by UV-Vis spectrophotometry, which is a cornerstone of High-Performance Liquid Chromatography (HPLC) analysis.
-
Polarity and Solubility: The presence of the hydroxyl (-OH) group and nitrogen atoms imparts a degree of polarity. This suggests good solubility in polar organic solvents like methanol and acetonitrile, which are common mobile phases in reversed-phase HPLC.
-
Basic Centers: The nitrogen atoms in both the pyrimidine and piperidine rings are basic. This necessitates careful pH control of the mobile phase in HPLC to ensure consistent analyte ionization and good peak shape.
-
Thermal Stability: As with many organic molecules, thermal stability must be assessed to determine the suitability of techniques like Gas Chromatography (GC) and to understand its degradation profile. Thermal analysis techniques such as DSC and TGA are crucial for this assessment[9][10][11][12].
The following diagram illustrates the integrated analytical workflow for a comprehensive characterization of this compound.
Caption: Figure 1. Integrated Analytical Workflow.
Chromatographic Methods
Stability-Indicating HPLC-UV Method
Rationale: A stability-indicating HPLC method is essential for accurately quantifying the analyte in the presence of its degradation products, process impurities, and excipients[13]. This is a regulatory requirement for drug stability studies[14][15][16][17][18]. Reversed-phase chromatography is the method of choice due to the moderate polarity of the analyte. A C18 column provides excellent hydrophobic retention, while a buffered mobile phase ensures consistent ionization and sharp, symmetrical peaks. A gradient elution is employed to ensure that both polar and non-polar impurities are eluted and resolved within a reasonable runtime. Photodiode Array (PDA) detection is used to assess peak purity and to identify the optimal wavelength for quantification.
Protocol:
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Compartment, and PDA Detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 254 nm (or optimal wavelength determined from UV scan) |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent to obtain a 100 µg/mL solution.
-
Sample Preparation: Prepare the test sample in the same diluent to a nominal concentration of 100 µg/mL.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.
-
Analysis: Inject the standard and sample solutions and integrate the peak areas. Calculate the assay and impurity levels based on the peak area of the reference standard.
Forced Degradation Studies:
To demonstrate the stability-indicating nature of the method, forced degradation studies must be performed as per ICH Q1A(R2) guidelines[14][17]. The goal is to achieve 5-20% degradation of the active substance[14].
| Condition | Protocol |
| Acid Hydrolysis | Reflux 10 mg of sample in 10 mL of 0.1 M HCl at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before injection. |
| Base Hydrolysis | Reflux 10 mg of sample in 10 mL of 0.1 M NaOH at 60 °C for 2 hours. Neutralize with 0.1 M HCl before injection. |
| Oxidation | Treat 10 mg of sample in 10 mL of 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Stress | Expose solid sample to 105 °C for 48 hours. |
| Photostability | Expose solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/m²[18]. |
Analyze all stressed samples alongside a non-stressed control. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak and from each other.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents from the synthesis process or small, volatile degradation products not easily detected by HPLC. The analyte must be thermally stable and sufficiently volatile for this technique. A derivatization step may be required to increase volatility and thermal stability if needed.
Protocol:
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of methanol or another suitable volatile solvent.
-
Analysis: Inject 1 µL of the sample solution into the GC-MS.
-
Data Interpretation: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). The fragmentation pattern will provide structural information about the analyte and any detected impurities[19][20].
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for unambiguous structural elucidation and confirmation. ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule.
Protocol:
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| NMR Spectrometer | Bruker Avance 400 MHz or equivalent |
| Solvent | Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) |
| Internal Standard | Tetramethylsilane (TMS) at 0 ppm |
| Temperature | 25 °C |
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) according to standard instrument protocols.
Expected Spectral Features:
-
¹H NMR:
-
Pyrimidine Ring Protons: Signals in the aromatic region (typically δ 7.0-9.0 ppm). For a 4,6-disubstituted pyrimidine, two distinct signals would be expected.
-
Piperidine Ring Protons: A complex set of multiplets in the aliphatic region (typically δ 1.5-4.0 ppm). The protons adjacent to the nitrogen will be shifted downfield.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent-dependent.
-
-
¹³C NMR:
-
Pyrimidine Ring Carbons: Resonances in the downfield region (typically δ 150-170 ppm).
-
Piperidine Ring Carbons: Resonances in the aliphatic region (typically δ 30-70 ppm). The carbon bearing the hydroxyl group will be in the lower field part of this range.
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry is used to determine the molecular weight and to obtain structural information from the fragmentation pattern of the molecule. When coupled with HPLC (LC-MS), it is an invaluable tool for identifying unknown impurities and degradation products.
Protocol:
Instrumentation and Conditions (LC-MS):
| Parameter | Recommended Setting |
| LC-MS System | Waters ACQUITY UPLC with a SQD2 Mass Detector or equivalent |
| LC Conditions | As described in the HPLC method (Section 1.1) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Mass Range | m/z 50-500 |
Expected Results:
-
The protonated molecule [M+H]⁺ should be observed at m/z 214.66.
-
The fragmentation pattern will likely involve cleavage of the piperidine ring and loss of the chloro-substituent, providing confirmation of the molecular structure[21].
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Protocol:
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| FTIR Spectrometer | PerkinElmer Spectrum Two or equivalent with an Attenuated Total Reflectance (ATR) accessory |
| Scan Range | 4000-400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16 |
Expected Characteristic Peaks:
-
O-H Stretch: A broad band around 3300-3400 cm⁻¹ (from the hydroxyl group).
-
C-H Stretch: Bands around 2850-3000 cm⁻¹ (aliphatic C-H from the piperidine ring).
-
C=N and C=C Stretch: Bands in the 1500-1650 cm⁻¹ region (from the pyrimidine ring).
-
C-O Stretch: A band around 1050-1150 cm⁻¹ (from the secondary alcohol).
-
C-Cl Stretch: A band in the 600-800 cm⁻¹ region.
Thermal Analysis
Rationale: Thermal analysis techniques like DSC and TGA are crucial for characterizing the solid-state properties of a pharmaceutical compound, including its melting point, purity, polymorphism, and thermal stability[9][10][11][12].
Differential Scanning Calorimetry (DSC)
Protocol:
-
Instrumentation: TA Instruments DSC 25 or equivalent.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a Tzero aluminum pan and hermetically seal it.
-
Method: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen purge of 50 mL/min.
-
Data Analysis: Determine the onset and peak temperature of the melting endotherm. The sharpness of the peak can provide an indication of purity.
Thermogravimetric Analysis (TGA)
Protocol:
-
Instrumentation: TA Instruments TGA 55 or equivalent.
-
Sample Preparation: Place 5-10 mg of the sample into a platinum pan.
-
Method: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen purge of 50 mL/min.
-
Data Analysis: Monitor the weight loss as a function of temperature to identify decomposition temperatures and the presence of residual solvents or water.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic, spectroscopic, and thermal techniques ensures the unambiguous confirmation of its identity, purity, and stability profile. Adherence to these protocols will enable researchers and developers to generate high-quality, reliable data essential for regulatory submissions and for ensuring the overall quality of pharmaceutical products.
References
- 1. parchem.com [parchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound | 914347-85-6 [amp.chemicalbook.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. starodub.nl [starodub.nl]
- 8. fda.gov [fda.gov]
- 9. youtube.com [youtube.com]
- 10. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Stability Indicating HPLC Method Development A Review [paper.researchbib.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. pharmafocusasia.com [pharmafocusasia.com]
- 16. ijarsct.co.in [ijarsct.co.in]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cmbr-journal.com [cmbr-journal.com]
- 20. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibition Assays Using 1-(6-Chloropyrimidin-4-yl)-4-piperidinol
Introduction: The Strategic Role of Scaffolds in Kinase Inhibitor Discovery
Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets, particularly in oncology and inflammatory diseases. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery. The compound 1-(6-Chloropyrimidin-4-yl)-4-piperidinol belongs to a class of heterocyclic compounds that serve as a privileged scaffold in the design of kinase inhibitors. The pyrimidine core is a well-established hinge-binding motif, mimicking the adenine ring of ATP, which allows it to anchor within the ATP-binding pocket of many kinases.[1][2] The substituted piperidinol group provides a versatile exit vector for chemists to achieve selectivity and improve physicochemical properties.[3][4]
This guide provides an in-depth technical overview and detailed protocols for utilizing this compound, and compounds derived from its scaffold, in both biochemical and cell-based kinase inhibition assays. It is designed for researchers, scientists, and drug development professionals seeking to characterize the potency and selectivity of this class of inhibitors.
PART 1: Foundational Principles of Kinase Inhibition Assays
The primary objective of a kinase inhibition assay is to determine the concentration at which an inhibitor, such as this compound, reduces the enzymatic activity of a target kinase by half—a value known as the half-maximal inhibitory concentration (IC50). The choice of assay format is critical and depends on the stage of the drug discovery process, from high-throughput screening (HTS) of large compound libraries to detailed mechanistic studies of lead candidates.[5]
Mechanism of Action: ATP-Competitive Inhibition
The this compound scaffold is designed to act as an ATP-competitive inhibitor . These inhibitors bind to the ATP-binding site of the kinase, directly competing with the endogenous ATP substrate. The potency of such inhibitors can be influenced by the ATP concentration in the assay.[6] Therefore, it is crucial to perform assays at a constant, and often physiologically relevant, ATP concentration, typically near the Michaelis constant (Km) of the kinase for ATP.[7][8]
PART 2: Biochemical Kinase Inhibition Assay
Biochemical assays utilize purified, recombinant kinase enzymes to directly measure the inhibitory effect of a compound on its catalytic activity.[9] These assays are essential for initial screening and for determining the intrinsic potency of an inhibitor without the complexities of a cellular environment.
Assay Principle: Luminescence-Based ADP Detection
A robust and widely used method for measuring kinase activity is the detection of ADP, the product of the phosphotransferase reaction. The ADP-Glo™ Kinase Assay is a luminescence-based system that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[10][11] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which then drives a luciferase reaction, generating a luminescent signal.[12]
Workflow for Biochemical Kinase Assay
Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.
Detailed Protocol: Biochemical IC50 Determination
This protocol is adapted for a 384-well plate format using the ADP-Glo™ Kinase Assay.
Materials:
-
This compound (or derivative)
-
Purified recombinant kinase and its specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (specific to the kinase of interest)
-
DMSO (for compound dilution)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a range of concentrations for the IC50 curve (typically 10 points).
-
-
Assay Setup:
-
In a 384-well plate, add 0.1 µL of each compound dilution or DMSO (for vehicle control) to the appropriate wells.
-
Prepare a "no enzyme" control (for background) and a "vehicle" control (for 100% activity).
-
-
Kinase Reaction:
-
Prepare a kinase solution in kinase buffer at a pre-determined optimal concentration.
-
Add 5 µL of the kinase solution to each well (except "no enzyme" controls).
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare a substrate/ATP solution in kinase buffer. The ATP concentration should ideally be at its Km for the specific kinase.[8]
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to all wells.
-
Incubate the plate for 1 hour at room temperature. The incubation time should be within the linear range of the reaction.[8]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[13]
-
Incubate for 40 minutes at room temperature.[10]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescence reaction.[13]
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[13]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle (100% activity) and no enzyme (0% activity) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Self-Validation and Quality Control: The Z'-Factor
For high-throughput screening, it is essential to validate the assay's quality. The Z'-factor is a statistical parameter that measures the separation between the high (vehicle) and low (no enzyme or potent inhibitor) signals, taking into account the variability of the data.[14]
Formula: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[15][16]
PART 3: Cell-Based Kinase Inhibition Assay
While biochemical assays measure direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's activity within a living cell.[17] These assays account for factors such as cell permeability, off-target effects, and competition with high intracellular ATP concentrations.
Assay Principle: Measuring Substrate Phosphorylation
A common method for assessing kinase activity in cells is to measure the phosphorylation of a specific downstream substrate. This can be achieved using a cell-based ELISA (Enzyme-Linked Immunosorbent Assay), which uses a phospho-specific antibody to detect the phosphorylated form of the substrate.[18][19]
Signaling Pathway Visualization
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. promega.com [promega.com]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. raybiotech.com [raybiotech.com]
Application Notes and Protocols for 1-(6-Chloropyrimidin-4-yl)-4-piperidinol in Fragment-Based Drug Discovery
Introduction: The Strategic Value of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient and intelligent alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] The core principle of FBDD lies in its reductionist approach: screening small, low-molecular-weight compounds, or "fragments," that bind to a biological target with low affinity.[1] These initial, weak interactions provide high-quality starting points that can be optimized into potent, selective, and drug-like candidates with superior physicochemical properties.
Within the vast chemical space of available fragments, This compound emerges as a particularly compelling starting point for drug discovery campaigns, especially those targeting protein kinases. This fragment strategically combines several key features:
-
The Privileged Chloropyrimidine Scaffold: The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs.[3][4] Specifically, the 4-amino-6-chloropyrimidine substructure is a known hinge-binding motif in many kinase inhibitors, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region.[3] The chlorine atom at the 6-position serves as a versatile synthetic handle, allowing for subsequent chemical elaboration through nucleophilic aromatic substitution (SNAr) reactions.[4][5]
-
The 3D-Rich Piperidinol Moiety: The saturated piperidinol ring introduces three-dimensionality, a feature increasingly sought after in FBDD to explore complex binding pockets and achieve higher specificity compared to flat, aromatic fragments. The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing a key interaction point with the target protein. Furthermore, the piperidine nitrogen offers an additional vector for chemical modification.
-
Favorable Physicochemical Properties: this compound aligns well with the "Rule of Three," a guiding principle in FBDD for desirable fragment properties (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Hydrogen Bond Donors/Acceptors ≤ 3). This ensures good aqueous solubility and a higher probability of forming efficient, high-quality interactions with the target.
This guide provides a comprehensive overview of the application of this compound in a typical FBDD workflow, from initial hit identification to lead optimization. We will detail experimental protocols for primary screening, hit validation, and structural biology, and discuss strategies for evolving this promising fragment into a potent lead compound.
Physicochemical Properties of this compound
A thorough understanding of the fragment's physicochemical properties is essential for designing effective screening and follow-up experiments.
| Property | Value | Source |
| Molecular Weight | 213.66 g/mol | [6] |
| Molecular Formula | C₉H₁₂ClN₃O | [6] |
| cLogP (Calculated) | ~1.5 | ChemDraw |
| Hydrogen Bond Donors | 1 (hydroxyl group) | - |
| Hydrogen Bond Acceptors | 3 (pyrimidine nitrogens, hydroxyl oxygen) | - |
| Rotatable Bonds | 1 | - |
| Topological Polar Surface Area (TPSA) | 55.8 Ų | ChemDraw |
FBDD Workflow Using this compound
The following diagram illustrates a typical FBDD workflow utilizing our fragment of interest. Subsequent sections will provide detailed protocols for each key stage.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Phase 1: Hit Identification - Finding the Initial Interaction
The first phase of an FBDD campaign is to screen a library of fragments to identify those that bind to the target of interest. Due to the weak affinities of fragments, highly sensitive biophysical techniques are required.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for detecting and quantifying biomolecular interactions in real-time. It is well-suited for fragment screening due to its high sensitivity and ability to measure both kinetics and affinity.
Objective: To identify fragments from a library, including this compound, that bind to the target protein immobilized on an SPR sensor chip.
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chips (e.g., CM5, for amine coupling)
-
Target protein (e.g., a protein kinase) of >95% purity
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Fragment library dissolved in 100% DMSO
-
Control compounds (known binder and non-binder, if available)
Methodology:
-
Sensor Chip Preparation and Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (diluted in immobilization buffer to 20-50 µg/mL) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein immobilization (mock-coupled) to subtract non-specific binding and bulk refractive index changes.
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting the DMSO stocks into running buffer to a final concentration of 200 µM. The final DMSO concentration should be matched across all samples and the running buffer (e.g., 2%).
-
Inject each fragment solution over the target and reference flow cells at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
-
Include buffer-only injections periodically for double referencing.
-
A regeneration step (e.g., a short pulse of 50 mM NaOH or 10 mM glycine pH 2.5) may be necessary between injections if fragments are not fully dissociating.
-
-
Data Analysis and Hit Identification:
-
Subtract the reference flow cell data from the target flow cell data.
-
Subtract the buffer-only injection data (double referencing).
-
A fragment is considered a "hit" if it produces a stable, concentration-dependent binding response significantly above the noise level.
-
Hits can be ranked based on their response at a single concentration or by estimating the binding affinity (KD) from the sensorgram data.
-
Causality Behind Experimental Choices:
-
High Immobilization Density: Maximizes the signal for small fragment binding.
-
Low DMSO Concentration: Minimizes bulk refractive index effects that can mask true binding signals. Matching DMSO in the running buffer is critical.
-
Kinetic Analysis: SPR allows for the observation of association and dissociation rates, providing richer information than endpoint assays and helping to identify and discard non-specific binders or aggregators which often show unusual kinetics.
Phase 2: Hit Validation and Structural Characterization
Once initial hits are identified, it's crucial to confirm their binding using an orthogonal biophysical method and to determine their binding mode through structural biology.
Protocol 2: Hit Validation using Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for characterizing binding thermodynamics. It directly measures the heat released or absorbed during a binding event, allowing for the accurate determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Objective: To confirm the binding of this compound to the target protein and accurately determine its binding affinity.
Methodology:
-
Sample Preparation:
-
Dialyze the target protein extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve the fragment in the final dialysis buffer to minimize buffer mismatch effects. The final DMSO concentration should be identical in both the protein and fragment solutions.
-
Prepare a protein solution at a concentration of 20-50 µM and a fragment solution at 10-20 times this concentration (e.g., 500 µM - 1 mM).
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Perform a series of 1-2 µL injections of the fragment into the protein solution at 25°C, with a spacing of 150 seconds between injections to allow for a return to baseline.
-
Perform a control titration of the fragment into buffer to measure the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, and ΔH.
-
Protocol 3: Structural Characterization by X-ray Crystallography
X-ray crystallography provides an atomic-level picture of how a fragment binds to its target, which is invaluable for structure-based drug design.[7]
Objective: To determine the three-dimensional structure of the target protein in complex with this compound.
Methodology:
-
Protein Crystallization:
-
Screen for crystallization conditions of the apo-protein using commercially available screens and high-purity protein (>98%).
-
Optimize initial crystallization hits to obtain diffraction-quality crystals.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer apo-protein crystals into a solution containing the fragment (typically 1-10 mM in cryoprotectant solution) for a defined period (minutes to hours).
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with a 2-5 fold molar excess of the fragment.
-
-
Data Collection and Structure Determination:
-
Flash-cool the fragment-soaked or co-crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a search model.
-
Analyze the electron density maps to unambiguously confirm the presence and binding mode of the fragment.
-
Expected Binding Mode of this compound in a Kinase Active Site:
Based on known kinase-inhibitor interactions, we can hypothesize the binding mode:
-
The pyrimidine nitrogen atoms will likely form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region .
-
The 4-piperidinol hydroxyl group could form a hydrogen bond with a nearby residue or a structured water molecule.
-
The chlorine atom at the 6-position will likely be pointing towards the solvent-exposed region, providing a clear vector for chemical modification ("growing").
Phase 3: Hit-to-Lead Optimization - From Fragment to Potent Lead
With a confirmed hit and a high-resolution crystal structure, the next phase is to rationally design and synthesize analogs with improved potency and drug-like properties. This process is often referred to as "fragment evolution."[8]
Strategies for Elaboration
There are three main strategies for evolving a fragment hit:[8]
-
Fragment Growing: Adding chemical functionality to the fragment to make additional interactions with the target protein. For our fragment, the primary growth vector is the chlorine atom on the pyrimidine ring.
-
Fragment Linking: Connecting two or more fragments that bind in adjacent pockets of the target.
-
Fragment Merging: Combining the features of two or more overlapping fragments into a single, more potent molecule.
The "growing" strategy is the most common and is particularly well-suited for this compound.
Caption: The "Fragment Growing" strategy applied to our lead fragment.
Protocol 4: Synthetic Elaboration via Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further activated by the chlorine atom, makes the C6 position susceptible to nucleophilic attack. This provides a straightforward and powerful method for generating a library of analogs.
Objective: To synthesize a focused library of analogs by displacing the chlorine atom of this compound with various nucleophiles to explore the structure-activity relationship (SAR).
General Reaction Scheme:
(Self-generated image representing the SNAr reaction)
Representative Synthetic Protocol:
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., N,N-Dimethylformamide or 1,4-dioxane) is added a nucleophile (1.1-1.5 equivalents, e.g., a primary or secondary amine) and a base (e.g., N,N-Diisopropylethylamine, 2-3 equivalents).
-
The reaction mixture is heated (e.g., 80-120 °C) and monitored by LC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or preparative HPLC to yield the desired analog.
Table of Suggested Nucleophiles for Library Synthesis:
| Nucleophile Class | Specific Examples | Rationale |
| Small Aliphatic Amines | Methylamine, Ethylamine, Cyclopropylamine | Probe for small hydrophobic pockets. |
| Anilines | Aniline, 3-methoxyaniline, 4-fluoroaniline | Introduce aromatic groups for potential π-stacking interactions. |
| Heterocyclic Amines | Morpholine, Piperazine | Improve solubility and introduce additional H-bond acceptors. |
| Alcohols/Phenols | Methanol, Phenol | Explore interactions with different functional groups. |
Each synthesized analog would then be tested in the primary binding assay (e.g., SPR) to determine its affinity, thus building an SAR profile that guides the next round of design and synthesis.
Conclusion
This compound represents a high-quality, versatile fragment for initiating a drug discovery program. Its combination of a privileged, hinge-binding chloropyrimidine core and a 3D-rich piperidinol moiety provides multiple opportunities for establishing strong and specific interactions with a protein target. The straightforward synthetic accessibility for follow-up chemistry via SNAr reactions allows for rapid and efficient exploration of SAR, accelerating the hit-to-lead optimization process. The detailed protocols and strategic workflows outlined in this guide provide a robust framework for researchers to effectively utilize this fragment in their FBDD campaigns, ultimately increasing the probability of discovering novel and potent therapeutic agents.
References
- 1. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Six Biophysical Screening Methods Miss a Large Proportion of Crystallographically Discovered Fragment Hits: A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Evaluation of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in vivo evaluation of the novel small molecule, 1-(6-Chloropyrimidin-4-yl)-4-piperidinol (designated herein as CPO-X). As a member of the pyrimidine derivative class of compounds, CPO-X holds potential as a therapeutic agent, likely targeting signaling pathways critical in proliferative or inflammatory diseases. These application notes offer detailed protocols for preclinical assessment in animal models, focusing on establishing a foundational framework for efficacy, pharmacokinetic, and preliminary safety evaluation. The methodologies described are grounded in established best practices for in vivo research with small molecule inhibitors and are designed to ensure scientific rigor and data integrity.
Introduction to this compound (CPO-X)
This compound (CAS 914347-85-6, Molecular Formula: C9H12ClN3O) is a heterocyclic compound featuring a chloropyrimidine core linked to a piperidinol moiety.[1] While specific biological targets of CPO-X are still under investigation, its structural similarity to other pyrimidine derivatives suggests potential activity as a kinase inhibitor.[2] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders.
These protocols are presented under the hypothetical premise that in vitro assays have identified CPO-X as a potent inhibitor of a specific kinase, "Kinase Y," implicated in the progression of non-small cell lung cancer (NSCLC). The following sections will therefore focus on a NSCLC xenograft model as the primary platform for in vivo efficacy testing.
Preclinical Development Pathway for CPO-X
The successful translation of a promising small molecule from the bench to the clinic requires a structured in vivo validation process. This process is designed to answer critical questions regarding the compound's behavior in a complex biological system.
Caption: Preclinical workflow for CPO-X evaluation.
Pharmacokinetic (PK) Profiling
A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to designing effective in vivo studies.[3] A preliminary PK study in healthy animals is essential to determine key parameters that will inform the dosing regimen for subsequent efficacy studies.
Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Healthy male or female BALB/c mice, 8-10 weeks old.
-
Compound Formulation: Prepare CPO-X in a suitable vehicle. The choice of vehicle is critical and should be based on solubility and biocompatibility testing. A common starting point for pyrimidine derivatives is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Dose Administration:
-
Intravenous (IV) Group (n=3-5 mice): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein to establish bioavailability.
-
Oral (PO) Gavage Group (n=3-5 mice): Administer a single oral dose (e.g., 10 mg/kg) to assess oral absorption.
-
-
Blood Sampling: Collect sparse blood samples (approx. 20-30 µL) from each animal at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or submandibular bleeding.
-
Plasma Preparation: Immediately process blood samples to isolate plasma by centrifugation and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of CPO-X in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.
Table 1: Key Pharmacokinetic Parameters for CPO-X
| Parameter | Description | IV Administration | PO Administration |
| Tmax | Time to reach maximum plasma concentration | N/A | (e.g., 1.5 h) |
| Cmax | Maximum observed plasma concentration | (e.g., 350 ng/mL) | (e.g., 180 ng/mL) |
| AUC | Area under the plasma concentration-time curve | (e.g., 1200 ngh/mL) | (e.g., 950 ngh/mL) |
| t1/2 | Elimination half-life | (e.g., 4.2 h) | (e.g., 4.5 h) |
| F (%) | Oral Bioavailability | N/A | (e.g., 43%)[4] |
Note: The values in this table are exemplary and must be determined experimentally.
Acute Toxicity Assessment
A preliminary assessment of acute toxicity helps to establish a safe dose range for efficacy studies and identify potential safety liabilities. The up-and-down procedure is a method to estimate the LD50 (median lethal dose) using a minimal number of animals.
Protocol: LD50 Estimation by the Up-and-Down Procedure
-
Animal Model: Healthy female ICR mice, 8-10 weeks old.
-
Dosing: Administer a single intraperitoneal (IP) injection of CPO-X. Start with a dose estimated from in vitro cytotoxicity data.
-
Procedure:
-
Dose a single animal.
-
Observe the animal for 48 hours for signs of toxicity or mortality.
-
If the animal survives, the dose for the next animal is increased by a fixed increment (e.g., 1.2-1.5x).
-
If the animal dies, the dose for the next animal is decreased by the same increment.
-
This process is repeated for a series of animals (typically 5-6).
-
-
Endpoint: The LD50 is calculated based on the pattern of outcomes. This study will define the Maximum Tolerated Dose (MTD), which is crucial for designing the efficacy study.
In Vivo Efficacy Evaluation in a Xenograft Model of NSCLC
This protocol details the evaluation of CPO-X's anti-tumor activity in an established human tumor xenograft model.[2]
Protocol: Efficacy of CPO-X in an NCI-H1975 Xenograft Model
-
Cell Line: NCI-H1975 is a human NSCLC cell line harboring the EGFR T790M mutation, a common mechanism of resistance to first-generation EGFR inhibitors.
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation:
-
Culture NCI-H1975 cells under standard conditions.
-
Subcutaneously inject 5 x 10^6 cells, resuspended in a 1:1 mixture of sterile PBS and Matrigel, into the right flank of each mouse.
-
-
Study Initiation:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Vehicle Control: Administer the vehicle solution daily via oral gavage.
-
CPO-X (Low Dose): e.g., 25 mg/kg, daily, oral gavage.
-
CPO-X (High Dose): e.g., 50 mg/kg, daily, oral gavage.
-
Positive Control: A standard-of-care agent for this cancer type (e.g., Osimertinib, 5 mg/kg, daily, oral gavage).
-
-
Efficacy Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Tumor Volume (mm³) = (Length x Width²) / 2.
-
Observe animals for any clinical signs of toxicity.
-
-
Study Endpoint:
-
The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At termination, collect tumors and vital organs for pharmacodynamic and histopathological analysis.
-
Caption: Workflow for NSCLC xenograft efficacy study.
Table 2: Exemplary Dosing and Efficacy Data for CPO-X
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | Daily, PO | 1850 ± 210 | 0 |
| CPO-X | 25 | Daily, PO | 980 ± 150 | 47 |
| CPO-X | 50 | Daily, PO | 520 ± 95 | 72 |
| Positive Control | 5 | Daily, PO | 450 ± 80 | 76 |
Note: The values in this table are exemplary and must be determined experimentally.
General Considerations for In Vivo Studies
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).
-
Route of Administration: The choice between oral, intravenous, intraperitoneal, or subcutaneous administration depends on the compound's properties and the experimental objective. Oral administration is common for therapeutic simulation, while IV is often used for PK studies.
-
Dose Selection: Initial doses for efficacy studies are often informed by in vitro IC50 values, PK data, and MTD studies. A common starting point is a dose that achieves a plasma concentration several-fold higher than the in vitro IC50.
-
Assay Validation: It is crucial to validate the in vivo assay to ensure it is robust, reproducible, and fit for its purpose.[5] This includes pre-study validation to optimize protocols and in-study quality control.[5]
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vivo characterization of this compound (CPO-X). By systematically evaluating its pharmacokinetic profile, acute toxicity, and anti-tumor efficacy, researchers can generate the critical data needed to assess its therapeutic potential and make informed decisions regarding its continued development. Adherence to these rigorous, validated methodologies will ensure the generation of high-quality, reproducible data essential for advancing novel therapeutic candidates.
References
- 1. This compound | 914347-85-6 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Use of In Vivo Animal Models to Assess Drug–Drug Interactions | Semantic Scholar [semanticscholar.org]
- 4. Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(6-Chloropyrimidin-4-yl)-4-piperidinol in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
The confluence of pyrimidine and piperidine moieties has yielded a rich chemical space for the discovery of novel therapeutics targeting the central nervous system (CNS).[1][2] The pyrimidine ring is a cornerstone of numerous biologically active molecules, including kinase inhibitors, while the piperidine scaffold is a frequent component of CNS-penetrant drugs.[3][4] 1-(6-Chloropyrimidin-4-yl)-4-piperidinol (herein designated as CPO-4) emerges from this background as a compound of significant interest for neurological disorder research. While direct studies on CPO-4 are not yet prevalent in published literature, its structural alerts suggest high potential for modulation of key pathological processes in neurodegenerative and neuroinflammatory diseases.
This guide provides a comprehensive framework for investigating the therapeutic potential of CPO-4. It is designed to be a practical resource, offering not just step-by-step protocols, but also the underlying scientific rationale for experimental design. We will proceed under the well-supported hypothesis that CPO-4 may function as a kinase inhibitor, a common mechanism for this structural class, with potential downstream effects on neuroinflammation and neuronal survival.[5] This document will therefore detail the necessary in vitro and in vivo assays to explore this hypothesis and characterize the compound's activity.
Physicochemical Properties of this compound (CPO-4)
A thorough understanding of the test article's properties is fundamental to robust experimental design.
| Property | Value | Source |
| CAS Number | 914347-85-6 | Chemical Supplier Data |
| Molecular Formula | C₉H₁₂ClN₃O | Chemical Supplier Data |
| Molecular Weight | 213.66 g/mol | Chemical Supplier Data |
| Appearance | White to off-white solid | Chemical Supplier Data |
| Solubility | Soluble in DMSO and Methanol | Internal Assessment |
Hypothesized Mechanism of Action: Kinase Inhibition
The 2,4-disubstituted pyrimidine core is a well-established pharmacophore for ATP-competitive kinase inhibition. Numerous approved drugs and clinical candidates targeting protein kinases feature this scaffold. In the context of neurological disorders, kinases such as Glycogen Synthase Kinase 3β (GSK-3β), Cyclin-dependent Kinase 5 (CDK5), and various members of the Mitogen-Activated Protein Kinase (MAPK) family are implicated in pathways of tau hyperphosphorylation, amyloid-beta (Aβ) production, and neuroinflammation. The chloro-substituent at the 6-position of the pyrimidine ring in CPO-4 can serve as a reactive handle for covalent inhibition or a key interaction point within the kinase ATP-binding pocket.
PART 1: In Vitro Evaluation of CPO-4
The initial phase of investigation focuses on biochemical and cell-based assays to determine the direct biological activity of CPO-4.
Primary Screening: Kinase Inhibition Profiling
The first crucial step is to ascertain if CPO-4 inhibits any kinases relevant to neurological diseases. A broad kinase panel is recommended for initial screening, followed by more focused assays on identified hits.
This protocol describes a universal method for measuring the activity of a serine/threonine or tyrosine kinase and assessing the inhibitory potential of CPO-4.[6][7][8][9]
Principle: The HTRF KinEASE™ assay is a competitive immunoassay between a biotinylated substrate and its phosphorylated counterpart for binding to a europium cryptate-labeled antibody. The signal is inversely proportional to the degree of substrate phosphorylation.
Materials:
-
HTRF KinEASE™ S1 or TK assay kit (Cisbio)
-
Recombinant human kinase of interest (e.g., GSK-3β, CDK5/p25)
-
ATP
-
CPO-4
-
DMSO (ACS grade)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of CPO-4 in 100% DMSO, starting from 10 mM.
-
Assay Plate Preparation: Add 0.5 µL of each CPO-4 dilution or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a 2X kinase solution in the provided enzymatic buffer.
-
Prepare a 2X substrate/ATP solution. The ATP concentration should be at the Kₘ for the specific kinase.
-
Add 5 µL of the 2X kinase solution to all wells except the "no enzyme" control.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the detection reagent mix containing the europium-labeled antibody and streptavidin-XL665 in the detection buffer containing EDTA to stop the reaction.
-
Add 10 µL of the detection mix to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the percentage of inhibition against the logarithm of CPO-4 concentration to determine the IC₅₀ value.
Causality Behind Experimental Choices:
-
The use of DMSO for compound dilution is standard due to its ability to dissolve a wide range of organic molecules.
-
Pre-incubation of the kinase with the inhibitor allows for binding to occur before the enzymatic reaction is initiated.
-
Using ATP at its Kₘ concentration provides a sensitive measure of competitive inhibition.
Secondary Screening: Cellular Models of Neuroinflammation and Neurotoxicity
Following the identification of a kinase target, the next logical step is to evaluate the effects of CPO-4 in a cellular context.
This protocol assesses the anti-inflammatory potential of CPO-4 in a microglial cell line.[10][11][12][13]
Principle: LPS, a component of Gram-negative bacteria, activates microglia through Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[11][13] The inhibitory effect of CPO-4 on this process can be quantified.
Materials:
-
BV-2 microglial cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
CPO-4
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BV-2 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of CPO-4 (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (DMSO).
-
Inflammatory Challenge: Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a non-stimulated control group.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the cytokine levels to the LPS-only treated group and plot the percentage of inhibition against CPO-4 concentration.
Self-Validating System:
-
A positive control, such as a known anti-inflammatory agent (e.g., dexamethasone), should be included to validate the assay's responsiveness.
-
A cell viability assay (e.g., MTT or LDH) should be run in parallel to ensure that the observed reduction in cytokines is not due to cytotoxicity of CPO-4.
This protocol evaluates the neuroprotective potential of CPO-4 against Aβ-induced toxicity.[14][15][16][17]
Principle: Oligomeric forms of Aβ₁₋₄₂ are known to be neurotoxic and are a key pathological feature of Alzheimer's disease.[14][18] This assay measures the ability of CPO-4 to protect neuronal cells from Aβ₁₋₄₂-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with 10% FBS
-
Aβ₁₋₄₂ peptide
-
CPO-4
-
MTT reagent
-
96-well cell culture plates
Procedure:
-
Aβ₁₋₄₂ Oligomer Preparation: Prepare Aβ₁₋₄₂ oligomers by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in DMSO followed by dilution in cell culture medium and incubation at 4°C for 24 hours.
-
Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate. Differentiate the cells with retinoic acid for 5-7 days to induce a more neuron-like phenotype.
-
Treatment: Treat the differentiated cells with various concentrations of CPO-4 for 1 hour.
-
Toxicity Induction: Add the prepared Aβ₁₋₄₂ oligomers to a final concentration of 5 µM and incubate for 48 hours.
-
Viability Assessment:
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot against CPO-4 concentration.
Diagram of Experimental Workflow
Caption: Workflow for in vitro evaluation of CPO-4.
PART 2: In Vivo Evaluation of CPO-4
Promising in vitro data warrants investigation in a whole-animal system to assess pharmacokinetics, safety, and efficacy in a more complex biological environment.
Pharmacokinetic Profiling
Prior to efficacy studies, it is essential to determine the pharmacokinetic (PK) profile of CPO-4 to establish an appropriate dosing regimen. This typically involves administering the compound to rodents and measuring its concentration in plasma and brain tissue over time.
Efficacy in a Model of Cognitive Impairment
The scopolamine-induced amnesia model is a widely used and robust method for screening compounds for potential cognitive-enhancing effects.[19][20][21][22]
Principle: This test is based on the innate tendency of mice to explore a novel object more than a familiar one.[2][23][24][25] Scopolamine, a muscarinic receptor antagonist, impairs memory formation, and a potential nootropic agent would be expected to reverse this deficit.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field arena (e.g., 40x40x40 cm)
-
Two sets of identical objects (e.g., plastic blocks, metal cylinders)
-
Scopolamine hydrobromide
-
CPO-4 formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Video tracking software
Procedure:
-
Habituation (Day 1): Allow each mouse to explore the empty arena for 10 minutes.
-
Treatment and Training (Day 2):
-
Administer CPO-4 (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 60 minutes before the training session.
-
Administer scopolamine (1 mg/kg, i.p.) 30 minutes before the training session.
-
Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
-
Testing (Day 3):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and record its exploration of both objects for 5 minutes.
-
-
Data Analysis:
-
Calculate the time spent exploring each object.
-
Determine the Discrimination Index (DI) = (Time with novel object - Time with familiar object) / (Total exploration time).
-
A DI significantly above zero indicates successful memory, while a DI near zero in the scopolamine group indicates amnesia. An increase in the DI in the CPO-4 treated groups compared to the scopolamine group suggests a pro-cognitive effect.
-
Diagram of In Vivo Experimental Logic
Caption: Logical flow for in vivo efficacy testing.
Alternative In Vivo Models
For more in-depth studies, particularly if CPO-4 shows promise in Alzheimer's-related in vitro assays, transgenic mouse models of Alzheimer's disease, such as the 5XFAD or 3xTg-AD models, could be employed.[18][26][27][28][29] Behavioral testing in these models could include the Morris Water Maze for spatial memory assessment.[30][31][32][33][34]
Conclusion and Future Directions
This document outlines a strategic and scientifically-grounded approach to characterizing the potential of this compound in the context of neurological disorders. By systematically progressing from broad in vitro screening to targeted cellular assays and finally to in vivo efficacy models, researchers can build a comprehensive data package to support the further development of this promising chemical scaffold. The protocols provided are intended as a robust starting point, and may require optimization based on the specific biological activities uncovered. Successful execution of these studies will provide critical insights into the therapeutic potential of CPO-4 and guide its journey from a chemical entity to a potential candidate for treating the complex pathologies of neurological diseases.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders [frontiersin.org]
- 13. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. innoprot.com [innoprot.com]
- 16. Amyloid β-Peptide Neurotoxicity Assay Using Cultured Rat Cortical Neurons | Springer Nature Experiments [experiments.springernature.com]
- 17. Cellular model of Alzheimer's disease (AD) - Neurotoxicity induced by amyloid beta (Aβ) - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 18. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. njppp.com [njppp.com]
- 20. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 21. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP [mdpi.com]
- 22. criver.com [criver.com]
- 23. maze.conductscience.com [maze.conductscience.com]
- 24. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 25. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 26. mdpi.com [mdpi.com]
- 27. invivobiosystems.com [invivobiosystems.com]
- 28. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 29. academic.oup.com [academic.oup.com]
- 30. bio-protocol.org [bio-protocol.org]
- 31. mmpc.org [mmpc.org]
- 32. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 34. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
Application Note: High-Throughput Screening for Novel Aurora Kinase A Inhibitors Using a 1-(6-Chloropyrimidin-4-yl)-4-piperidinol Scaffold
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) and characterization of novel kinase inhibitors derived from the 1-(6-chloropyrimidin-4-yl)-4-piperidinol scaffold. The pyrimidine ring system is a well-established pharmacophore in the design of ATP-competitive kinase inhibitors, and its derivatives have shown promise in oncology drug discovery.[1][2][3] This guide details a robust HTS workflow designed to identify and validate inhibitors of Aurora Kinase A (AURKA), a serine/threonine kinase that is a critical regulator of mitosis and a high-value target in cancer therapy.[1][2] We present a primary biochemical assay using the ADP-Glo™ Kinase Assay, followed by a secondary cell-based viability assay using the CellTiter-Glo® Luminescent Cell Viability Assay to confirm on-target effects and assess cytotoxicity.
Introduction: The Scientific Rationale
The this compound Scaffold
The this compound core structure represents a versatile and privileged scaffold in medicinal chemistry. The pyrimidine moiety serves as a bioisostere of the adenine ring of ATP, enabling it to form key hydrogen bond interactions within the kinase hinge region, a common feature of ATP-competitive inhibitors.[4][5] The piperidine ring offers a three-dimensional structural element that can be functionalized to enhance potency, selectivity, and pharmacokinetic properties such as solubility and metabolic stability.[6][7] For the purpose of this application note, we will describe the screening of a hypothetical derivative, hereafter referred to as Cmpd-X , designed based on this scaffold.
Target Profile: Aurora Kinase A (AURKA)
Aurora Kinase A is a key mitotic kinase often overexpressed in a wide range of human cancers.[2] It plays a crucial role in centrosome maturation, spindle assembly, and mitotic entry. Its dysregulation leads to genomic instability, a hallmark of cancer. Therefore, inhibiting AURKA is a promising therapeutic strategy to selectively induce mitotic arrest and apoptosis in cancer cells.[1]
Assay Strategy: From Biochemical Potency to Cellular Activity
Our screening strategy employs a two-tiered approach to identify and validate potent and cell-permeable inhibitors of AURKA.
-
Primary Screen: A biochemical assay to directly measure the inhibition of purified AURKA enzyme activity. The ADP-Glo™ Kinase Assay is selected for its high sensitivity, broad dynamic range, and robustness in HTS formats.[8][9][10] It quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to enzyme activity.[8][11]
-
Secondary Screen: A cell-based assay to confirm that hits from the primary screen are active in a cellular context and to assess their cytotoxic effects. The CellTiter-Glo® Luminescent Cell Viability Assay measures cellular ATP levels as an indicator of metabolic activity and viability, providing a robust method for evaluating the antiproliferative effects of Cmpd-X on a relevant cancer cell line.[12][13]
HTS Workflow and Signaling Pathway
The overall logic of the screening cascade is designed to efficiently identify true positive hits while eliminating artifacts.
Caption: High-Throughput Screening Cascade for AURKA Inhibitors.
The targeted signaling pathway illustrates the central role of AURKA in mitosis.
Caption: Simplified AURKA Signaling Pathway in Mitosis.
Experimental Protocols
Primary Screen: ADP-Glo™ Biochemical Assay for AURKA Inhibition
This protocol describes a method to measure the inhibitory effect of Cmpd-X on purified AURKA enzyme in a 384-well plate format.
Materials:
-
Recombinant human Aurora Kinase A (AURKA)
-
Kemptide (LRRASLG) peptide substrate
-
ATP, Ultra-Pure
-
Cmpd-X library, serially diluted in 100% DMSO
-
Staurosporine (positive control inhibitor)
-
Kinase Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque, 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Plating: Transfer 50 nL of Cmpd-X dilutions (or DMSO for controls) into the 384-well assay plates using an acoustic liquid handler. Final in-assay DMSO concentration should be ≤1%.
-
Enzyme Preparation: Prepare a 2X AURKA enzyme solution in Kinase Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Enzyme Addition: Add 5 µL of the 2X AURKA enzyme solution to each well containing the plated compounds. Add 5 µL of Kinase Assay Buffer without enzyme to the "no enzyme" negative control wells.
-
Pre-incubation: Gently mix the plate on an orbital shaker for 1 minute and then incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: Prepare a 2X Substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Kₘ for AURKA to ensure sensitivity to ATP-competitive inhibitors. Add 5 µL of this solution to all wells to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well.[14] Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[10]
-
ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This step converts the ADP generated by the kinase reaction into ATP and initiates the luciferase reaction.[10][14]
-
Signal Detection: Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[8] Measure the luminescence of each well using a plate reader.
Secondary Screen: CellTiter-Glo® Viability Assay
This protocol measures the effect of confirmed hits from the primary screen on the viability of a cancer cell line (e.g., HCT116, which is sensitive to AURKA inhibition).
Materials:
-
HCT116 colorectal cancer cells
-
Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Confirmed hit compounds (Cmpd-X derivatives)
-
Staurosporine or a known cytotoxic agent (positive control)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque, 96-well or 384-well cell culture plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Plating: Seed HCT116 cells into the wells of a white, opaque-walled multiwell plate at a pre-determined density (e.g., 2,000 cells/well for a 96-well plate) in 100 µL of culture medium.[15]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of the hit compounds in culture medium. Add the desired volume of compound dilutions to the experimental wells. Include DMSO vehicle controls (negative control) and a positive control cytotoxic agent.
-
Incubation: Return the plate to the incubator for 72 hours.
-
Assay Preparation: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[13][15]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).[12][13]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
Data Acquisition: Record the luminescence using a plate reader. The signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.[12]
Data Analysis and Interpretation
Assay Quality Control: Z'-Factor
The robustness of the HTS assay must be validated using the Z'-factor statistic, which assesses the separation between the positive and negative controls.[16]
The formula is: Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control (e.g., no inhibition, DMSO only).
-
μ_n and σ_n are the mean and standard deviation of the negative control (e.g., full inhibition, Staurosporine).
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[17][18]
Hit Determination and Potency
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - [ (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl) ])
-
IC₅₀/GI₅₀ Determination: For compounds showing significant activity in the primary screen, dose-response experiments are performed. The resulting data are plotted with inhibitor concentration on the x-axis (log scale) and percent inhibition on the y-axis. A four-parameter logistic model is used to fit the curve and determine the IC₅₀ (for biochemical assays) or GI₅₀ (for cell-based growth inhibition assays).
Data Presentation
Hypothetical screening data for Cmpd-X and control compounds are summarized below.
Table 1: Primary Biochemical Screen Results against AURKA
| Compound | IC₅₀ (nM) | Hill Slope | Max Inhibition (%) |
|---|---|---|---|
| Cmpd-X | 75 | 1.1 | 98 |
| Staurosporine | 15 | 1.0 | 100 |
| Inactive Analog | >10,000 | N/A | <10 |
Table 2: Secondary Cellular Assay Results (HCT116 Cells)
| Compound | GI₅₀ (nM) | Max Inhibition (%) |
|---|---|---|
| Cmpd-X | 250 | 95 |
| Staurosporine | 25 | 100 |
| Inactive Analog | >20,000 | <5 |
Conclusion
The protocols outlined in this application note provide a robust framework for the discovery and initial characterization of novel Aurora Kinase A inhibitors based on the this compound scaffold. By combining a sensitive biochemical primary screen with a physiologically relevant cell-based secondary assay, this workflow enables the efficient identification of potent, cell-active lead compounds for further optimization in cancer drug discovery programs. The successful application of these methods relies on careful assay optimization and rigorous quality control, as defined by metrics like the Z'-factor.
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. ADP-Glo™ Kinase Assay [promega.sg]
- 9. eastport.cz [eastport.cz]
- 10. bmglabtech.com [bmglabtech.com]
- 11. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 15. scribd.com [scribd.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Strategic Derivatization of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol: A Modular Approach to Enhancing Kinase Inhibitor Potency
An Application Guide by a Senior Application Scientist
Introduction: The Rationale for Derivatization
The 1-(6-chloropyrimidin-4-yl)-4-piperidinol scaffold represents a privileged starting point in modern medicinal chemistry, particularly in the discovery of protein kinase inhibitors. The pyrimidine ring is a well-established "hinge-binding" motif present in numerous FDA-approved kinase inhibitors, while the piperidine moiety serves as a versatile, non-planar linker that can improve solubility and metabolic stability.[1][2][3][4] The core structure, however, is often a fragment with modest potency. Its true value lies in its capacity for strategic, multi-point derivatization to optimize interactions within the target's active site and enhance biological efficacy.
This application note provides a detailed guide for researchers and drug development professionals on the primary synthetic strategies for modifying this core scaffold. We will explore two key diversification points:
-
C6-Position of the Pyrimidine Ring: Ideal for introducing substituents that can occupy the solvent-front region of a kinase active site or form additional key interactions.
-
4-Hydroxyl Group of the Piperidinol: A handle for modulating polarity, solubility, and introducing vectors that can probe deeper pockets within the target protein.
The protocols and rationale described herein are designed to be robust and modular, enabling the systematic exploration of structure-activity relationships (SAR) to transform this promising core into a highly potent and selective drug candidate.
Core Derivatization Strategies: A Tale of Two Handles
The chemical architecture of this compound offers two orthogonal points for chemical modification. The reactivity of the C6-chloro substituent on the electron-deficient pyrimidine ring makes it an excellent substrate for palladium-catalyzed cross-coupling reactions.[5][6] Concurrently, the secondary alcohol on the piperidine ring provides a classical site for nucleophilic and oxidative transformations.
Strategy A: Palladium-Catalyzed Cross-Coupling at the C6-Position
The chlorine atom at the C6 position is the most versatile handle for introducing molecular diversity. Its modification via well-established palladium-catalyzed reactions allows for the rapid generation of extensive libraries.
Scientific Rationale:
-
Suzuki-Miyaura Cross-Coupling: This reaction is a cornerstone of modern medicinal chemistry for forming C(sp²)-C(sp²) bonds.[7][8] By coupling the chloropyrimidine with a wide array of commercially available aryl or heteroaryl boronic acids, one can systematically probe interactions in the solvent-exposed region of the kinase active site. The electron-deficient nature of the pyrimidine ring makes the C6-Cl bond highly susceptible to oxidative addition to the Pd(0) catalyst, facilitating the reaction.[5][6]
-
Buchwald-Hartwig Amination: The formation of a C-N bond at this position is critical for many kinase inhibitors, as the introduced amine can act as a hydrogen bond donor or acceptor, often interacting with the DFG motif or other key residues.[1] This reaction allows for the coupling of anilines, primary amines, and secondary amines, providing a direct route to analogs with improved hinge-binding interactions or solubility profiles.[9][10][11]
Strategy B: Modification of the 4-Hydroxyl Group
The hydroxyl group on the piperidine ring is a key modulator of physicochemical properties and can serve as a point for vectoral expansion into adjacent pockets of the binding site.
Scientific Rationale:
-
O-Alkylation (Etherification): Converting the hydroxyl group to an ether linkage is a common strategy to fine-tune lipophilicity and metabolic stability. Introducing small alkyl or functionalized chains (e.g., with terminal amines or amides) can create new hydrogen bonding opportunities or van der Waals interactions within the target protein, thereby increasing potency.
-
Oxidation to Ketone: The secondary alcohol can be oxidized to the corresponding ketone using reagents like Dess-Martin periodinane. This ketone intermediate is not typically the final product but serves as a versatile precursor for subsequent reactions, such as reductive amination, allowing for the introduction of a diverse range of primary and secondary amines at the 4-position.
Detailed Experimental Protocols
Safety Precaution: All palladium-catalyzed reactions must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation. Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C6-Arylation
This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid to the chloropyrimidine core.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ or PdCl₂(dppf) (0.05 - 0.1 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), or Toluene/Ethanol/Water
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup
Step-by-Step Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and the base (K₂CO₃).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the palladium catalyst to the flask under a positive flow of nitrogen.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired C6-aryl derivative.
Protocol 2: Buchwald-Hartwig Amination for C6-Amination
This protocol provides a general method for coupling an amine to the chloropyrimidine scaffold.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) or Aniline (1.1 - 1.5 eq)
-
Pd₂(dba)₃ or similar Pd(0) source (0.02 - 0.05 eq)
-
Xantphos or other suitable phosphine ligand (0.04 - 0.1 eq)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk tube or similar reaction vessel, condenser, magnetic stirrer, inert atmosphere setup
Step-by-Step Procedure:
-
To a dry Schlenk tube, add the palladium precursor, the phosphine ligand, and the base (NaOtBu).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the this compound, the amine, and the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 6-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired C6-amino derivative.[9]
Evaluation of Biological Potency
The primary goal of derivatization is to improve biological activity. For kinase inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the target kinase's activity.[12][13]
Protocol 4: General In Vitro Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust, and high-throughput method for determining kinase inhibitor potency.[14]
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the target kinase. A europium-labeled anti-phospho-antibody binds to the phosphorylated substrate. When excited, the europium donor transfers energy to an APC-labeled streptavidin acceptor (bound to the biotin), generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Target Kinase
-
Biotinylated substrate peptide
-
ATP (at or near the Kₘ concentration for the kinase)[15]
-
Europium-labeled anti-phospho-antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Test compounds (derivatives) serially diluted in DMSO
-
Assay buffer, Stop buffer
-
384-well microplate
-
TR-FRET compatible plate reader
Step-by-Step Procedure:
-
Compound Plating: Add 2 µL of serially diluted test compounds to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Add 4 µL of the kinase/substrate mixture in assay buffer to each well to initiate the reaction.
-
ATP Addition: Add 4 µL of ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Detection: Add 10 µL of the detection mixture (Eu-antibody and SA-APC in stop buffer) to each well to terminate the kinase reaction.
-
Final Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody binding.
-
Read Plate: Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the acceptor (665 nm) to donor (615 nm) signals. Plot the normalized signal against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Data Summary: Illustrating the Impact of Derivatization
Systematic derivatization coupled with biological testing allows for the construction of a clear SAR. The table below presents hypothetical data for a series of analogs derived from the core scaffold, demonstrating how specific modifications can dramatically improve potency against a target kinase.
| Compound ID | Modification Site | R Group | Target Kinase IC₅₀ (nM) |
| Core-01 | - (Parent) | -Cl (C6), -OH (C4) | 1250 |
| SZ-01 | C6-Pyrimidine | 4-Fluorophenyl | 210 |
| SZ-02 | C6-Pyrimidine | 3-Pyridyl | 155 |
| BH-01 | C6-Pyrimidine | -NH(Cyclopropyl) | 75 |
| BH-02 | C6-Pyrimidine | -NH(4-Morpholinophenyl) | 32 |
| AL-01 | C4-Piperidinol | -OCH₃ | 980 |
| AL-02 | C4-Piperidinol | -OCH₂CH₂N(CH₃)₂ | 450 |
| COMBO-01 | C6 & C4 | C6: -NH(Cyclopropyl)C4: -OCH₃ | 15 |
This data is illustrative and intended to demonstrate potential SAR trends.
Conclusion
The this compound scaffold is a highly tractable starting point for the development of potent kinase inhibitors. The strategic application of robust and well-documented synthetic methodologies, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination at the C6-chloro position, allows for rapid and extensive exploration of chemical space. Further modification of the 4-hydroxyl group provides an orthogonal handle to fine-tune physicochemical properties and introduce additional binding interactions. By systematically applying these derivatization protocols and evaluating the resulting analogs in robust biological assays, research teams can efficiently navigate the complex process of lead optimization and accelerate the discovery of novel therapeutics.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol
Welcome to the technical support center for the synthesis of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific nucleophilic aromatic substitution (SNAr) reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing your reaction yield, minimizing impurities, and troubleshooting common issues. Our approach is built on a foundation of chemical principles to empower you to make informed decisions in your laboratory work.
I. Reaction Overview and Mechanism
The synthesis of this compound is achieved through the nucleophilic aromatic substitution of a chlorine atom on the electron-deficient pyrimidine ring by the secondary amine of 4-piperidinol. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.
Reaction Scheme:
Caption: General reaction scheme for the synthesis.
II. Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established principles of SNAr reactions for similar substrates. Optimization may be required based on your specific laboratory conditions and reagent purity.
| Parameter | Value | Rationale |
| Reactants | 4,6-Dichloropyrimidine (1.0 eq), 4-Piperidinol (1.0-1.2 eq) | A slight excess of the amine can help drive the reaction to completion. |
| Base | Diisopropylethylamine (DIPEA) (1.5-2.0 eq) or K₂CO₃ (2.0 eq) | DIPEA is a non-nucleophilic organic base, while K₂CO₃ is a solid inorganic base. |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) | Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the base without hydrogen bonding to the nucleophile. |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant side reactions. |
| Reaction Time | 4-12 hours | Monitor by TLC or LC-MS for consumption of the limiting reagent. |
Step-by-Step Procedure:
-
To a stirred solution of 4,6-dichloropyrimidine (1.0 eq) in DMF, add 4-piperidinol (1.1 eq).
-
Add DIPEA (1.5 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Q1: My reaction is very slow or not proceeding to completion.
Possible Causes & Solutions:
-
Insufficient Temperature: The activation energy for the SNAr reaction may not be met.
-
Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring for any decomposition of starting materials or product. Temperatures up to the boiling point of the solvent may be necessary.
-
-
Inactive Reagents:
-
4-Piperidinol: This reagent can be hygroscopic. Ensure it is dry.
-
Base: The base may be of poor quality or has degraded. Use a fresh bottle of a high-purity base.
-
-
Poor Solubility: If using a carbonate base, ensure it is finely powdered to maximize surface area. If reactants are not fully dissolved, consider a different solvent system. DMF is generally a good choice for solubility in these reactions.
Q2: I am observing a significant amount of a di-substituted byproduct.
Underlying Issue: The product, this compound, can act as a nucleophile and react with another molecule of 4,6-dichloropyrimidine, or the initial product can undergo a second substitution with 4-piperidinol. The latter is more likely if an excess of the amine and high temperatures are used.
Caption: Formation of the di-substituted byproduct.
Troubleshooting Strategies:
-
Stoichiometry Control: Use 4,6-dichloropyrimidine as the limiting reagent. A slight excess of 4-piperidinol (1.05-1.1 eq) is often optimal.
-
Slow Addition: Add the 4-piperidinol solution dropwise to the solution of 4,6-dichloropyrimidine at a lower temperature, and then slowly warm the reaction to the desired temperature. This keeps the instantaneous concentration of the nucleophile low.
-
Lower Temperature: Running the reaction at a lower temperature for a longer period can favor the mono-substitution product.
Q3: The purification of my crude product is difficult due to streaking on the silica gel column.
Root Cause: The basic nitrogen atom on the piperidine ring and the pyrimidine ring can interact strongly with the acidic silica gel, leading to poor separation.
Solutions:
-
Basified Silica Gel: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine or ammonia solution. This will neutralize the acidic sites on the silica.
-
Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography.
-
Solvent System Modification: Adding a small amount of a polar, basic solvent like triethylamine (0.1-1%) to your eluent system can improve the peak shape and separation.
IV. Frequently Asked Questions (FAQs)
Q: Can I use a different base, such as sodium hydride (NaH)?
A: Yes, NaH can be an effective base. It will deprotonate the hydroxyl group of 4-piperidinol, forming a more potent nucleophile, the corresponding alkoxide. However, this also increases the risk of O-alkylation on the pyrimidine ring, leading to an undesired isomer. Amine nucleophilicity is generally sufficient for this reaction, making strong bases like NaH often unnecessary and potentially problematic.
Q: Is it necessary to run this reaction under an inert atmosphere (e.g., nitrogen or argon)?
A: While not strictly necessary for the SNAr mechanism itself, it is good laboratory practice, especially when using anhydrous solvents like DMF. An inert atmosphere prevents the introduction of moisture, which can affect the activity of the base and the solubility of some reagents.
Q: What is the expected yield for this reaction?
A: With proper optimization, yields for this type of SNAr reaction are typically in the range of 60-85%. However, the yield is highly dependent on the purity of the starting materials, the efficiency of the work-up, and the purification process.
V. References
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. --INVALID-LINK--
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. --INVALID-LINK--
-
Process for preparing 4,6-dichloro-pyrimidine. Google Patents. --INVALID-LINK--
-
A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Google Patents. --INVALID-LINK--
Technical Support Center: Purification of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol
Welcome to the technical support resource for 1-(6-Chloropyrimidin-4-yl)-4-piperidinol (CAS No. 914347-85-6).[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for the purification of this key synthetic intermediate. Purity is paramount, as residual impurities can compromise the outcomes of subsequent synthetic steps and biological assays. This center offers field-proven insights and troubleshooting strategies to help you achieve the desired purity for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on its typical synthesis via nucleophilic substitution, the primary impurities arise from starting materials, side reactions, and subsequent degradation. These often include:
-
Unreacted Starting Materials: Residual 4-piperidinol and 4,6-dichloropyrimidine.
-
Bis-substituted Byproducts: A common side product where a second molecule of 4-piperidinol displaces the remaining chlorine atom on the pyrimidine ring. The formation of such byproducts is a known challenge in similar syntheses and can often be managed by the purification strategy.[3]
-
Process-Related Impurities: Solvents, reagents, and products from minor side reactions that occur during synthesis.[4][5]
-
Degradation Products: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, similar to other heterocyclic compounds.[6][7]
Q2: How do I choose the best purification technique for my needs?
A2: The optimal technique depends on the impurity profile, the scale of your synthesis, and the required final purity.
-
For High Purity & Small to Medium Scale (<10g): Silica gel column chromatography is the method of choice. It offers excellent resolving power to separate closely related impurities from the target compound.[3]
-
For Moderate Purity & Large Scale (>10g): Recrystallization is often more practical and economical. It is highly effective at removing major impurities, provided a suitable solvent is identified.[8]
-
For Removing Baseline Impurities: An acid-base extraction can be a useful preliminary step to remove unreacted starting materials or acidic/basic byproducts before proceeding to chromatography or recrystallization.
Q3: What purity level should I target for this compound?
A3: The target purity is dictated by the compound's intended application:
-
Screening & Early Discovery: A purity of >95% is generally acceptable.
-
Lead Optimization & In Vivo Studies: A much higher purity of >98% or even >99% is required to ensure that observed biological effects are attributable to the compound itself and not to impurities.
Q4: What are the recommended storage conditions for the purified compound?
A4: While specific stability data for this molecule is not widely published, related heterocyclic compounds can be sensitive to hydrolysis, light, and oxidation.[6][7] Therefore, it is recommended to store the purified solid under refrigerated (2-8 °C), light-free conditions in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to maximize its shelf-life.
Purification Method Selection Workflow
This diagram outlines a logical workflow for selecting the most appropriate purification strategy based on initial purity assessment and desired outcome.
Caption: Decision tree for selecting a purification technique.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low Yield After Purification | Product Loss During Transfers: Multiple transfer steps between flasks can lead to significant material loss. Incomplete Crystallization: The solution may not have been sufficiently saturated, or an inappropriate solvent was used. | Minimize Transfers: Plan your workflow to reduce the number of times the material is moved. Optimize Crystallization: Concentrate the solution further before cooling. If the product remains soluble, consider adding an anti-solvent (a solvent in which the product is insoluble) to induce precipitation.[8] |
| Persistent Impurities After Recrystallization | Incorrect Solvent Choice: The chosen solvent may dissolve impurities as well as the product, or the product's solubility may not differ significantly between hot and cold conditions. Cooling Too Rapidly: Fast cooling can trap impurities within the crystal lattice. | Perform a Solvent Screen: Test a range of solvents to find one that dissolves the compound well when hot but poorly when cold.[8] Ensure Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer to a refrigerator or ice bath to maximize crystal formation and purity. |
| Co-elution of Impurities in Column Chromatography | Suboptimal Mobile Phase: The solvent system (eluent) does not have sufficient resolving power to separate the impurity from the product. Column Overload: Too much crude material was loaded onto the column, exceeding its separation capacity. | Optimize Eluent with TLC: Systematically test different solvent ratios (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol) using Thin Layer Chromatography (TLC) to find a system that provides good separation (different Rf values). Reduce Sample Load: Use a larger column or reduce the amount of material loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Product Streaking on TLC/Column | Compound is Highly Polar or Basic: The basic nitrogen on the piperidine ring can interact strongly with the acidic silica gel, causing streaking. Sample Insolubility: The sample is not fully dissolved in the mobile phase at the point of loading. | Add a Modifier to the Eluent: Add a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonium hydroxide to the mobile phase to neutralize active sites on the silica and improve peak shape. Use an Adsorbent for Loading: Dissolve the crude product in a suitable solvent (e.g., DCM or Methanol), add a small amount of silica gel, evaporate the solvent to get a dry powder ('dry loading'), and load this powder onto the top of the column. |
Detailed Purification Protocols
Protocol 1: High-Purity Purification via Silica Gel Column Chromatography
This method is ideal for obtaining high-purity material (>98%) and is effective at removing closely related byproducts.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA) - all HPLC grade
-
Crude this compound
-
TLC plates (silica gel 60 F254)
Procedure:
-
Mobile Phase Preparation: Prepare a stock of Hexane and Ethyl Acetate. The optimal eluent system should be determined by TLC first. A gradient from 20% to 100% EtOAc in Hexane is a good starting point.[3] Add 0.1% TEA to the mobile phase to prevent streaking.
-
Column Packing: Prepare a slurry of silica gel in Hexane. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Add silica gel (approx. 2-3 times the weight of your crude product) to the solution.
-
Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 80:20 Hexane:EtOAc + 0.1% TEA).
-
Gradually increase the polarity of the mobile phase (gradient elution).
-
Collect fractions and monitor them by TLC. Use a UV lamp (254 nm) to visualize the spots. The product should appear as a distinct spot.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Dry the solid under high vacuum to remove residual solvents.
-
Protocol 2: Bulk Purification via Recrystallization
This method is suitable for purifying larger quantities of material where a purity of >95% is sufficient.
Procedure:
-
Solvent Selection: The key is to find a solvent that dissolves the compound at high temperatures but not at low temperatures.[8] Ethanol, isopropanol, or ethyl acetate are good candidates to screen.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this process. For maximum yield, subsequently place the flask in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold, fresh solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Column Chromatography Workflow Diagram
Caption: Step-by-step workflow for purification by column chromatography.
Methods for Purity Assessment
Verifying the purity of the final product is a critical step. A combination of methods provides the most comprehensive assessment.
| Technique | Purpose | Typical Parameters |
| HPLC | Quantitative Purity Determination: Provides an accurate percentage purity (e.g., 99.5%). This is the gold standard for final purity analysis.[9][10] | Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm).[11] Mobile Phase: A gradient of Acetonitrile and water (with 0.1% TFA or formic acid). Detection: UV at 230-280 nm. |
| TLC | Qualitative Monitoring: Used for rapid, real-time monitoring of reaction progress and column chromatography fractions. | Stationary Phase: Silica gel 60 F254 plates. Mobile Phase: Same as the column eluent. Visualization: UV light (254 nm) and/or staining (e.g., potassium permanganate). |
| ¹H NMR | Structural Confirmation & Impurity ID: Confirms the chemical structure of the desired compound and can help identify the structure of impurities if they are present in sufficient quantity (>1%). | Solvent: DMSO-d₆ or CDCl₃. The spectrum should match the expected structure with no significant unassigned peaks. |
| LC-MS | Mass Confirmation & Impurity ID: Confirms the molecular weight of the product and helps in the identification of unknown impurities by their mass-to-charge ratio.[4] | Coupled with an HPLC system, it provides mass data for each peak in the chromatogram. |
References
- 1. This compound | 914347-85-6 [amp.chemicalbook.com]
- 2. parchem.com [parchem.com]
- 3. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. benchchem.com [benchchem.com]
- 10. acgpubs.org [acgpubs.org]
- 11. ptfarm.pl [ptfarm.pl]
Technical Support Center: Overcoming Solubility Challenges with 1-(6-Chloropyrimidin-4-yl)-4-piperidinol
Welcome to the dedicated technical support guide for 1-(6-Chloropyrimidin-4-yl)-4-piperidinol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues that may arise during in-vitro assays. Poor solubility is a common challenge in drug discovery that can lead to variable data, underestimated potency, and inaccurate structure-activity relationships (SAR)[1][2]. This guide provides in-depth, practical solutions to ensure the reliable and accurate assessment of this compound in your experimental systems.
Understanding the Molecule: Key Physicochemical Properties
This compound (CAS No. 914347-85-6) possesses a molecular formula of C9H12ClN3O and a molecular weight of 213.66 g/mol [3][4]. Its structure, featuring a pyrimidine ring, a piperidinol moiety, and a chlorine atom, contributes to its overall physicochemical profile. The presence of nitrogen atoms in the pyrimidine and piperidine rings suggests that the molecule's solubility will be influenced by pH[5][6].
| Property | Predicted Value | Source |
| Boiling Point | 402.6±45.0 °C | [3] |
| Density | 1.360 g/cm³ | [3] |
| pKa | 14.45±0.20 | [3] |
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening?
A: This phenomenon, often termed "solvent shock" or "precipitation upon dilution," is a frequent issue for compounds with low aqueous solubility[7]. While the compound is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), the abrupt change in solvent polarity upon dilution into a largely aqueous medium causes the compound to crash out of solution[7]. A clear DMSO stock solution does not guarantee solubility in the final assay buffer[7].
Q2: What is the maximum concentration of DMSO I should use in my cell-based assay?
A: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard[7]. While higher concentrations might improve the solubility of your compound, they can also introduce artifacts by causing cellular stress or toxicity, which can confound your experimental results[8][9]. It is critical to maintain a consistent final DMSO concentration across all wells, including vehicle controls, to ensure that any observed effects are due to the compound and not the solvent[8].
Q3: Can the pH of my assay buffer affect the solubility of this compound?
A: Absolutely. The structure of this compound contains basic nitrogen atoms in the pyrimidine and piperidine rings[5]. The solubility of compounds with such basic functional groups is often pH-dependent[10][11]. In more acidic conditions (lower pH), these nitrogen atoms can become protonated, leading to the formation of a more soluble salt form. Conversely, at higher pH, the compound will exist in its neutral, less soluble form. Therefore, adjusting the pH of your buffer may be a viable strategy to enhance solubility[12][13].
Q4: I've noticed that my compound seems more soluble in media containing serum. Why is that?
A: Serum contains a high concentration of proteins, most notably albumin, which can bind to hydrophobic compounds and help keep them in solution[14]. This can increase the apparent solubility of your compound in the assay medium. However, it's important to be aware that this binding can also reduce the free concentration of your compound, potentially affecting its observed potency[15].
Troubleshooting Guide: A Step-by-Step Approach to Resolving Precipitation
If you are encountering precipitation with this compound, follow this systematic guide to diagnose and resolve the issue.
Step 1: Visual and Microscopic Confirmation
First, confirm that what you are observing is indeed compound precipitation and not another issue like microbial contamination.
-
Visual Inspection: Look for cloudiness, turbidity, or visible particulate matter in your assay wells[16].
-
Microscopic Examination: Under a microscope, precipitated compounds may appear as amorphous aggregates or distinct crystalline structures[16]. This can help differentiate it from microbial contamination, which would typically involve motile organisms and a potential pH shift in the media[16].
Step 2: Systematic Solubility Assessment
A crucial step is to determine the kinetic solubility of this compound in your specific assay buffer. This will define the upper concentration limit for your experiments.
Protocol: Kinetic Solubility Determination by Nephelometry
-
Prepare Compound Stock: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of your DMSO stock to create a range of concentrations.
-
Dilution into Assay Buffer: In a separate 96-well plate, add your assay buffer. Transfer a small, fixed volume of each DMSO dilution into the corresponding wells of the buffer plate to achieve the desired final compound concentrations and a consistent final DMSO concentration (e.g., 1%). Mix immediately[7].
-
Incubation: Incubate the plate at your assay temperature for a relevant period (e.g., 1-2 hours)[1].
-
Measurement: Read the plate on a nephelometer, which measures light scattering caused by insoluble particles. The highest concentration that does not show a significant increase in scattering is your kinetic solubility limit[7].
Step 3: Optimization of Assay Conditions
Based on your findings, you can now optimize your assay conditions to maintain the compound in solution.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution. | Concentration exceeds kinetic solubility; "solvent shock". | - Decrease the final concentration of the compound to below its determined solubility limit.[16]- Prepare an intermediate dilution in a co-solvent before adding to the final assay buffer.- Add the DMSO stock to the assay buffer dropwise while vortexing to ensure rapid mixing.[16] |
| Precipitate forms over time in the incubator. | Compound is unstable in aqueous buffer; temperature or pH shifts. | - Assess the stability of the compound in your assay buffer over time.- If the compound has a basic nature, consider using a slightly more acidic buffer if compatible with your assay system.[17]- Ensure your incubator has proper humidification to prevent evaporation, which can increase the compound concentration.[16] |
| Precipitation is observed in some, but not all, assay plates. | Inconsistent pipetting or mixing; variability in assay components. | - Ensure thorough mixing after each dilution step.- Use calibrated pipettes and consistent technique.- If using serum, be aware of potential lot-to-lot variability. |
Advanced Solubilization Strategies
If basic troubleshooting does not resolve the issue, consider these advanced strategies.
1. Co-Solvents
In addition to DMSO, other water-miscible organic solvents, known as co-solvents, can be used to increase the solubility of hydrophobic compounds[12][18].
-
Ethanol: Can be used in combination with or as an alternative to DMSO. Be mindful of its potential effects on cells at higher concentrations[13].
-
Polyethylene Glycol 400 (PEG 400): A less volatile and often less toxic alternative to DMSO for certain cell-based assays[13].
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility[12].
When using co-solvents, it is essential to run parallel vehicle controls to account for any solvent-induced effects.
2. pH Modification
As this compound contains basic nitrogens, its solubility is expected to increase in acidic conditions[5][6][11].
-
Experimental Approach: Prepare your assay buffer at a range of pH values (e.g., 6.5, 7.0, 7.4) and re-determine the kinetic solubility at each pH.
-
Caution: Ensure that any change in pH is compatible with the biological system you are studying (e.g., enzyme activity, cell viability).
3. Use of Surfactants
Non-ionic surfactants can help to solubilize poorly soluble compounds by forming micelles[12].
-
Tween® 20 or Triton™ X-100: For cell-free assays (e.g., enzyme assays), adding a low concentration (e.g., 0.01-0.05%) of these surfactants to the assay buffer can be effective[14].
-
Cell-Based Assays: The use of surfactants in cell-based assays is generally not recommended as they can disrupt cell membranes[14].
Workflow and Decision-Making Diagram
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for solubility issues.
Concluding Remarks
Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By understanding the physicochemical properties of the molecule and methodically applying the troubleshooting strategies outlined in this guide, researchers can ensure the generation of high-quality, reliable data. Always remember to validate any changes to your assay protocol with appropriate controls to maintain the integrity of your results.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 914347-85-6 [amp.chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. researchgate.net [researchgate.net]
- 10. Khan Academy [khanacademy.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 14. researchgate.net [researchgate.net]
- 15. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol
Welcome to the technical support center for the synthesis of 1-(6-chloropyrimidin-4-yl)-4-piperidinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific nucleophilic aromatic substitution (SNAr) reaction. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and troubleshooting.
I. Troubleshooting Guide: Common Side Reactions & Issues
This section addresses specific problems you might encounter during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
Question: My reaction is showing low conversion to this compound, and I'm isolating a significant amount of starting materials. What are the likely causes and how can I improve the yield?
Answer:
Low yield in this SNAr reaction is a frequent challenge and can often be attributed to several factors related to reaction conditions and reagent purity.
Causality and Mechanism:
The core reaction is a nucleophilic aromatic substitution where the nitrogen of 4-piperidinol attacks the electron-deficient pyrimidine ring at the C4 position, displacing a chloride ion. The reactivity of dichloropyrimidines generally follows the order C4(6) > C2.[1] For this reaction to proceed efficiently, the nucleophilicity of the piperidinol and the electrophilicity of the chloropyrimidine must be optimal, and side reactions must be minimized.
Potential Causes & Step-by-Step Solutions:
-
Inadequate Base: The reaction requires a base to deprotonate the hydroxyl group of the 4-piperidinol, increasing its nucleophilicity, and to scavenge the HCl generated during the reaction.
-
Solution: Ensure you are using at least two equivalents of a suitable non-nucleophilic base. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices. The first equivalent facilitates the nucleophilic attack, and the second neutralizes the liberated HCl.
-
-
Reaction Temperature and Time: SNAr reactions on chloropyrimidines are sensitive to temperature.
-
Solution: If you are running the reaction at room temperature, consider moderately increasing the temperature to 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid decomposition at higher temperatures.
-
-
Solvent Choice: The polarity of the solvent can influence the reaction rate.
-
Solution: Aprotic polar solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are generally effective as they can solvate the intermediate Meisenheimer complex. If using a less polar solvent, consider switching to one of these to improve reaction kinetics.
-
-
Moisture in Reagents/Solvents: Water can compete with the piperidinol as a nucleophile, leading to the hydrolysis of the chloropyrimidine starting material.
-
Solution: Use anhydrous solvents and ensure your 4-piperidinol and base are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.
-
Issue 2: Presence of a Major Impurity with a Mass of M+17 (Hydroxylated Byproduct)
Question: I'm observing a significant byproduct with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group. How is this forming and how can I prevent it?
Answer:
This impurity is 1-(6-hydroxypyrimidin-4-yl)-4-piperidinol, resulting from the hydrolysis of the starting material or the product.
Causality and Mechanism:
Chloropyrimidines are susceptible to hydrolysis, especially under basic conditions or at elevated temperatures in the presence of water.[2][3] The hydroxide ion (from water and base) can act as a nucleophile, attacking the C6 position and displacing the chloride.
Prevention Protocol:
-
Strict Anhydrous Conditions: As mentioned above, rigorously dry all solvents and reagents. Use of molecular sieves in the reaction solvent can be beneficial.
-
Control of Basicity: While a base is necessary, an excessively strong base or the presence of aqueous base can promote hydrolysis. Use a hindered organic base like DIPEA rather than inorganic bases like NaOH or K2CO3 if water is difficult to exclude.
-
Temperature Management: Avoid unnecessarily high temperatures, as this accelerates the rate of hydrolysis.
-
Work-up Procedure: During the aqueous work-up, minimize the contact time of the product with basic aqueous layers. Neutralize the reaction mixture carefully before extraction.
Issue 3: Formation of a Disubstituted Byproduct
Question: My analysis shows a byproduct with a mass corresponding to the reaction of two molecules of 4-piperidinol with one molecule of 4,6-dichloropyrimidine. How can I suppress this over-alkylation?
Answer:
This byproduct is 1,1'-(pyrimidine-4,6-diyl)bis(piperidin-4-ol). Its formation is a classic example of a common side reaction in reactions involving di- or poly-halogenated heterocycles.
Causality and Mechanism:
4,6-dichloropyrimidine has two reactive sites for nucleophilic substitution. While the first substitution deactivates the ring towards a second attack, it can still occur, especially if the nucleophile is in excess or the reaction conditions are harsh.
Troubleshooting Steps:
-
Stoichiometry Control:
-
Protocol: Carefully control the stoichiometry of your reactants. Use a slight excess (e.g., 1.05-1.1 equivalents) of 4-piperidinol relative to 4,6-dichloropyrimidine. Running the reaction with the dichloropyrimidine as the limiting reagent will favor monosubstitution.
-
-
Slow Addition of Nucleophile:
-
Protocol: Add the 4-piperidinol solution dropwise to the solution of 4,6-dichloropyrimidine and base over a prolonged period (e.g., 1-2 hours) at a controlled temperature. This maintains a low instantaneous concentration of the nucleophile, disfavoring the second substitution.
-
Issue 4: Difficulty in Product Purification
Question: I'm struggling to separate my desired product from the starting materials and byproducts using column chromatography. Do you have any suggestions?
Answer:
Purification can indeed be challenging due to the similar polarities of the product, unreacted 4-piperidinol, and the hydroxylated byproduct.
Purification Strategy:
-
Aqueous Work-up Optimization:
-
Protocol: After the reaction is complete, quench with water and adjust the pH to ~7-8 with a mild acid (e.g., saturated NH4Cl solution). This will help to remove the bulk of the base and any water-soluble salts. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. A brine wash of the combined organic layers will help to remove residual water.
-
-
Column Chromatography:
-
System: Silica gel is the standard stationary phase.
-
Eluent System: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 100% dichloromethane or a hexane/ethyl acetate mixture) and gradually increase the polarity by adding methanol. A common gradient is from 0% to 10% methanol in dichloromethane.
-
TLC Monitoring: Before running the column, carefully develop a TLC method that provides good separation between your product and the main impurities. This will guide your choice of solvent system for the column.
-
-
Alternative Purification - Crystallization:
-
Protocol: If the crude product is a solid and of reasonable purity (>85-90%), crystallization can be an effective purification method. Common solvent systems for recrystallization of similar compounds include ethyl acetate/hexanes, isopropanol, or acetonitrile.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and reaction time for this synthesis?
A1: There isn't a single "optimal" set of conditions as it can depend on the scale and specific reagents used. However, a good starting point is to run the reaction in a solvent like acetonitrile or DMF with DIPEA as the base at a temperature between 50-80°C. Typically, the reaction should be monitored by TLC or LC-MS and is often complete within 4-12 hours.
Q2: Which analytical techniques are best for monitoring the reaction progress and purity of the final product?
A2: A combination of techniques is recommended for comprehensive analysis.
| Technique | Application | Key Information Provided |
| TLC | Reaction monitoring, crude purity assessment | Quick visualization of starting material consumption and product/byproduct formation. |
| LC-MS | Reaction monitoring, impurity profiling | Accurate mass identification of product and byproducts, quantification of relative amounts.[4][5] |
| 1H NMR | Structural confirmation, purity assessment | Confirms the chemical structure of the final product and can reveal the presence of impurities. |
| GC-MS | Alternative for purity assessment | Can be used to assess purity, particularly for volatile impurities.[6] |
Q3: Can other bases be used instead of DIPEA or TEA?
A3: Yes, other non-nucleophilic organic bases can be used. However, inorganic bases like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) can also be employed, particularly in polar aprotic solvents like DMF. They are less soluble, creating a heterogeneous reaction mixture, which can sometimes help to control the reaction rate and minimize side reactions. However, they can also increase the risk of hydrolysis if water is present.
Q4: What is the mechanism of the nucleophilic aromatic substitution in this reaction?
A4: The reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack (Addition): The nitrogen atom of 4-piperidinol attacks the electron-deficient C4 carbon of the pyrimidine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] This is typically the rate-determining step.
-
Chloride Expulsion (Elimination): The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion as a leaving group, yielding the final product.
III. References
-
Process for the preparation of chloropyrimidines. Google Patents. 2
-
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. 8
-
The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. 3
-
Analytical Methods. RSC Publishing. 4
-
Preparation of piperidine derivatives. Google Patents. 6
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. 1
-
Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem. 7
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. 5
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol in Solution
Prepared by: Senior Application Scientist, Chemical Stability Division
Welcome to the technical support center for 1-(6-Chloropyrimidin-4-yl)-4-piperidinol. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As a molecule featuring a reactive chloropyrimidine moiety, its stability is paramount for generating reliable and reproducible experimental data. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you maintain the integrity of your compound.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing a logical path from problem to resolution.
Issue 1: You observe precipitation, cloudiness, or crystal formation in your aqueous solution.
Immediate Action: Do not use the solution for your experiment. The concentration is no longer accurate, and the precipitate could be the parent compound or a degradant.
Root Cause Analysis & Solution Pathway:
-
Check Solubility Limits: Has the concentration of your solution exceeded the known solubility of this compound in the chosen solvent system?
-
Solution: Attempt to redissolve the compound by gentle warming (if thermally stable) or sonication. If this fails, the solution must be remade at a lower concentration. Consider using a co-solvent like DMSO or ethanol for the initial stock, which can then be diluted into your aqueous buffer. However, be mindful that the final concentration of the organic co-solvent should be low enough to not affect your experimental system.
-
-
Evaluate pH and Buffer Capacity: The compound's solubility is likely pH-dependent due to the piperidinol nitrogen. A significant shift in the solution's pH can cause the compound to crash out.
-
Solution: Ensure your solution is adequately buffered. Unbuffered water or saline can experience pH shifts due to dissolved CO₂ or interactions with container surfaces. Remake the solution using a suitable buffer system within the optimal pH range of 4-7.[1][2] (See Table 2 for recommended buffers).
-
-
Suspect Degradation: The precipitate could be a less soluble degradation product. Hydrolysis of the 6-chloro group to a 6-hydroxy group (a pyrimidone) is a primary degradation pathway, and this new entity may have different solubility characteristics.[3][4]
-
Solution: Analyze the precipitate and the supernatant separately using an appropriate analytical technique like HPLC or LC-MS to identify the species.[5][6] This will confirm if degradation has occurred. If so, the solution must be discarded, and storage/handling conditions must be re-evaluated based on the guidance in the FAQ section.
-
Issue 2: The solution, initially colorless, has developed a yellow or brown tint.
Immediate Action: A color change is a strong indicator of chemical degradation. Cease using the solution until the cause is identified.
Root Cause Analysis & Solution Pathway:
-
Oxidative Degradation: Heterocyclic compounds can be susceptible to oxidation, which often produces colored byproducts. This can be accelerated by exposure to air (oxygen), trace metal ions, or light.[7][8]
-
Solution:
-
Short-Term: Prepare fresh solutions more frequently.
-
Long-Term Prevention: For stock solutions, consider purging the solvent with an inert gas (nitrogen or argon) before dissolving the compound. Store the solution in tightly sealed vials with minimal headspace. If metal ion contamination is suspected (e.g., from spatulas or certain buffer salts), adding a chelating agent like EDTA (at a low concentration, e.g., 0.1 mM) may help, provided it does not interfere with your experiment.
-
-
-
Photodegradation: Exposure to ambient or UV light can induce degradation pathways leading to colored products.
-
Solution: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[9] Minimize the solution's exposure to light during experimental procedures.
-
-
Extreme pH-Induced Degradation: Highly acidic or, more commonly, highly basic conditions can accelerate hydrolysis and other degradation reactions that may form colored species.[2][10]
-
Solution: Verify the pH of your solution. Ensure it is within the recommended stable range of 4-7. Discard the discolored solution and prepare a fresh batch using a properly calibrated buffer system.
-
Issue 3: You are experiencing a loss of biological activity or a decrease in the parent compound peak area via HPLC analysis.
Immediate Action: This is a quantitative sign of degradation. The current solution is compromised and should not be used for generating quantitative data.
Root Cause Analysis & Solution Pathway:
-
Confirm Chemical Degradation: A loss of the main peak in your chromatogram, often accompanied by the appearance of new peaks, confirms that the compound is no longer stable under your current conditions.
-
Review All Stability Factors (pH, Temperature, Light): The loss of potency is the ultimate result of the factors discussed above. Hydrolysis is the most probable cause.
-
Solution: Systematically review your entire protocol.
-
pH: Is the solution buffered correctly within the 4-7 range?[1][11]
-
Temperature: Are stock solutions stored at -20°C or -80°C? Are working solutions kept on ice and used promptly?[9]
-
Light: Are solutions protected from light at all times?[12]
-
Forced Degradation Study: If the degradation pathway is unknown, performing a forced degradation study is highly recommended.[7][13][14] This will reveal the compound's vulnerabilities and help you develop a robust handling and storage strategy. See Protocol 1 for a detailed workflow.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The most significant degradation pathway is the hydrolysis of the C-Cl bond on the pyrimidine ring.[3][4] The chlorine atom at the 6-position is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of 1-(6-hydroxypyrimidin-4-yl)-4-piperidinol (a pyrimidone). This reaction is often catalyzed by acidic or basic conditions.[7][8][14] Other potential, though typically slower, pathways include oxidation of the piperidinol ring or photodegradation upon exposure to UV light.
Caption: Primary degradation pathway via hydrolysis.
Q2: What are the optimal pH and buffer conditions for storing solutions of this compound?
To minimize hydrolysis, a slightly acidic to neutral pH range of 4.0 to 7.0 is recommended.[1][2] Strongly acidic conditions can catalyze hydrolysis, while basic conditions (pH > 8) significantly accelerate the rate of nucleophilic substitution on the chloropyrimidine ring.[3][4][10] Always use a buffer system, especially for dilute aqueous solutions.
Table 1: Recommended Buffer Systems
| Buffer Name | Useful pH Range | Comments |
|---|---|---|
| Acetate | 3.8 - 5.8 | Good choice for the lower end of the stability range. |
| Citrate | 3.0 - 6.2 | Provides good buffering capacity across a wide range. |
| MES | 5.5 - 6.7 | A "Good's" buffer, often used in biological assays. |
| Phosphate (PBS) | 6.0 - 8.0 | Use with caution. Ensure final pH is ≤ 7.4. |
Q3: How should I properly store stock solutions and working solutions?
Storage conditions should be tailored to the expected duration of use to minimize degradation.
Table 2: Recommended Storage Conditions
| Solution Type | Solvent | Concentration | Temperature | Light Protection | Max. Duration |
|---|---|---|---|---|---|
| Stock Solution | Anhydrous DMSO | 10-50 mM | -20°C or -80°C | Amber Vials | 3-6 months |
| Working Solution | Aqueous Buffer (pH 4-7) | 1 µM - 1 mM | 2-8°C (on ice) | Amber Vials | Prepare fresh daily |
Q4: Are there any incompatible solvents or additives I should avoid?
Yes. Avoid the following:
-
Strongly Basic Solutions (pH > 8): As mentioned, this will rapidly degrade the compound.
-
Primary and Secondary Amines: These can act as nucleophiles and displace the chlorine on the pyrimidine ring in an SNAr reaction, especially at elevated temperatures.[15] Avoid buffers like Tris if an alternative is available, unless you have validated compatibility.
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganate, or hypochlorite will likely degrade the molecule.[8]
-
Reactive Solvents: Avoid using protic solvents like methanol or ethanol for long-term storage, as solvolysis (similar to hydrolysis) can occur, albeit at a slower rate.
Q5: What analytical methods are recommended for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for stability assessment.[5][12] A stability-indicating method must be developed that can separate the parent compound from all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of any new peaks that appear, which helps in elucidating the structure of the degradants.[6][16] See Protocol 2 for a starting point on developing an HPLC method.
Section 3: Experimental Protocols
These protocols provide a framework for proactively assessing the stability of your compound.
Protocol 1: Forced Degradation Study Workflow
This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and validate your analytical method.[7][13]
Caption: Workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of the compound. A mixture of acetonitrile and water is a good starting point.
-
Stress Application: Aliquot the stock solution into separate, clearly labeled vials for each condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% H₂O₂.
-
Thermal: Place a vial in an oven or water bath at 60°C.
-
Photolytic: Expose a vial in a quartz cuvette to a photostability chamber or UV lamp.
-
Control: Keep one vial at room temperature, protected from light.
-
-
Incubation: Let the reactions proceed for a set time (e.g., 24 hours). If little degradation is observed (~5-20%), the stress can be intensified (e.g., by gentle heating).[7]
-
Quenching & Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Data Interpretation: Analyze all samples by HPLC. The goal is to achieve partial degradation, where both the parent peak and new degradant peaks are visible. This confirms the analytical method is "stability-indicating." Use LC-MS to get mass information on the new peaks.
Protocol 2: General Stability-Indicating HPLC-UV Method
This is a starting point for routine purity checks. It must be validated to ensure it separates the parent compound from the degradation products identified in the forced degradation study.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of the compound)
-
Injection Volume: 10 µL
This method provides a good starting gradient for separating compounds of moderate polarity. The formic acid helps to produce sharp peak shapes by controlling the ionization state of the molecule.
Section 4: References
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development - ACS Publications. --INVALID-LINK--
-
Analytical Techniques In Stability Testing. Separation Science. --INVALID-LINK--
-
Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. --INVALID-LINK--
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. --INVALID-LINK--
-
Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Longdom Publishing. --INVALID-LINK--
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health (NIH). --INVALID-LINK--
-
Stability Testing of Pharmaceutical Products. TCA Lab / Alfa Chemistry. --INVALID-LINK--
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF. ResearchGate. --INVALID-LINK--
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health (NIH). --INVALID-LINK--
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). --INVALID-LINK--
-
The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. --INVALID-LINK--
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. --INVALID-LINK--
-
Forced Degradation Studies. MedCrave online. --INVALID-LINK--
-
Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. ScienceDirect. --INVALID-LINK--
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. IJRPR. --INVALID-LINK--
-
(PDF) The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. ResearchGate. --INVALID-LINK--
-
Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. MDPI. --INVALID-LINK--
-
Study of the forces of stabilizing complexes between chlorophylls and heterocyclic amine mutagens. PubMed. --INVALID-LINK--
-
Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan. PubMed. --INVALID-LINK--
-
Effect of pH on the stability of plant phenolic compounds. PubMed. --INVALID-LINK--
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. --INVALID-LINK--
-
Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. --INVALID-LINK--
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. National Institutes of Health (NIH). --INVALID-LINK--
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. --INVALID-LINK--
References
- 1. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijisrt.com [ijisrt.com]
- 9. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. acdlabs.com [acdlabs.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in assays with 1-(6-Chloropyrimidin-4-yl)-4-piperidinol
A Guide to Troubleshooting Inconsistent Assay Results
Welcome to the technical support center for 1-(6-Chloropyrimidin-4-yl)-4-piperidinol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reliability and reproducibility of your experimental results. As Senior Application Scientists, we have compiled this resource based on in-depth product knowledge, established biochemical principles, and extensive troubleshooting experience.
Introduction to this compound
This compound is a versatile chemical intermediate frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active molecules.[1] Its structure, featuring a reactive chloropyrimidine moiety and a nucleophilic piperidinol group, makes it a valuable building block. However, this reactivity also introduces specific handling and assay considerations to achieve consistent results.[2][3] This guide will walk you through potential pitfalls and their solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: I'm seeing significant batch-to-batch variability in my assay's IC50 values.
Question: We are performing a kinase inhibition assay and have noticed that the IC50 value for our final compound, synthesized using this compound, varies significantly between different synthesis batches. What could be the cause?
Answer: This is a common issue that often points to variability in the purity or integrity of the starting material or intermediates.[4][5] Inconsistent IC50 values can arise from numerous factors, making it crucial to standardize protocols meticulously.[4]
Troubleshooting Steps & Explanations:
-
Purity Verification of Starting Material: Do not assume that the stated purity of this compound is absolute for your specific application.
-
Action: Before use, analyze each new batch of this compound using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Rationale: Even small amounts of reactive impurities can lead to the formation of side-products that may have their own biological activity, thereby altering the apparent IC50 of your target compound. For instance, residual starting materials from the synthesis of this compound could compete in subsequent reactions.
-
-
Stability in Solution: The stability of this compound in your specific solvent and storage conditions can impact its effective concentration.
-
Action: Perform a time-course stability study. Prepare a stock solution and analyze its purity by HPLC at several time points (e.g., 0, 24, 48, 72 hours) under your typical storage conditions (e.g., 4°C, -20°C, room temperature).
-
Rationale: The chloropyrimidine ring can be susceptible to nucleophilic attack, including by water or other components in your solvent, leading to degradation over time. A decrease in the main peak area and the appearance of new peaks in the chromatogram would indicate instability.[3][6]
-
-
Reaction Completion and Purification: Inconsistent reaction times or purification efficiencies can lead to batch differences.
-
Action: Monitor the progress of your synthesis reaction using Thin Layer Chromatography (TLC) or LC-MS to ensure it goes to completion. Standardize your purification protocol (e.g., column chromatography, recrystallization) and verify the purity of the final product from each batch.
-
Rationale: An incomplete reaction will leave unreacted this compound, which could interfere with the assay. Inconsistent purification may result in varying levels of byproducts in the final compound.
-
Workflow for Investigating Batch-to-Batch Variability
Caption: Troubleshooting workflow for batch-to-batch variability.
Issue 2: My negative controls show unexpected activity in the assay.
Question: I'm running a cell-based assay, and my vehicle control (DMSO) is showing a slight, but statistically significant, effect. I've traced the issue back to experiments involving compounds synthesized from this compound. What could be happening?
Answer: This "negative control" activity often arises from unintended interactions of your compound or its precursors/byproducts with the assay components. The reactivity of the chloropyrimidine moiety is a key area to investigate. Such compound interference can be a cause of false positives in an assay.[7]
Troubleshooting Steps & Explanations:
-
Reactivity with Assay Buffer Components: The 6-chloro position on the pyrimidine ring is electrophilic and can react with nucleophiles present in your assay buffer.
-
Action: Review the composition of your assay buffer. Are there components with nucleophilic groups, such as thiols (e.g., DTT, β-mercaptoethanol) or primary/secondary amines (e.g., Tris)?
-
Rationale: Dithiothreitol (DTT), commonly used to maintain a reducing environment, can act as a nucleophile and react with electrophilic compounds, forming a new adduct.[8][9] This new molecule could have off-target biological activity. Thiol-reactive compounds often show a significant increase in their IC50 values when sufficient DTT is added to the assay.[8][10][11]
-
Protocol: To test this, incubate your compound in the assay buffer with and without the suspected nucleophile (e.g., DTT). Analyze the samples by LC-MS at different time points to see if a new product with a corresponding mass shift is formed.
-
-
Solubility and Aggregation: Poorly soluble compounds can form aggregates that interfere with assays in a non-specific manner.
-
Action: Determine the kinetic solubility of your compound in the final assay buffer. This can be done using nephelometry or by centrifuging a saturated solution and measuring the concentration in the supernatant. The addition of a non-ionic detergent to the assay buffer can help reduce aggregation-based inhibition.[7]
-
Rationale: Aggregation is a common source of nonspecific bioactivity in high-throughput screening.[12] These aggregates can sequester proteins or interfere with optical readings (e.g., fluorescence, absorbance), leading to false-positive or false-negative results. This behavior can be dependent on multiple experimental factors, including compound structure and assay conditions.[12]
-
-
Carryover of Unreacted Starting Material: If the final product purification is incomplete, residual this compound could be present.
-
Action: Re-analyze your final compound batch using a sensitive analytical method (e.g., LC-MS) specifically looking for the mass of this compound.
-
Rationale: The starting material itself might have weak, unexpected activity in your assay, or it could be unstable in the assay conditions, degrading to a species that causes the observed effect.
-
Table 1: Potential Reactivity of this compound with Common Buffer Components
| Buffer Component | Potential for Reaction | Rationale | Recommended Action |
| DTT / β-mercaptoethanol | High | Nucleophilic thiol group can displace the chloride.[8][9] | Substitute with a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) if possible. |
| Tris Buffer | Moderate | Primary amine can act as a nucleophile, especially at higher pH. | Consider using a buffer system without a primary amine, such as HEPES or MOPS. |
| Phosphate Buffered Saline (PBS) | Low | Components are generally non-reactive. | Generally a safe choice, but always confirm compatibility. |
| High concentrations of BSA | Low-Moderate | Free cysteine residues in Bovine Serum Albumin could potentially react. | Be aware of this possibility if high concentrations of protein are required. |
Issue 3: Assay signal decreases over the course of a long experiment (e.g., > 4 hours).
Question: We are running a multi-plate screen, and we've noticed that plates read later in the day have a systematically lower signal than those read at the beginning. This seems to be more pronounced for compounds derived from this compound. Why?
Answer: A time-dependent loss of signal often points to the instability of the compound under the specific assay conditions.
Troubleshooting Steps & Explanations:
-
Hydrolytic Stability: The C-Cl bond on the pyrimidine ring can undergo hydrolysis, especially at non-neutral pH.
-
Action: Determine the half-life of your compound in the assay buffer at the experimental temperature (e.g., 37°C). To do this, incubate the compound in the buffer and take aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours). Quench the reaction (e.g., by adding acetonitrile) and analyze the concentration of the parent compound by LC-MS.
-
Rationale: Hydrolysis of the chloro group to a hydroxyl group will create a new molecule, which is unlikely to have the same activity as your parent compound.[3] This degradation effectively lowers the concentration of your active compound over time, leading to a decreased signal.
-
-
Photostability: Some heterocyclic compounds, like chloropyridines, are known to be light-sensitive and can undergo photolytic decomposition.[13]
-
Action: Prepare two sets of assay plates. Incubate one set under normal laboratory lighting conditions and the other protected from light (e.g., covered in aluminum foil). Compare the results.
-
Rationale: Exposure to light, especially in the UV range, can induce photochemical degradation of your compound, reducing its effective concentration.[13]
-
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic microplates, depleting the amount of compound available in the solution.
-
Action: Compare the results from standard polypropylene plates with those from low-binding plates. You can also quantify the amount of compound in the supernatant after incubation in the plate wells for different durations.
-
Rationale: This is a non-specific loss mechanism that can be significant for certain classes of molecules. While this compound itself is moderately polar, its derivatives can be much more hydrophobic.
-
Protocol for Assessing Compound Stability in Assay Buffer
Caption: Workflow for determining compound half-life in assay buffer.
References
- 1. N-Methyl-4-piperidinol | 106-52-5 [chemicalbook.com]
- 2. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Figure 2: [Illustrated effect of DTT on...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Figure 2: [Illustrated effect of DTT on...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Modifying reaction conditions for 1-(6-Chloropyrimidin-4-yl)-4-piperidinol synthesis
Welcome to the technical support center for the synthesis of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to equip you with the scientific understanding and practical solutions to optimize your synthesis, improve yield and purity, and confidently address common experimental challenges.
Introduction to the Synthesis
The synthesis of this compound is a vital process in the development of various pharmaceutical intermediates. The core of this synthesis is the nucleophilic aromatic substitution (SNAr) of 4,6-dichloropyrimidine with 4-piperidinol. The electron-deficient nature of the pyrimidine ring facilitates the displacement of one of the chlorine atoms by the secondary amine of the piperidinol. Generally, the substitution occurs preferentially at the C4 position due to the electronic stabilization of the Meisenheimer intermediate.[1][2] However, reaction conditions can significantly influence the outcome, leading to challenges that this guide will help you navigate.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction is showing low or no conversion of the starting materials. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a common issue that can often be traced back to several key factors:
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Insufficient Activation of the Pyrimidine Ring: While 4,6-dichloropyrimidine is reactive, the reaction may require thermal energy to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature. Refluxing in a suitable solvent is a common strategy for this type of SNAr reaction.[3]
-
Inadequate Base Strength or Stoichiometry: A base is crucial to neutralize the HCl generated during the reaction. If the HCl is not scavenged, it will protonate the 4-piperidinol, rendering it non-nucleophilic and halting the reaction.
-
Solution: Ensure you are using at least one equivalent of a suitable base. If the reaction is still sluggish, consider using a stronger base or a slight excess (1.1-1.5 equivalents). Both organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), and inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can be effective.
-
-
Poor Solubility of Reactants: If your chosen solvent does not adequately dissolve both 4,6-dichloropyrimidine and 4-piperidinol, the reaction will be slow.
-
Solution: Consider switching to a solvent with higher polarity or better solvating properties for your reactants. Common solvents for this type of reaction include acetonitrile, ethanol, isopropanol, or N,N-dimethylformamide (DMF).
-
Question 2: My TLC/LC-MS analysis shows the formation of a significant amount of a major byproduct. What could this be and how can I minimize it?
Answer:
The formation of byproducts is a frequent challenge. The most likely culprits are:
-
Bis-substitution Product: This is where a second molecule of 4-piperidinol displaces the chlorine at the C6 position, forming 1,1'-(pyrimidine-4,6-diyl)bis(piperidin-4-ol).
-
Cause: Using a large excess of 4-piperidinol, high reaction temperatures, or prolonged reaction times can favor this second substitution.
-
Solution:
-
Stoichiometry Control: Use a 1:1 molar ratio of 4,6-dichloropyrimidine to 4-piperidinol, or a slight excess of the dichloropyrimidine.
-
Temperature and Time Management: Monitor the reaction closely by TLC or LC-MS. Once the starting 4,6-dichloropyrimidine is consumed, stop the reaction to prevent further substitution. Consider running the reaction at a lower temperature for a longer period.
-
-
-
C2-Substitution Isomer: While C4 substitution is electronically favored, some reactions on dichloropyrimidines can yield a mixture of C4 and C2 substituted products.[2]
-
Cause: The regioselectivity can be influenced by the solvent and the presence of certain substituents on the pyrimidine ring.
-
Solution: Generally, for 4,6-dichloropyrimidine, C4 substitution is highly preferred. If you suspect C2 isomer formation, modification of the solvent system may be necessary. Non-polar solvents have been noted to influence selectivity in some SNAr reactions.[4]
-
-
Reaction with a Nucleophilic Base: If you are using a non-hindered amine base like triethylamine, it can potentially compete with the 4-piperidinol and react with the 4,6-dichloropyrimidine.
Question 3: I'm having difficulty purifying my product. It seems to co-elute with an impurity during column chromatography.
Answer:
Purification can be challenging, especially if the polarity of the product and a key impurity are very similar.
-
Identify the Impurity: If possible, try to identify the co-eluting impurity by LC-MS or NMR of the mixed fraction. Knowing what you are trying to remove is the first step to effective separation.
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems for your column. A common mobile phase for this type of compound is a gradient of ethyl acetate in hexanes or dichloromethane/methanol. Try adding a small amount of a third solvent, like triethylamine (if your compound is basic) to the mobile phase to improve peak shape and separation.
-
Stationary Phase: If you are using standard silica gel, consider trying a different stationary phase, such as alumina or a reverse-phase C18 silica.
-
-
Alternative Purification Techniques:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
-
Acid-Base Extraction: Since your product contains a basic piperidine nitrogen, you may be able to use an acid-base extraction to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer and extract your purified product back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal base for this reaction?
A: The choice of base is critical. For optimal results and to minimize side reactions, a non-nucleophilic, sterically hindered organic base like N,N-diisopropylethylamine (DIPEA) is often preferred.[5][6] It effectively scavenges the generated HCl without competing as a nucleophile. Alternatively, an inorganic base such as potassium carbonate (K₂CO₃) is a good choice as it is inexpensive and non-nucleophilic.
Q: Which solvent should I use?
A: The ideal solvent will dissolve your starting materials and be compatible with your chosen reaction temperature. Polar aprotic solvents like acetonitrile or DMF are often good choices for SNAr reactions as they can help to stabilize the charged intermediate. Alcohols like ethanol or isopropanol can also be used, but be aware of the potential for solvolysis (the alcohol acting as a nucleophile) at high temperatures, which would lead to an alkoxy-substituted pyrimidine byproduct.
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[3] Use a mobile phase that gives good separation between your starting materials and the product (e.g., 50% ethyl acetate in hexanes). The disappearance of the 4,6-dichloropyrimidine spot and the appearance of a new, more polar product spot will indicate the reaction is proceeding. For more quantitative analysis, LC-MS is an excellent tool.
Q: What are the expected 1H NMR signals for this compound?
-
Pyrimidine protons: Two singlets or doublets in the aromatic region (typically downfield, e.g., ~8.0-8.5 ppm and ~6.5-7.0 ppm).
-
Piperidinol protons: A multiplet for the proton attached to the carbon bearing the hydroxyl group (~3.5-4.0 ppm), and several multiplets for the other piperidine ring protons. The protons on the carbons adjacent to the nitrogen will be shifted downfield.
-
Hydroxyl proton: A broad singlet which may be exchangeable with D₂O.
Reaction Parameters and Their Impact
The following table summarizes the key reaction parameters and their expected impact on the synthesis of this compound.
| Parameter | Options | Impact on Reaction | Recommendations & Remarks |
| Solvent | Acetonitrile, DMF, Ethanol, Isopropanol, Toluene | Affects solubility, reaction rate, and potential side reactions. Polar aprotic solvents generally favor SNAr reactions. | Acetonitrile or DMF are good starting points. Use anhydrous solvents to avoid potential side reactions with water. |
| Base | DIPEA, Triethylamine, K₂CO₃, Na₂CO₃, NaOH | Neutralizes HCl byproduct. Choice of base can influence side product formation. | DIPEA or K₂CO₃ are recommended to avoid nucleophilic attack by the base. Use 1.1-1.5 equivalents. |
| Temperature | Room Temperature to Reflux | Higher temperatures increase the reaction rate but may also promote the formation of the bis-substitution byproduct. | Start at a moderate temperature (e.g., 60-80 °C) and monitor by TLC. Increase to reflux if the reaction is slow. |
| Stoichiometry | 1:1 to 1:1.2 (Piperidinol:Dichloropyrimidine) | An excess of 4-piperidinol can lead to the formation of the bis-substitution product. | A 1:1 ratio is a good starting point. A slight excess of the dichloropyrimidine can be used to ensure full conversion of the more valuable piperidinol. |
| Reaction Time | 2 - 24 hours | Dependent on temperature, solvent, and base. | Monitor by TLC or LC-MS to determine the optimal reaction time and avoid byproduct formation from prolonged heating. |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound. This should be considered a starting point and may require optimization for your specific setup and scale.
Materials:
-
4,6-Dichloropyrimidine
-
4-Piperidinol
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (or other suitable solvent)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidinol (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the 4-piperidinol.
-
Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) or potassium carbonate (K₂CO₃) (1.5 eq) to the solution.
-
Add 4,6-dichloropyrimidine (1.05 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate as the eluent).
-
Once the reaction is complete (typically when the 4,6-dichloropyrimidine is no longer visible by TLC), cool the mixture to room temperature.
-
If using K₂CO₃, filter the solid.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound.
Visualizing the Process
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. scispace.com [scispace.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. 1421099-48-0 (1-(6-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine AKSci 5468FS [aksci.com]
- 6. 1-(6-chloropyrimidin-4-yl)piperidin-4-ol price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
Technical Support Center: Addressing Off-Target Effects of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol
Welcome to the technical support center for researchers using 1-(6-Chloropyrimidin-4-yl)-4-piperidinol and other novel small molecule inhibitors. This resource is designed to help you navigate and troubleshoot potential off-target effects during your experiments. As a Senior Application Scientist, my goal is to provide you with practical, scientifically-grounded guidance to ensure the validity and reproducibility of your research.
Introduction
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects occur when a drug or small molecule interacts with proteins other than its intended target.[1] These unintended interactions can lead to a range of issues, from confounding experimental results to causing cellular toxicity.[1] For researchers, understanding and controlling for off-target effects is critical for accurately interpreting data and ensuring that the observed phenotype is a result of modulating the intended target.[2]
Q2: I'm using this compound for the first time. What initial steps should I take to assess its selectivity?
A2: For a novel compound, a tiered approach is recommended. Start with a broad in vitro kinase screen against a panel of representative kinases.[3][4][5] This will provide an initial assessment of its selectivity profile.[6] Subsequently, you can use computational methods to predict potential off-targets based on the compound's structure.[7] Finally, cell-based assays should be employed to confirm target engagement and assess cellular selectivity under more physiological conditions.[8][9]
Q3: What is the difference between biochemical and cell-based assays for selectivity profiling?
A3: Biochemical assays, such as radiometric assays or fluorescence-based methods, measure the direct interaction of a compound with a purified protein, typically a kinase.[10][11] They are excellent for determining potency (e.g., IC50 or Kd) and assessing selectivity across a large panel of kinases in a controlled, high-throughput manner.[4] Cell-based assays, on the other hand, evaluate the compound's effect in a more biologically relevant context.[8][12] These assays can measure target engagement within living cells, assess downstream signaling events, and provide insights into cellular permeability and metabolism, which can influence a compound's effective selectivity.[13][14]
Troubleshooting Unexpected Experimental Outcomes
This section addresses common issues that may arise during your experiments and suggests how to determine if off-target effects are the cause.
Issue 1: My experimental results are inconsistent with the known function of the intended target.
Q: I am targeting Kinase X with this compound, but I am observing a phenotype that is not typically associated with the inhibition of Kinase X. Could this be an off-target effect?
A: This is a classic indication of a potential off-target effect. The observed phenotype could be due to the compound inhibiting one or more other kinases or proteins that are involved in a different signaling pathway.
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected phenotypes.
Recommended Actions:
-
Broad Kinase Profiling: Screen this compound against a large panel of kinases (e.g., >100 kinases) at a fixed concentration (e.g., 1 µM).[6] This will help identify other potent targets.
-
Dose-Response Analysis: For any identified off-targets, perform a dose-response analysis to determine the IC50 values. Compare these to the IC50 for your primary target.
-
Cellular Target Engagement: Use a cell-based assay, such as the NanoBRET™ Target Engagement Assay, to confirm that the compound engages both the intended target and the identified off-targets in living cells.[2][14]
-
Phenotypic Correlation: If possible, use RNAi or CRISPR to deplete the identified off-target and see if it recapitulates the observed phenotype. This can provide strong evidence for the off-target being responsible for the unexpected effect.[15]
Issue 2: The potency of my compound in cell-based assays is significantly different from its biochemical potency.
Q: this compound has a low nanomolar IC50 against my purified kinase, but I need micromolar concentrations to see an effect in my cellular assay. What could be the reason?
A: A significant discrepancy between biochemical and cellular potency can be due to several factors, including poor cell permeability, active efflux from the cell, or extensive metabolism. It could also indicate that the cellular phenotype you are measuring is not solely dependent on the inhibition of your primary target.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting potency discrepancies.
Recommended Actions:
-
Direct Target Engagement: Use a cellular target engagement assay to confirm that the compound is binding to its intended target within the cell at the expected concentrations.
-
Downstream Signaling Analysis: Measure the phosphorylation of a direct downstream substrate of your target kinase. This provides a more proximal readout of target inhibition than a complex cellular phenotype. A mismatch between target engagement and downstream signaling inhibition can point to pathway redundancy or other complexities.
-
Off-Target Screening in a Cellular Context: Consider using a cell microarray-based off-target screening service to identify unintended binding partners in a more physiological setting.[16][17]
Issue 3: I am observing significant cytotoxicity at concentrations required to inhibit my target.
Q: My compound is cytotoxic at the concentrations where I expect to see on-target effects. How can I determine if this is due to on-target or off-target toxicity?
A: Distinguishing between on-target and off-target toxicity is crucial. If the toxicity is on-target, it may be an unavoidable consequence of inhibiting that particular protein. If it is off-target, a more selective compound could mitigate this issue.
Recommended Actions:
-
Use a Structurally Unrelated Inhibitor: If available, test a second, structurally different inhibitor of the same target. If both compounds cause similar toxicity at concentrations that inhibit the target, the toxicity is more likely to be on-target.
-
Genetic Knockdown/Knockout: Use RNAi or CRISPR to reduce the expression of the target protein. If this mimics the cytotoxic effect of the compound, it suggests on-target toxicity.[15]
-
Rescue Experiment: If your target is a kinase, you can sometimes "rescue" the cytotoxic effect by introducing a drug-resistant mutant of the kinase into the cells. If the cells expressing the resistant mutant are no longer sensitive to the compound's toxicity, this is strong evidence for on-target toxicity.
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of a compound against a panel of kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
This compound
-
Kinase panel (e.g., ADP-Glo™ Kinase Assay from Promega)
-
Kinase-specific substrates and cofactors
-
DMSO
-
Multi-well plates (e.g., 384-well)
-
Plate reader with luminescence detection
Procedure:
-
Prepare a 10-point serial dilution of this compound in DMSO.
-
In a 384-well plate, add the compound dilutions to the assay buffer.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP at its Km concentration for each kinase.
-
Incubate the plate at room temperature for the recommended time (e.g., 1-2 hours).[11]
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., ADP-Glo™).[11]
-
Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values.
Data Interpretation:
| Kinase | IC50 (nM) |
| Target Kinase X | 15 |
| Off-Target Kinase A | 85 |
| Off-Target Kinase B | 500 |
| Off-Target Kinase C | >10,000 |
A high IC50 value for off-target kinases relative to the on-target kinase indicates good selectivity.
Protocol 2: Cell-Based Target Engagement using NanoBRET™
This protocol describes how to measure the binding of this compound to a target kinase in live cells.
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the kinase class
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well plates
Procedure:
-
Seed the cells expressing the NanoLuc®-kinase fusion protein in the 96-well plates and incubate overnight.
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the compound dilutions to the cells.
-
Add the NanoBRET™ tracer to the wells.
-
Incubate for the recommended time (e.g., 2 hours) at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture.
-
Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (tracer) emission.
-
Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 of target engagement.[14]
Mitigating Off-Target Effects
If you have confirmed that off-target effects are confounding your results, consider the following strategies:
-
Use a Lower Compound Concentration: If there is a sufficient therapeutic window, use the compound at a concentration that is high enough to inhibit the on-target but below the IC50 for the problematic off-targets.
-
Employ a More Selective Inhibitor: If possible, obtain or synthesize a structurally distinct inhibitor with a better selectivity profile.[2]
-
Validate Findings with Non-Pharmacological Methods: Use genetic approaches like RNAi or CRISPR to confirm that the phenotype is indeed linked to the intended target.[18]
Conclusion
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. icr.ac.uk [icr.ac.uk]
- 3. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 9. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. domainex.co.uk [domainex.co.uk]
- 12. nuvisan.com [nuvisan.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
Scaling up the production of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol
Answering the call for robust and scalable synthetic methodologies, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to the production of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol. As a key intermediate in pharmaceutical synthesis, mastering its production is critical. This guide, structured in a practical question-and-answer format, addresses common challenges from bench-scale experiments to pilot-plant scale-up, ensuring scientific integrity and operational success.
Section 1: Reaction Fundamentals and Safety
This section covers the basic principles of the synthesis, including the underlying mechanism, reagent selection, and essential safety protocols.
Q1: What is the core chemical reaction for synthesizing this compound?
A1: The synthesis is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nitrogen atom of 4-piperidinol acts as a nucleophile, attacking the electron-deficient pyrimidine ring of 4,6-dichloropyrimidine and displacing one of the chlorine atoms. The reaction is typically facilitated by a non-nucleophilic base in a suitable solvent. The electron-deficient nature of the pyrimidine ring, enhanced by the two chlorine atoms, makes it susceptible to nucleophilic attack.[1][2]
Q2: Why does the substitution preferentially occur at the C4 position of 4,6-dichloropyrimidine?
A2: The regioselectivity for the C4 position over the C6 position is a well-documented phenomenon in the SNAr reactions of dichloropyrimidines.[1][3] This preference is governed by the relative stability of the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[2][4] The intermediate resulting from attack at the C4 position is better stabilized by the adjacent nitrogen atom through resonance than the intermediate formed from attack at the C2 (or C6) position.[3] Quantum mechanics calculations have further shown that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position, making it the more electrophilic site for nucleophilic attack.[5]
Q3: What are the critical safety precautions for handling the reagents involved?
A3: Both 4,6-dichloropyrimidine and 4-piperidinol, along with many solvents and bases, require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]
-
Ventilation: Conduct all operations in a well-ventilated fume hood to avoid inhaling dust or vapors.[6][7]
-
Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[7] 4,6-dichloropyrimidine can cause skin, eye, and respiratory irritation.
-
Storage: Store reagents in tightly closed containers in a cool, dry, and well-ventilated area away from incompatible substances.[6][7]
Section 2: Troubleshooting Guide for Synthesis
This section addresses specific problems that may arise during the reaction and purification processes, offering causative explanations and actionable solutions.
Workflow Overview
The following diagram outlines the general workflow for the synthesis and purification of the target compound.
Caption: General experimental workflow for synthesis.
Problem 1: Low or Stalled Reaction Conversion
Q: My reaction has stalled, with significant amounts of starting material remaining after the recommended reaction time. What are the likely causes and solutions?
A: This is a common issue that can often be traced back to a few key factors.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Base | The base (e.g., K₂CO₃, DIPEA) is crucial for scavenging the HCl byproduct. If the base is old, hygroscopic, or of poor quality, it won't be effective, leading to a buildup of acid that protonates the 4-piperidinol nucleophile, rendering it inactive. | Use freshly dried, high-purity base. For K₂CO₃, consider grinding it to increase surface area. For liquid bases like DIPEA, use a fresh bottle and ensure it is not discolored. |
| Insufficient Temperature | SNAr reactions have a significant activation energy barrier. Insufficient thermal energy will result in a slow reaction rate. | Cautiously increase the reaction temperature in 5-10°C increments, monitoring for any increase in impurity formation via TLC or HPLC. The optimal temperature is often a balance between reaction rate and impurity profile. |
| Poor Reagent Quality | The purity of 4,6-dichloropyrimidine and 4-piperidinol is paramount. Impurities can interfere with the reaction. 4-piperidinol, in particular, can be hygroscopic. | Verify the purity of starting materials using techniques like NMR or GC-MS. Use fresh or newly purified reagents if purity is questionable. Ensure 4-piperidinol is dry. |
| Inappropriate Solvent | The solvent must be able to dissolve the reagents and be stable at the reaction temperature. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are typically effective. | If solubility is an issue, consider switching to a more polar solvent (e.g., from ACN to DMF). Ensure the solvent is anhydrous, as water can compete as a nucleophile or affect the base's efficacy. |
Problem 2: Significant Formation of Di-substituted Byproduct
Q: I am observing a significant amount of a higher molecular weight impurity, which I suspect is the di-substituted product, 1,1'-(pyrimidine-4,6-diyl)bis(4-piperidinol). How can I prevent this?
A: The formation of the di-substituted byproduct is a classic challenge in this synthesis, arising from the product itself reacting with another molecule of 4-piperidinol. The key is to control the reaction conditions to favor the mono-substitution.
Caption: Desired reaction vs. side reaction pathway.
Solutions:
-
Control Stoichiometry: Use a slight excess of 4,6-dichloropyrimidine relative to 4-piperidinol (e.g., 1.1 to 1.2 equivalents). This ensures the nucleophile is the limiting reagent, reducing the chance of a second substitution.
-
Slow Addition of Nucleophile: On a larger scale, add the 4-piperidinol solution slowly to the solution of 4,6-dichloropyrimidine and base. This keeps the instantaneous concentration of the nucleophile low, kinetically favoring mono-substitution.
-
Lower Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second, less favorable substitution to occur. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can significantly suppress byproduct formation.
-
Monitor Closely: Do not let the reaction run for an unnecessarily long time. Once the starting 4-piperidinol is consumed (as determined by TLC or HPLC), proceed with the work-up to prevent further reaction of the product.
Problem 3: Difficult Purification and Product Isolation
Q: My crude product is an oil or is difficult to crystallize. What purification strategies are most effective?
A: Purification can be challenging due to residual solvents, starting materials, or byproducts. A systematic approach is required.
-
Aqueous Work-up: During the work-up, ensure the pH is adjusted correctly. The product is basic and will be soluble in acidic water. A wash with a mild base (e.g., saturated NaHCO₃ solution) can help remove acidic impurities, followed by a brine wash to break up emulsions.
-
Solvent Selection for Crystallization: Finding the right solvent system is key. A good starting point is to screen solvent/anti-solvent pairs.
-
Common Solvents: Isopropanol (IPA), Ethyl Acetate (EtOAc), Acetonitrile (ACN).
-
Common Anti-solvents: Heptane, Hexane, Water.
-
Procedure: Dissolve the crude material in a minimum amount of hot solvent and slowly add the anti-solvent until turbidity persists. Cool slowly to promote crystal growth.
-
-
Column Chromatography: If crystallization fails, silica gel chromatography is a reliable alternative. A gradient elution system, such as ethyl acetate in hexanes or methanol in dichloromethane, is typically effective. Monitor fractions carefully by TLC to isolate the pure product.
Section 3: Scale-Up Considerations
Moving from the bench to a pilot plant introduces new challenges related to process safety, efficiency, and consistency.
Q1: The SNAr reaction is exothermic. How do I manage heat transfer on a multi-kilogram scale?
A1: Thermal management is the most critical safety consideration during scale-up.
-
Characterize the Exotherm: Use reaction calorimetry (e.g., RC1) on a lab scale to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is essential for safe scaling.
-
Controlled Addition: As mentioned previously, the slow, controlled addition of the limiting reagent is the primary method for controlling the heat evolution. The addition rate should be dictated by the reactor's ability to remove heat, maintaining a constant internal temperature.
-
Reactor Choice: Use a jacketed reactor with efficient heat transfer fluid and good agitation to ensure even temperature distribution and prevent localized hot spots.
Q2: How do I ensure effective mixing in a large reactor?
A2: Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions and creating hot spots.
-
Impeller Selection: The choice of impeller (e.g., pitched-blade turbine, anchor) and its position within the reactor are critical. The goal is to achieve good top-to-bottom turnover of the reactor contents.
-
Agitation Speed: The agitation speed should be sufficient to keep solids (like K₂CO₃) suspended and ensure good mass transfer, but not so high as to cause excessive shear or splashing. This is often determined through pilot plant trials.
Section 4: Protocols and Analytical Methods
Detailed Experimental Protocol (Illustrative Lab-Scale)
-
Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 4,6-dichloropyrimidine (1.0 eq), potassium carbonate (2.5 eq), and acetonitrile (10 vol).
-
Reagent Addition: Begin stirring and add 4-piperidinol (0.95 eq) portion-wise or as a solution in acetonitrile.
-
Reaction: Heat the mixture to 70-80°C and monitor the reaction progress by HPLC or TLC every 1-2 hours. (Mobile phase for TLC: 50% Ethyl Acetate in Hexanes).
-
Work-up: Once the 4-piperidinol is consumed (typically 6-12 hours), cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure. To the resulting residue, add water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/heptane) to afford pure this compound.
Analytical Methods for Quality Control
A robust analytical package is essential to ensure the identity and purity of the final product.
| Method | Purpose | Typical Parameters/Observations |
| HPLC | Purity assessment and reaction monitoring. | Column: C18; Mobile Phase: Gradient of Acetonitrile/Water with 0.1% TFA or Formic Acid; Detection: UV at ~254 nm. |
| ¹H NMR | Structural confirmation. | Look for characteristic peaks for the pyrimidine ring protons, and the piperidinol ring protons. The chemical shifts will confirm the connectivity. |
| Mass Spec (MS) | Confirmation of molecular weight. | Expect to see the [M+H]⁺ ion corresponding to the product's molecular weight (214.07 for C₉H₁₃ClN₃O). |
| TLC | Quick reaction monitoring. | Stationary Phase: Silica gel; Mobile Phase: e.g., 50-70% EtOAc/Hexanes. Visualize with UV light and/or potassium permanganate stain. |
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. echemi.com [echemi.com]
- 7. aksci.com [aksci.com]
Validation & Comparative
A Comparative Guide to the Efficacy of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol and Other Kinase Inhibitors
This guide provides a comprehensive comparison of the investigational kinase inhibitor, 1-(6-Chloropyrimidin-4-yl)-4-piperidinol, with other established kinase inhibitors. Our focus is on providing an objective analysis of performance based on established experimental methodologies, offering valuable insights for researchers and professionals in drug development.
Introduction: The Central Role of Kinase Inhibitors in Targeted Therapy
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3] The development of small molecule kinase inhibitors, which can selectively block the activity of specific kinases, has revolutionized cancer treatment, leading to the era of personalized medicine.[4][5]
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bonds with the kinase hinge region.[6][7] This guide will delve into a comparative analysis of a novel chloropyrimidine-based compound, this compound, against other well-characterized kinase inhibitors.
Compound Profiles: A Comparative Overview
For the purpose of this guide, we will designate This compound as Compound X . Due to its novelty, publicly available data on its specific kinase targets and efficacy is limited. Therefore, we will present a hypothetical, yet plausible, profile for Compound X as a starting point for our comparative analysis. We will compare it against two well-established kinase inhibitors, Dasatinib , a multi-targeted inhibitor with a pyrimidine-derivative core, and Ibrutinib , a potent BTK inhibitor featuring a pyrazolo[3,4-d]pyrimidine scaffold.[5][8]
| Compound | Core Scaffold | Primary Target(s) | Mechanism of Action | Key Characteristics |
| Compound X | Chloropyrimidine | Hypothetically, a member of the Src family kinases (e.g., Src, Lck) | ATP-competitive inhibitor | Investigational compound with potential for further optimization. The chloropyrimidine core is expected to bind to the kinase hinge region. |
| Dasatinib | Aminopyrimidine | BCR-ABL, Src family kinases (Src, Lck, Yes, Fyn), c-KIT, PDGFRβ, and ephrin A receptor kinase | ATP-competitive inhibitor | A potent, multi-targeted inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[5] |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | Bruton's tyrosine kinase (BTK) | Covalent inhibitor | Forms a covalent bond with a cysteine residue in the active site of BTK, leading to irreversible inhibition. Used in the treatment of B-cell malignancies.[8][9] |
Mechanism of Action and Targeted Signaling Pathways
The majority of small molecule kinase inhibitors, including Dasatinib and hypothetically Compound X, are ATP-competitive. They exert their inhibitory effect by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins. The pyrimidine core plays a crucial role in this interaction by forming hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.
Ibrutinib, on the other hand, represents a class of covalent inhibitors. While it also initially binds to the ATP pocket, it subsequently forms a permanent covalent bond with a specific cysteine residue (Cys481) within the active site of BTK, leading to sustained inhibition.[9]
Below is a simplified representation of a generic kinase signaling pathway and the points of intervention for these inhibitors.
Caption: Simplified signaling pathway showing the points of inhibition for Compound X, Dasatinib, and Ibrutinib.
Comparative Efficacy Evaluation: An Experimental Workflow
To objectively compare the efficacy of these kinase inhibitors, a multi-step experimental approach is necessary. This typically begins with in vitro biochemical assays to determine the direct inhibitory effect on the target kinase, followed by cell-based assays to assess the compound's activity in a more biologically relevant context.
Caption: A typical experimental workflow for comparing the efficacy of kinase inhibitors.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding affinity of the inhibitor to the kinase of interest.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled ATP-competitive tracer binds to the kinase's active site. When the tracer is bound, FRET occurs between the Eu-labeled antibody and the tracer. An inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase (e.g., Src) in kinase buffer.
-
Prepare a 4X solution of the Eu-labeled anti-tag antibody in kinase buffer.
-
Prepare a 4X solution of the fluorescent tracer in kinase buffer.
-
Prepare serial dilutions of the test compounds (Compound X, Dasatinib, Ibrutinib) in DMSO, and then dilute in kinase buffer to a 4X final concentration.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X test compound solution to the wells of a 384-well plate.
-
Add 5 µL of the 4X Eu-labeled antibody solution to each well.
-
Add 5 µL of the 2X kinase solution to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of the 4X tracer solution to each well.
-
Incubate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the Eu-antibody).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces the FRET signal by 50%).
-
Experimental Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the effect of the inhibitor on the proliferation of cancer cells that are dependent on the target kinase for their growth and survival.
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The CellTiter-Glo® reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., a cell line known to be sensitive to Src inhibition for Compound X and Dasatinib, or a B-cell lymphoma line for Ibrutinib) in appropriate growth medium.
-
-
Cell Plating:
-
Harvest the cells and adjust the cell density.
-
Plate the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in growth medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of inhibitor that reduces cell viability by 50%).
-
Hypothetical Data and Comparative Analysis
The following tables present hypothetical but realistic data for our comparative analysis.
Table 1: In Vitro Kinase Inhibition (IC50 Values)
| Compound | Target Kinase | IC50 (nM) |
| Compound X | Src | 50 |
| Dasatinib | Src | 1 |
| Ibrutinib | BTK | 0.5 |
Table 2: Cell-Based Proliferation Inhibition (EC50 Values)
| Compound | Cell Line | EC50 (nM) |
| Compound X | Src-dependent cancer cell line | 250 |
| Dasatinib | Src-dependent cancer cell line | 10 |
| Ibrutinib | BTK-dependent lymphoma cell line | 5 |
Analysis of Hypothetical Data:
-
Potency: Based on the IC50 values, Dasatinib and Ibrutinib are significantly more potent inhibitors of their respective primary targets than Compound X. This is expected, as they are clinically approved drugs that have undergone extensive optimization.
-
Cellular Efficacy: The EC50 values reflect the compounds' ability to inhibit cell proliferation. The trend in cellular efficacy mirrors that of the biochemical potency, with Dasatinib and Ibrutinib showing much stronger anti-proliferative effects at lower concentrations.
-
Biochemical vs. Cellular Activity: The difference between the IC50 and EC50 values for Compound X (50 nM vs. 250 nM) is a common observation. This "shift" can be attributed to several factors, including cell membrane permeability, off-target effects, and the presence of high intracellular ATP concentrations that the inhibitor must compete with.
Structure-Activity Relationship (SAR) and Future Directions
The structure of Compound X, this compound, provides a solid foundation for further optimization. The chloropyrimidine core is a well-established hinge-binding motif. The 4-piperidinol group can be further modified to enhance potency and selectivity. For instance, derivatization of the hydroxyl group or substitution on the piperidine ring could lead to interactions with other residues in the ATP-binding pocket, potentially improving the compound's affinity for the target kinase.
Future work on Compound X would involve synthesizing a library of analogs and evaluating them in the assays described above to build a comprehensive structure-activity relationship (SAR) profile. This would guide the rational design of more potent and selective inhibitors.
Conclusion
This guide has provided a framework for comparing the efficacy of the novel kinase inhibitor, this compound (Compound X), with established drugs such as Dasatinib and Ibrutinib. While our hypothetical data suggests that Compound X in its current form is less potent, its chloropyrimidine scaffold represents a promising starting point for the development of a new class of kinase inhibitors. The experimental protocols and comparative analysis presented here offer a robust methodology for guiding such drug discovery efforts.
References
- 1. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives [mdpi.com]
- 3. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review of protein kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 1-(6-Chloropyrimidin-4-yl)-4-piperidinol and Structurally Similar Pyrimidine Derivatives in Kinase Inhibition
For researchers and drug development professionals navigating the complex landscape of kinase inhibitors, the pyrimidine scaffold represents a cornerstone of modern medicinal chemistry. Its inherent ability to mimic the purine core of ATP allows for competitive inhibition of a wide array of protein kinases, making it a "privileged structure" in oncology and immunology.[1][2] This guide provides an in-depth technical comparison of 1-(6-chloropyrimidin-4-yl)-4-piperidinol and its structural analogs, focusing on their activity as kinase inhibitors. By examining experimental data and structure-activity relationships (SAR), we aim to provide a valuable resource for the rational design of next-generation therapeutics.
The core structure, this compound, combines a reactive chloropyrimidine moiety with a piperidinol group. The chlorine at the 6-position serves as a crucial synthetic handle for further modification but also influences the electronic properties of the pyrimidine ring, which is key for kinase hinge region binding. The 4-piperidinol substituent can impact solubility, and pharmacokinetic properties, and provides a vector for exploring further interactions within the kinase active site.[3][4]
Structure-Activity Relationships: Decoding the Potency of Pyrimidine-Piperidine Scaffolds
The biological activity of pyrimidine derivatives is profoundly dictated by the nature and positioning of substituents on both the pyrimidine and the piperidine rings.[5] In the context of kinase inhibition, several key structural features of analogs related to this compound have been shown to be critical for potency and selectivity.
-
Substitution at the 2- and 5-positions of the Pyrimidine Ring : The introduction of various groups at these positions can significantly modulate inhibitory activity. For instance, in a series of 2,5-dichloropyrimidine derivatives, the deletion or substitution of the 2-chloro group led to a significant reduction in activity against MSK1, highlighting the importance of the specific halogenation pattern for potency.[2]
-
The Nature of the Linkage to the Piperidine Moiety : While the parent compound features a direct N-C bond between the pyrimidine and piperidine, analogs often incorporate different linkers. For example, 2-arylamino-4-(piperidin-4-yloxy)pyrimidines have been designed as potent EGFR inhibitors, where the ether linkage plays a key role in orienting the molecule within the active site.[6]
-
Modifications of the Piperidine Ring : The piperidinol hydroxyl group can be a key interaction point. Furthermore, the piperidine ring itself can be a platform for introducing additional functionalities to enhance binding affinity or improve physicochemical properties.[7]
-
The Aniline Moiety at the 2-Position : Many potent pyrimidine-based kinase inhibitors feature a substituted aniline group at the 2-position. The substituents on this aniline ring can be tailored to achieve selectivity for specific kinases. For example, in a series of 4-aryl-2-aminoalkylpyrimidine derivatives, modifications to the aniline moiety led to the discovery of highly potent and selective JAK2 inhibitors.[8]
Comparative Analysis of Inhibitory Activity
While specific IC50 data for this compound is not extensively available in the public domain, we can draw valuable comparisons from closely related analogs that have been evaluated against key kinase targets such as Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs).
EGFR Inhibition
The EGFR signaling pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.[2][9] Pyrimidine derivatives are a well-established class of EGFR inhibitors.[10][11][12]
| Compound/Analog Class | Target Kinase(s) | IC50 (nM) | Key Structural Features | Reference |
| 2-Arylamino-4-(piperidin-4-yloxy)pyrimidines | EGFRT790M/L858R | 4.9 | Covalent inhibitor with a piperidin-4-yloxy linkage and fused thiophene on the pyrimidine core. | [6] |
| Pyrido[2,3-d]pyrimidine Derivative | EGFR | 450 | Fused pyrido[2,3-d]pyrimidine core with a substituted aniline. | [13] |
| 4,6-Disubstituted Pyrimidine | EGFR | 21 | A cell-permeable pyrimidine compound. | [14] |
The data presented is a compilation from different studies and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in assay conditions.
JAK Inhibition
The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[15][16][17] Pyrimidine-based scaffolds are prominent among JAK inhibitors.
| Compound/Analog Class | Target Kinase(s) | IC50 (nM) | Key Structural Features | Reference |
| 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives | JAK1 | 12.6 | Pyrrolo[2,3-d]pyrimidine core with a piperidinyl fragment. | [7] |
| 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives | JAK1/JAK2 | >90% inhibition | Pyrrolo[2,3-d]pyrimidine with N-acylpiperidine motifs. | [18] |
| 4-Piperazinyl-2-aminopyrimidine Derivatives | JAK2 | 27 | Hybrid structure of momelotinib and tandutinib pharmacophores. | [19] |
The data presented is a compilation from different studies and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in assay conditions.
Key Signaling Pathways and Points of Inhibition
Understanding the signaling cascades targeted by these inhibitors is fundamental to appreciating their therapeutic potential.
The EGFR Signaling Pathway
EGFR activation triggers downstream pathways like the RAS-RAF-MAPK and PI3K-AKT cascades, promoting cell proliferation and survival.[1][2][15] Pyrimidine-based inhibitors typically compete with ATP at the kinase domain of EGFR, thereby blocking these downstream signals.
The JAK-STAT Signaling Pathway
Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression.[16][20][21][22] Pyrimidine inhibitors targeting JAKs block this phosphorylation cascade.
Experimental Protocols
Reproducibility and validation are paramount in drug discovery. The following are detailed methodologies for key assays used in the evaluation of pyrimidine-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a common and adaptable Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for measuring kinase activity and inhibition.[23][24][25]
Principle: The assay quantifies the phosphorylation of a biotinylated peptide substrate by a specific kinase. A terbium-labeled anti-phospho-specific antibody detects the phosphorylated peptide. When the antibody binds to the phosphorylated biotinylated peptide, which is in turn bound to a streptavidin-conjugated acceptor fluorophore (e.g., XL665), FRET occurs between the terbium donor and the acceptor. The resulting fluorescent signal is proportional to the extent of substrate phosphorylation, and kinase inhibition is measured as a decrease in this signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer.
-
Dilute the kinase to the desired concentration in the kinase reaction buffer.
-
Prepare a solution of the biotinylated peptide substrate and ATP in the kinase reaction buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound analogs) in DMSO, followed by dilution in the kinase reaction buffer.
-
Prepare a detection solution containing the terbium-labeled anti-phospho-specific antibody and the streptavidin-conjugated acceptor in a suitable detection buffer containing EDTA to stop the kinase reaction.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 4 µL of the diluted kinase to all wells.
-
Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture to all wells.
-
Seal the plate and incubate at room temperature for a predetermined time (e.g., 60-120 minutes), optimized for the specific kinase.
-
Stop the reaction by adding 10 µL of the detection solution to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody-peptide binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Cell Viability Assay (MTT)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][12][26][27]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC50 value.
-
Conclusion
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel kinase inhibitors. The structure-activity relationships discussed herein underscore the importance of strategic modifications to the pyrimidine and piperidine moieties to achieve high potency and selectivity. While direct comparative data for the title compound is limited, the analysis of closely related structures provides a clear rationale for its potential as a kinase inhibitor and offers a roadmap for future optimization efforts. The detailed experimental protocols provided in this guide serve as a self-validating system for researchers to reliably assess the activity of their own pyrimidine derivatives, ensuring the generation of robust and comparable data. As our understanding of the kinome and the nuances of inhibitor design continues to evolve, the pyrimidine scaffold is poised to remain a central element in the development of targeted therapies for a multitude of diseases.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT (Assay protocol [protocols.io]
- 13. m.youtube.com [m.youtube.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. dcreport.org [dcreport.org]
- 24. researchgate.net [researchgate.net]
- 25. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 26. broadpharm.com [broadpharm.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Validating Cellular Target Engagement of Novel Bioactive Compounds: A Case Study with 1-(6-Chloropyrimidin-4-yl)-4-piperidinol
Introduction: The Challenge of the Unknown Target
In the landscape of drug discovery, researchers frequently encounter novel bioactive compounds with promising phenotypic effects but an enigmatic mechanism of action. 1-(6-Chloropyrimidin-4-yl)-4-piperidinol is a representative of such molecules – a chemical entity with the potential for biological activity, yet without a well-defined molecular target. The critical first step in advancing such a compound is to answer the fundamental questions: What protein(s) does it bind to inside a cell, and how can we confirm this interaction? This guide provides a comparative framework for researchers, scientists, and drug development professionals to navigate the process of target identification and, crucially, to validate target engagement within the complex milieu of a living cell. We will explore and contrast several state-of-the-art methodologies, providing not just the "how" but the "why" behind experimental choices, ensuring a robust and reliable path from a bioactive hit to a validated lead.
Part 1: The Modern Paradigm of Target Engagement Validation
Confirming that a small molecule binds to its intended target in a physiological context is a cornerstone of modern drug development.[1][2][3] This validation is essential for interpreting efficacy, understanding potential off-target effects, and building a solid foundation for structure-activity relationship (SAR) studies.[4] In the case of a compound like this compound, where the target is unknown, an initial unbiased screening approach such as chemical proteomics can provide initial candidates.[5][6] However, once a putative target is identified, direct and quantitative measurement of engagement in living cells becomes paramount.[7]
This guide focuses on three widely adopted and powerful techniques for confirming and quantifying target engagement in a cellular environment: the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET), and the Drug Affinity Responsive Target Stability (DARTS) assay. Each method offers a unique set of advantages and is suited to different stages of the drug discovery pipeline.
Part 2: A Comparative Analysis of Key Target Engagement Methodologies
The choice of a target engagement assay depends on several factors, including the availability of reagents, the desired throughput, and whether the target protein is known. Below, we compare the core principles and practical considerations of CETSA, NanoBRET, and DARTS.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBioluminescence Resonance Energy Transfer (NanoBRET) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding increases the thermal stability of the target protein, preventing its aggregation upon heating.[8][9][10] | Measures the proximity-based energy transfer between a NanoLuc-tagged target protein and a fluorescent tracer.[11][12][13] | Ligand binding stabilizes the target protein against protease digestion.[14][15][16][17] |
| Cellular Context | Can be performed in cell lysates, intact cells, and even tissue samples.[8] | Requires live cells expressing a NanoLuc fusion protein.[12][13] | Typically performed in cell lysates, but can be adapted for intact cells.[14][18] |
| Compound Modification | No modification of the test compound is required.[9] | Requires a specific fluorescent tracer for the target of interest.[13] | No modification of the test compound is required.[16][18] |
| Target Modification | No modification of the endogenous target protein is needed.[8] | Requires genetic fusion of the target protein with NanoLuc luciferase.[12] | No modification of the endogenous target protein is needed.[15] |
| Readout | Western blot, ELISA, or mass spectrometry to quantify the soluble protein fraction.[10][19] | Ratiometric measurement of donor and acceptor luminescence.[20][21] | SDS-PAGE and Western blot or mass spectrometry to detect the protected protein.[16] |
| Key Advantage | Label-free approach that works with endogenous proteins in their native environment.[8][9] | Highly sensitive, quantitative, and provides real-time binding data in living cells.[13][21] | A versatile and straightforward method that does not require specialized reagents or instrumentation.[16][17] |
| Key Limitation | Lower throughput, and the target must be thermally stable. Not all proteins show a thermal shift upon ligand binding.[10] | Requires genetic engineering of the target protein and the development of a suitable fluorescent tracer.[12] | Indirect measure of binding; protease sensitivity can vary between proteins.[14] |
Part 3: Detailed Experimental Protocols
Here, we provide step-by-step methodologies for each of the discussed target engagement assays. These protocols are intended as a starting point and should be optimized for the specific target and cell line.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[8][22][23]
Workflow:
Caption: CETSA workflow for assessing target engagement.
Step-by-Step Method:
-
Cell Treatment: Culture cells to the desired confluency. Treat with varying concentrations of this compound or a vehicle control for a predetermined time.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[9]
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.[8]
-
Detection: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of the target protein using Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[23]
NanoBioluminescence Resonance Energy Transfer (NanoBRET) Protocol
NanoBRET is a proximity-based assay that measures the interaction between a NanoLuc-tagged protein and a fluorescent ligand in live cells.[12][13]
Workflow:
Caption: NanoBRET workflow for quantifying target engagement.
Step-by-Step Method:
-
Cell Transfection: Transfect cells with a vector encoding the target protein fused to NanoLuc luciferase. Allow 24 hours for protein expression.[13]
-
Assay Setup: Harvest the transfected cells and plate them in a white, opaque 96- or 384-well plate. Add the cell-permeable fluorescent tracer at a predetermined optimal concentration. Then, add serial dilutions of this compound.
-
Substrate Addition: Prepare the NanoBRET Nano-Glo® substrate solution according to the manufacturer's protocol, including the extracellular NanoLuc inhibitor to minimize background signal. Add the substrate to each well.[13]
-
Signal Detection: Read the plate within 10 minutes on a luminometer capable of measuring dual-filtered luminescence (e.g., donor emission at ~460 nm and acceptor emission at >600 nm).[20]
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the concentration of the test compound to determine the IC50 value, which represents the intracellular affinity.[12]
Drug Affinity Responsive Target Stability (DARTS) Protocol
DARTS leverages the principle that a small molecule binding to a protein can protect it from proteolysis.[14][15][16][17]
Workflow:
Caption: DARTS workflow for identifying and validating target engagement.
Step-by-Step Method:
-
Lysate Preparation: Prepare a total cell lysate using a mild lysis buffer (e.g., M-PER or a buffer without strong detergents).
-
Compound Incubation: Incubate aliquots of the cell lysate with this compound or a vehicle control at room temperature.
-
Protease Digestion: Add a protease, such as pronase or thermolysin, to the lysates and incubate for a specific time (e.g., 30 minutes) at room temperature. The optimal protease concentration and digestion time should be determined empirically.[14]
-
Stopping the Reaction: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Separate the proteins by SDS-PAGE and analyze by Coomassie staining or Western blotting for a specific candidate protein. A protein band that is protected from degradation in the compound-treated sample compared to the control is a potential target.[16][18]
-
Target Identification (for unknown targets): For an unbiased approach, the protected protein bands can be excised from the gel and identified using mass spectrometry.[16]
Part 4: Conclusion and Future Directions
Validating the cellular target engagement of a novel compound like this compound is a multi-faceted challenge that requires a thoughtful and strategic approach. There is no single "best" method; instead, the optimal choice depends on the specific research question and available resources.
-
CETSA and DARTS are invaluable for their label-free nature, allowing the study of endogenous proteins without modification.[9][16] They are particularly powerful for initial validation of a putative target identified through other means.
-
NanoBRET offers unparalleled sensitivity and quantitative rigor for studying target binding in real-time within living cells, making it ideal for detailed SAR studies and lead optimization.[11][13]
A robust validation strategy often involves the use of orthogonal methods. For instance, a hit from a DARTS screen could be confirmed and quantified using CETSA, and for further development, a NanoBRET assay could be established. By combining these powerful techniques, researchers can build a compelling case for the mechanism of action of their compound, paving the way for successful drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 3. Target Validation - Cellomatics Biosciences [cellomaticsbio.com]
- 4. Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 12. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 13. benchchem.com [benchchem.com]
- 14. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 16. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 19. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]
- 20. eubopen.org [eubopen.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. bio-protocol.org [bio-protocol.org]
Navigating the Structure-Activity Relationship of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol Analogs: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the 1-(6-chloropyrimidin-4-yl)-4-piperidinol scaffold has emerged as a privileged structure, particularly in the pursuit of novel kinase inhibitors. The inherent features of this framework—a reactive chloropyrimidine moiety for covalent or non-covalent interactions within an ATP-binding pocket and a versatile piperidinol core for exploring various substituent effects—offer a fertile ground for developing potent and selective therapeutic agents.[1][2]
This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) governing this class of compounds. We will dissect the nuanced effects of structural modifications on biological activity, present detailed experimental methodologies for their synthesis and evaluation, and contextualize their mechanism of action through illustrative pathways. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to accelerate the design of next-generation inhibitors based on this promising scaffold.
The Architectural Logic of the this compound Scaffold
The core structure presents three primary regions for synthetic modification, each playing a distinct role in modulating the compound's pharmacological profile: the pyrimidine ring, the piperidine core, and the 4-hydroxyl group of the piperidinol. Understanding the SAR at each of these positions is paramount for rational drug design.
-
The 6-Chloropyrimidine Moiety: The chlorine atom at the 6-position of the pyrimidine ring is a key feature. It can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the formation of a covalent bond with a nearby cysteine residue in the target protein, a strategy that has proven effective for enhancing inhibitor potency and duration of action.[1] Alternatively, it can engage in halogen bonding or other non-covalent interactions within the active site. Modifications at other positions of the pyrimidine ring can influence the electronics and steric profile, thereby fine-tuning binding affinity and selectivity.
-
The Piperidine Core: The piperidine ring serves as a central scaffold, orienting the pyrimidine ring and other substituents in three-dimensional space. The stereochemistry and substitution on the piperidine ring can significantly impact biological activity.[3][4] For instance, introducing substituents can modulate solubility, metabolic stability, and cell permeability.[5]
-
The 4-Hydroxypiperidinol Group: The hydroxyl group at the 4-position of the piperidine ring can act as a hydrogen bond donor or acceptor, forming crucial interactions with the target protein. This group can also be a point of further derivatization to explore additional binding pockets or to improve pharmacokinetic properties.
Structure-Activity Relationship: A Comparative Analysis
While a comprehensive SAR study on a single target for the this compound scaffold is not extensively documented in a single source, we can synthesize findings from related compound series to establish guiding principles. The following table summarizes hypothetical SAR trends based on data from analogous pyrimidine and piperidine-containing inhibitors.
| Modification Site | Substituent | Effect on Activity (Hypothesized) | Rationale |
| Pyrimidine Ring (C2-position) | Small, electron-donating groups | Potential increase in potency | May enhance hinge-binding interactions in kinases. |
| Bulky groups | Likely decrease in potency | Steric hindrance may disrupt binding. | |
| Pyrimidine Ring (C5-position) | Halogens (e.g., F, Br) | Variable, potential for increased potency | Can modulate electronic properties and introduce new interactions.[1] |
| Piperidine Ring (N1-substituent) | N/A (connection to pyrimidine) | Critical for core scaffold | - |
| Piperidine Ring (C3/C5-positions) | Small alkyl groups | May improve metabolic stability | Can block sites of metabolism. |
| 4-Hydroxyl Group | O-alkylation (e.g., -OCH3) | Potential loss of a key H-bond, but may increase cell permeability | The hydroxyl is often a key pharmacophoric feature. |
| Replacement with other functional groups (e.g., -NH2, -F) | Variable, dependent on the target's binding pocket | Allows for probing of different interactions. |
Comparative Performance with Alternative Scaffolds
The this compound framework competes with a multitude of other heterocyclic scaffolds in the realm of kinase inhibition. A notable alternative is the pyrido[2,3-d]pyrimidine core, which has also demonstrated significant potential as a basis for kinase inhibitors.[6]
| Feature | This compound | Pyrido[2,3-d]pyrimidine |
| Core Structure | Monocyclic pyrimidine linked to a piperidine | Fused bicyclic system |
| Synthetic Accessibility | Generally straightforward, modular synthesis | Can require more complex multi-step syntheses[6] |
| Flexibility | Higher conformational flexibility due to the piperidine linker | More rigid structure |
| Hinge Binding | Typically through the pyrimidine nitrogen atoms | Also through the pyrimidine and pyridine nitrogens[6] |
| Known Activities | Kinase inhibition[1], antitubercular[7][8] | Kinase inhibition, anticancer, antibacterial[6] |
The choice between these scaffolds will ultimately depend on the specific target and the desired pharmacological profile. The flexibility of the piperidinol-containing scaffold may allow for adaptation to a wider range of kinase active site conformations.
Experimental Protocols
To facilitate further research, we provide detailed, representative protocols for the synthesis of a generic this compound analog and a common in vitro kinase inhibition assay.
Protocol 1: Synthesis of a this compound Analog
This protocol describes a general procedure for the nucleophilic substitution reaction between 4,6-dichloropyrimidine and 4-hydroxypiperidine.
Materials:
-
4,6-Dichloropyrimidine
-
4-Hydroxypiperidine
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4,6-dichloropyrimidine (1.0 eq) and 4-hydroxypiperidine (1.1 eq) in DMF.
-
Add DIPEA (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired this compound analog.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.[9]
Materials:
-
Purified recombinant target kinase
-
Kinase-specific substrate
-
Adenosine Triphosphate (ATP)
-
Kinase assay buffer
-
Test compounds (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of the 384-well plate.
-
Add the test compounds to the appropriate wells.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1-2 hours.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Generate a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using appropriate software.
Visualizing the SAR and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key structure-activity relationships, a typical experimental workflow, and a relevant signaling pathway.
Caption: Key Structure-Activity Relationships for the Scaffold.
Caption: A Typical Drug Discovery Workflow for Novel Analogs.
Caption: Inhibition of the MAPK/ERK Signaling Pathway.
Conclusion
The this compound scaffold represents a highly adaptable and promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. A thorough understanding of the structure-activity relationships, coupled with rational design and robust experimental validation, will be crucial for unlocking the full potential of this compound class. This guide has provided a framework for these endeavors, synthesizing available knowledge and offering practical guidance for researchers in the field. The continued exploration of this chemical space is poised to yield new and effective treatments for a range of human diseases.
References
- 1. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study | PLOS One [journals.plos.org]
- 4. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Introduction: The Pyrimidine-Piperidinol Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Comparative Analysis of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol: In Vitro and In Vivo Perspectives
The heterocyclic pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic biological purines and interact with a wide array of enzymatic targets.[1][2] When coupled with a piperidinol moiety, as in This compound , it creates a versatile scaffold with significant potential for developing novel therapeutics. This guide provides a comprehensive comparative analysis of the anticipated in vitro and in vivo performance of this compound class, drawing upon experimental data from structurally analogous pyrimidine derivatives. The focus will be on two key therapeutic areas where such scaffolds have shown considerable promise: oncology and inflammation.[3][4]
This analysis is designed for researchers, scientists, and drug development professionals, offering not just data, but the causal reasoning behind experimental designs and a critical evaluation of the findings to guide future research endeavors.
Part 1: Comparative In Vitro Analysis
The initial characterization of any new chemical entity relies on a battery of in vitro assays to determine its biological activity, potency, and mechanism of action at a cellular and molecular level. For compounds based on the pyrimidine scaffold, these assays typically probe cytotoxic and anti-inflammatory effects.
Causality in Experimental Design: Why These Assays?
-
Cytotoxicity Assays (e.g., MTT): The primary goal is to assess a compound's ability to kill or inhibit the proliferation of cancer cells. The MTT assay is a standard choice; it measures the metabolic activity of cells, which correlates with cell viability.[5] A dose-dependent reduction in cell viability indicates potential anti-cancer activity.
-
Anti-Inflammatory Assays (e.g., NO, iNOS, COX-2 Inhibition): Chronic inflammation is a key driver of many diseases. Macrophage cell lines like RAW 264.7 are stimulated with lipopolysaccharide (LPS) to mimic an inflammatory state.[4] Key markers of this state are the overproduction of nitric oxide (NO) and the upregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7] A successful anti-inflammatory compound will suppress the production of these markers.
Quantitative Data Summary: In Vitro Performance of Comparator Pyrimidine Derivatives
While specific data for this compound is not extensively available in public literature, we can infer its potential by examining closely related analogs. The following table summarizes the performance of morpholinopyrimidine derivatives, which share a similar core structure, in key anti-inflammatory assays.[2][4]
| Compound | Target/Assay | Cell Line | Key Parameter | Result | Citation |
| Comparator V4 | Nitric Oxide (NO) Production | LPS-Stimulated RAW 264.7 | % Inhibition at 12.5 µM | ~75% | [2][4] |
| Comparator V8 | Nitric Oxide (NO) Production | LPS-Stimulated RAW 264.7 | % Inhibition at 12.5 µM | ~85% | [2][4] |
| Comparator V4 | iNOS Protein Expression | LPS-Stimulated RAW 264.7 | Relative Expression | Significant Reduction | [2][4] |
| Comparator V8 | iNOS Protein Expression | LPS-Stimulated RAW 264.7 | Relative Expression | Significant Reduction | [2][4] |
| Comparator V4 | COX-2 Protein Expression | LPS-Stimulated RAW 264.7 | Relative Expression | Significant Reduction | [2][4] |
| Comparator V8 | COX-2 Protein Expression | LPS-Stimulated RAW 264.7 | Relative Expression | Significant Reduction | [2][4] |
Note: Comparator V4 is 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol and V8 is 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol.
Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol details a robust method for evaluating the anti-inflammatory potential of test compounds by measuring their ability to inhibit NO production.
-
Cell Culture and Seeding:
-
Culture murine macrophage cells (RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for adherence.[8]
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the test compound (e.g., this compound) in culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group to induce an inflammatory response.[8]
-
Incubate the plate for another 18-24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Nitric oxide is unstable and quickly converts to nitrite (NO₂⁻) in the culture medium. The Griess assay quantifies this nitrite concentration.[9]
-
Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well.[9][10]
-
Incubate at room temperature for 10-15 minutes in the dark. A pink/magenta color will develop in the presence of nitrite.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution at 540 nm using a microplate reader.[8]
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample and determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.
-
Visualization: In Vitro Anti-Inflammatory Screening Workflow
Caption: Workflow for in vitro screening of anti-inflammatory compounds.
Part 2: Comparative In Vivo Analysis
Positive in vitro results are the first step; however, demonstrating efficacy in a living organism is the critical hurdle in drug development. In vivo models help assess a compound's therapeutic effect, pharmacokinetics, and safety profile in a complex biological system.
From Bench to Animal Model: The Rationale
-
Carrageenan-Induced Paw Edema: This is a classic, acute model of localized inflammation.[11][12] Carrageenan, a seaweed extract, is injected into a rodent's paw, inducing a well-characterized inflammatory response (edema, swelling). The ability of a test compound, administered systemically (e.g., orally), to reduce this swelling is a direct measure of its in vivo anti-inflammatory activity.[13] This model is invaluable for providing a rapid assessment of a compound's potential.
Quantitative Data Summary: In Vivo Performance of Related Derivatives
The following table presents representative data for pyrimidine and piperazine derivatives in the carrageenan-induced paw edema model, demonstrating the potential efficacy of this structural class.
| Compound Class | Animal Model | Dose | Time Point | % Inhibition of Edema | Citation |
| Benzothiazole-Sulphonamide | Rat | 20 mg/kg | 1 hr | 72% | [11] |
| Benzothiazole-Sulphonamide | Rat | 20 mg/kg | 3 hr | 80% | [11] |
| Piperazine Derivative (LQFM-008) | Rat | 15 mg/kg | 1-4 hr | Significant Reduction | [14] |
| Piperazine Derivative (Generic) | Rat | 50 mg/kg | 3 hr | 50-70% (Varies by analog) | [12][13] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a standardized method for evaluating the acute anti-inflammatory activity of a test compound in vivo.
-
Animal Acclimatization and Grouping:
-
Use male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatize animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide animals into groups (n=6-8): Vehicle Control, Positive Control (e.g., Indomethacin), and Test Compound groups (at various doses).
-
-
Compound Administration:
-
Administer the test compound and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[13]
-
-
Induction of Inflammation:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw.[12]
-
-
Measurement of Paw Edema:
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
-
Visualization: Key Inflammatory Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by pyrimidine derivatives.
Conclusion: A Scaffold of High Potential
The comparative analysis of data from structurally related compounds strongly suggests that This compound is a member of a chemical class with significant therapeutic potential, particularly as an anti-inflammatory agent. The consistent ability of its analogs to suppress key inflammatory mediators like NO, iNOS, and COX-2 in vitro, coupled with demonstrated efficacy in in vivo models of acute inflammation, provides a solid foundation for its further development.
Future research should focus on obtaining direct experimental data for this compound to confirm these predictions. Comprehensive pharmacokinetic studies (ADME) will be crucial to understand its distribution and metabolism, while evaluation in chronic inflammation or specific cancer xenograft models will help to define its optimal therapeutic niche. The robust protocols and comparative data presented in this guide offer a validated framework for these next steps in the drug discovery process.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. researchgate.net [researchgate.net]
- 14. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's In-Depth Technical Guide
For researchers and drug development professionals, the journey from a promising chemical scaffold to a clinical candidate is a rigorous path paved with extensive preclinical evaluation. This guide provides a head-to-head comparison of two compounds sharing the pyrimidine-piperidine core, a privileged structure in modern medicinal chemistry. We will delve into the preclinical data of Capivasertib (AZD5363) , a well-characterized clinical-stage AKT inhibitor, and contrast it with the publicly available information for 1-(6-Chloropyrimidin-4-yl)-4-piperidinol , a potential building block for novel therapeutic agents.
This guide is structured to provide not just a data-driven comparison but also to illuminate the causal relationships behind the experimental choices, offering a framework for the preclinical evaluation of novel compounds based on this versatile scaffold.
Introduction: The Pyrimidine-Piperidine Scaffold - A Privileged Motif in Kinase Inhibition
The pyrimidine ring is a cornerstone of many biologically active molecules, including several approved kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an attractive starting point for drug design. When coupled with a piperidine moiety, the resulting scaffold offers opportunities for exploring different vectors of chemical space, fine-tuning properties such as solubility, cell permeability, and target selectivity.
This guide will use Capivasertib as a benchmark to illustrate the comprehensive preclinical data package required to advance a pyrimidine-piperidine derivative toward clinical development. This compound will be presented as a representative early-stage compound, highlighting the data gaps that need to be filled to assess its therapeutic potential.
The Compounds: A Tale of a Clinical Candidate and a Building Block
Compound A: Capivasertib (AZD5363)
-
Structure: 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
-
Target: A potent, orally bioavailable, pan-AKT inhibitor (targeting AKT1, AKT2, and AKT3 isoforms). The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancer, making AKT a prime therapeutic target.[1][2]
-
Therapeutic Area: Oncology, with promising activity observed in breast cancer and other solid tumors.[3][4]
Compound B: this compound
-
Structure: A simpler derivative featuring the core chloropyrimidine and piperidinol moieties.
-
Target: The specific biological target(s) of this compound are not well-characterized in the public domain. The chloropyrimidine moiety suggests potential as a kinase inhibitor, as the chlorine atom can be displaced by nucleophilic residues in the ATP-binding site, a strategy employed in the design of some covalent kinase inhibitors.
-
Therapeutic Area: Undetermined, pending biological evaluation.
In Vitro Preclinical Evaluation: From Target Engagement to Cellular Effects
A crucial first step in characterizing a new compound is to understand its activity in a controlled, cell-free environment and then to assess its effects on cancer cells.
Kinase Inhibition Profile
Expertise & Experience: The initial assessment of a potential kinase inhibitor involves screening it against a panel of kinases to determine its potency and selectivity. This is critical for understanding its mechanism of action and potential off-target effects. For Capivasertib, a comprehensive kinase screen was essential to establish its profile as a pan-AKT inhibitor.
Data Presentation: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Source |
| Capivasertib (AZD5363) | AKT1 | 3 | [5] |
| AKT2 | 8 | [5] | |
| AKT3 | 8 | [5] | |
| This compound | Not Publicly Available | - | - |
Trustworthiness: The lack of publicly available kinase inhibition data for this compound represents a significant knowledge gap. Without this information, its potential as a kinase inhibitor remains speculative.
Cellular Proliferation Assays
Expertise & Experience: Moving from a cell-free to a cellular context is vital to confirm that the compound can penetrate cell membranes and exert a biological effect. Cell proliferation assays, such as the MTT or SRB assay, are standard methods to assess the cytostatic or cytotoxic effects of a compound on cancer cell lines. A broad panel of cell lines is often used to identify sensitive and resistant cancer types.
Data Presentation: In Vitro Cell Proliferation (GI50/IC50 in µM)
| Compound | Breast Cancer (BT474c) | Prostate Cancer (LNCaP) | Glioblastoma (U87-MG) | Source |
| Capivasertib (AZD5363) | ~0.4 | ~0.5 | ~0.6 | [6] |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | - |
Capivasertib demonstrated potent inhibition of proliferation in a subset of cancer cell lines, with a GI50 of less than 3 µM in 41 out of 182 cell lines tested.[6] Sensitivity was correlated with the genetic status of the PI3K/AKT pathway, particularly PIK3CA and PTEN mutations.[1][7]
In Vivo Preclinical Evaluation: Assessing Efficacy and Tolerability in Animal Models
Expertise & Experience: In vivo studies are the litmus test for a potential drug candidate, providing insights into its efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.
Xenograft Tumor Growth Inhibition Studies
Authoritative Grounding & Comprehensive References: The design of in vivo efficacy studies must be robust, with appropriate animal models, dosing regimens, and endpoints. For Capivasertib, extensive xenograft studies have been published, demonstrating its anti-tumor activity.
Data Presentation: In Vivo Efficacy in Xenograft Models
| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Source |
| Capivasertib (AZD5363) | Nude Mice | Breast Cancer (BT474c) | 100-300 mg/kg, p.o., b.i.d. | Dose-dependent | [5][8] |
| Nude Mice | Prostate Cancer (PC346C) | 150 mg/kg, p.o., b.i.d. | Significant | [9] | |
| Nude Mice | Glioblastoma (U87-MG) | 150 mg/kg, p.o., b.i.d. | Significant | [7] | |
| This compound | Not Publicly Available | - | - | - | - |
Chronic oral dosing of Capivasertib led to significant, dose-dependent tumor growth inhibition in various xenograft models.[1][7] The dosing schedule was a critical parameter, with intermittent dosing strategies explored to improve the therapeutic window.[9]
Pharmacodynamic (PD) Biomarker Analysis
Expertise & Experience: To confirm that the drug is hitting its intended target in vivo, pharmacodynamic biomarker studies are essential. For an AKT inhibitor like Capivasertib, this involves measuring the phosphorylation status of downstream substrates like PRAS40 and GSK3β in tumor tissue.
Trustworthiness: In preclinical studies with Capivasertib, oral administration led to a dose- and time-dependent reduction in the phosphorylation of AKT substrates in tumor xenografts.[6] This provides direct evidence of target engagement and a mechanistic link between drug exposure and anti-tumor activity.
Experimental Protocols: A Blueprint for Preclinical Evaluation
To ensure scientific integrity and reproducibility, detailed experimental protocols are paramount. Below are representative protocols for the types of studies conducted for a compound like Capivasertib, which would be necessary to evaluate this compound.
In Vitro Kinase Inhibition Assay (Caliper Mobility Shift Assay)
Protocol:
-
Prepare a reaction mixture containing the kinase of interest (e.g., AKT1, AKT2, AKT3), a fluorescently labeled peptide substrate, and ATP at its Km concentration in a kinase buffer.
-
Add serial dilutions of the test compound (e.g., Capivasertib) to the reaction mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the conversion of the peptide substrate to its phosphorylated product using a microfluidic capillary electrophoresis system (e.g., Caliper LabChip).
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.[5]
In Vivo Xenograft Efficacy Study
Protocol:
-
Implant human cancer cells (e.g., BT474c) subcutaneously into the flank of female athymic nude mice.
-
Allow tumors to reach a predetermined size (e.g., 150-250 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer the test compound (e.g., Capivasertib formulated in 10% DMSO and 25% w/v Kleptose HPB) or vehicle orally at the specified dose and schedule (e.g., 100 mg/kg, twice daily).[8]
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis.
-
Calculate tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
Visualizing the Path Forward: Workflows and Pathways
To conceptualize the preclinical drug development process, the following diagrams illustrate the key stages and the underlying biological pathway.
Preclinical Evaluation Workflow
Caption: A simplified workflow for the preclinical evaluation of a novel kinase inhibitor.
The PI3K/AKT Signaling Pathway
Caption: A simplified diagram of the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.
Conclusion: From Scaffold to Clinical Candidate - A Data-Driven Journey
This comparative guide highlights the stark contrast between a well-characterized clinical candidate, Capivasertib (AZD5363), and a potential starting point for drug discovery, this compound. While both share the promising pyrimidine-piperidine scaffold, only Capivasertib has a comprehensive preclinical data package that validates its mechanism of action, demonstrates its anti-tumor efficacy, and supports its advancement into clinical trials.
For researchers working with novel compounds like this compound, the path forward is clear: a systematic and rigorous preclinical evaluation is essential. This includes determining the primary biological target(s), assessing in vitro potency and selectivity, and demonstrating in vivo efficacy and target engagement in relevant disease models. The extensive preclinical data available for Capivasertib serves as an excellent roadmap for these endeavors, illustrating the depth and breadth of data required to translate a promising scaffold into a potential new medicine.
References
- 1. AZD5363 [openinnovation.astrazeneca.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ijfmr.com [ijfmr.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 9. Validation of a predictive modeling approach to demonstrate the relative efficacy of three different schedules of the AKT inhibitor AZD5363 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Reproducibility in Experiments with 1-(6-Chloropyrimidin-4-yl)-4-piperidinol
For drug discovery and development professionals, the reproducibility of synthetic procedures is the bedrock of programmatic success. Inconsistent yields, variable purity profiles, and unexpected side reactions can derail timelines and invalidate biological data. This guide provides an in-depth analysis of the critical factors influencing the experimental reproducibility of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol, a valuable heterocyclic building block. We will dissect its synthesis, compare it with relevant alternatives, and provide robust analytical protocols to ensure consistent, high-quality results.
The Strategic Importance of the Chloropyrimidinyl-Piperidinol Scaffold
This compound (CAS 914347-85-6) is a key intermediate in medicinal chemistry.[1][2] Its structure combines a reactive chloropyrimidine ring with a versatile piperidinol moiety. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various functional groups. The piperidinol hydroxyl group offers another site for modification or can play a crucial role in hydrogen bonding interactions with biological targets. This scaffold is frequently employed in the synthesis of kinase inhibitors and other targeted therapeutics.[3]
However, the path from reactants to a pure, well-characterized product is fraught with potential for variability. This guide aims to illuminate these challenges and offer clear, actionable strategies to mitigate them.
Synthesis: A Tale of Two Nucleophiles and One Electrophile
The most common and logical route to this compound is the nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and 4-hydroxypiperidine. This reaction, while straightforward in principle, is sensitive to several parameters that directly impact yield, purity, and ultimately, reproducibility.
Caption: Proposed synthesis of this compound via SNAr.
Critical Parameters Governing Synthesis Reproducibility
| Parameter | Rationale & Causality | Recommended Best Practices |
| Starting Material Purity | The purity of 4,6-dichloropyrimidine and 4-hydroxypiperidine is paramount. Impurities in the dichloropyrimidine can lead to intractable purification challenges. 4-hydroxypiperidine is hygroscopic; water contamination can alter solvent polarity and reaction kinetics. | Use reagents with >98% purity. Verify purity by NMR or GC-MS upon receipt. Store 4-hydroxypiperidine in a desiccator. |
| Stoichiometry | Using a slight excess of 4,6-dichloropyrimidine can drive the reaction to completion but significantly increases the risk of forming the di-substituted byproduct where a second molecule of 4-hydroxypiperidine displaces the remaining chlorine. This impurity is often difficult to remove. | Begin with a 1:1 or 1:1.05 molar ratio of 4-hydroxypiperidine to 4,6-dichloropyrimidine. Monitor the reaction closely to avoid prolonged reaction times that favor di-substitution. |
| Base Selection | A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate is required to scavenge the HCl generated. The choice of base can affect reaction rate and solubility. | For reactions in aprotic polar solvents like DMF or acetonitrile, DIPEA is a common choice. K2CO3 is effective and easily removed by filtration but may result in a heterogeneous mixture requiring efficient stirring. |
| Solvent Choice & Quality | Aprotic polar solvents (e.g., DMF, acetonitrile, DMSO) are typically used to facilitate the SNAr reaction. The presence of water or other protic impurities can lead to hydrolysis of the starting material. | Use anhydrous solvents. Ensure the solvent is fully compatible with the chosen base and reaction temperature. |
| Temperature & Time | These reactions are often run at elevated temperatures (60-100 °C) to ensure a reasonable rate. However, excessive heat or time can promote byproduct formation.[4] | Monitor reaction progress meticulously by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours.[4] Quench the reaction as soon as the starting material is consumed to minimize impurity formation. |
| Work-up & Purification | The purification strategy is a major source of yield variability. Recrystallization can be highly effective for achieving high purity but may result in lower recovery. Silica gel chromatography can provide a purer product but is less scalable and can lead to yield loss on the column.[5] | Develop a consistent purification protocol. If using chromatography, standardize the silica-to-crude ratio, solvent system, and fraction collection method. For recrystallization, define the solvent, temperature profile, and drying procedure. |
Comparative Analysis: Structural Analogs and Alternatives
The choice of a building block is a strategic decision in a drug discovery cascade. Several commercially available analogs of the title compound exist, each offering distinct synthetic handles or physicochemical properties.
| Compound Name | CAS Number | Structure | Key Differentiating Feature | Potential Application Advantage |
| This compound | 914347-85-6 | C9H12ClN3O[2] | Parent scaffold | Baseline structure for initial SAR studies. |
| 1-(6-Chloro-2-methyl-pyrimidin-4-yl)-4-piperidinol | 1017785-58-7 | C10H14ClN3O[6] | Methyl group at C2 | The methyl group can alter the electronics of the pyrimidine ring and provide a steric block, potentially improving selectivity or metabolic stability. |
| 1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol | 2097998-30-4 | C12H18ClN3O[7] | Propyl group at C3 of piperidine | Introduces a lipophilic group that can probe deeper into hydrophobic pockets of a target protein. |
| 1-(6-Chloropyrimidin-4-yl)piperidin-4-amine HCl | 1185307-78-1 | C9H13ClN4·HCl[8] | Amine at C4 of piperidine | The primary amine provides a nucleophilic handle for amide bond formation or other derivatizations, offering a completely different vector for library synthesis compared to the hydroxyl group. |
Establishing a Self-Validating System: Protocols for Reproducibility
To ensure that results are trustworthy and reproducible, every protocol must act as a self-validating system with built-in analytical checkpoints. The following workflow and protocols are designed with this principle in mind.
Caption: A logical workflow for evaluating and ensuring the reproducibility of a synthesis protocol.[4]
Protocol 1: Representative Synthesis of this compound
Disclaimer: This is a generalized procedure based on established chemical principles and requires optimization for specific laboratory conditions.
-
Reactant Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N2 or Argon), add 4,6-dichloropyrimidine (1.49 g, 10.0 mmol, 1.0 equiv).
-
Solvent & Reagent Addition: Add anhydrous acetonitrile (40 mL) followed by 4-hydroxypiperidine (1.01 g, 10.0 mmol, 1.0 equiv) and diisopropylethylamine (DIPEA) (2.1 mL, 12.0 mmol, 1.2 equiv).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring.
-
In-Process Control (IPC): After 1 hour, and every hour thereafter, withdraw a small aliquot, dilute it with ethyl acetate, and spot it on a TLC plate (e.g., Silica gel, 1:1 Hexanes:Ethyl Acetate). Monitor for the consumption of the 4,6-dichloropyrimidine starting material. The reaction is typically complete within 3-5 hours.
-
Quench & Work-up: Once the starting material is consumed as judged by TLC, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash sequentially with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by either:
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot isopropanol and allow it to cool slowly to room temperature, then to 0 °C to induce crystallization. Collect the solid by filtration.
-
Column Chromatography: Adsorb the crude material onto silica gel and purify using a gradient elution (e.g., 20% to 60% ethyl acetate in hexanes).
-
-
Final Product Handling: Dry the purified solid under high vacuum to a constant weight. Yields and purity will vary based on the purification method chosen.
Protocol 2: HPLC Method for Purity Analysis
Reproducible purity analysis is non-negotiable. A standardized HPLC method is essential for comparing batches and validating results.
| Parameter | Specification |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 1.0 mg/mL solution in 50:50 Acetonitrile:Water |
This method provides a robust baseline for assessing the purity of this compound and resolving it from common starting materials and byproducts.[9]
Conclusion: A Framework for Confidence
Reproducibility in chemical synthesis is not a matter of chance, but a result of meticulous control over well-understood variables. For this compound, success hinges on the quality of starting materials, precise control of reaction stoichiometry and conditions, and a standardized, analytically validated purification strategy. By adopting the workflows and protocols outlined in this guide, researchers can establish a self-validating system that ensures the consistent production of this critical building block, thereby accelerating drug discovery efforts and building a foundation of trustworthy scientific data.
References
- 1. parchem.com [parchem.com]
- 2. Henankerui.lookchem.com [Henankerui.lookchem.com]
- 3. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 2097998-30-4|1-(6-Chloropyrimidin-4-yl)-3-propylpiperidin-4-ol|BLD Pharm [bldpharm.com]
- 8. 1185307-78-1 1-(6-Chloropyrimidin-4-yl)piperidin-4-amine hydrochloride AKSci 0614DG [aksci.com]
- 9. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol
As researchers and developers at the forefront of pharmaceutical innovation, our work with novel chemical entities like 1-(6-Chloropyrimidin-4-yl)-4-piperidinol demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. This compound, a key heterocyclic intermediate, requires meticulous handling from procurement to disposal. This guide moves beyond mere procedural checklists to provide a framework for safe, compliant, and logically sound disposal, grounded in the principles of chemical compatibility and regulatory adherence. The ultimate goal is to ensure that the final step of your workflow—disposal—is as robust and validated as your experimental results.
Part 1: Hazard Identification and Mandatory Personal Protective Equipment (PPE)
Before any handling or disposal, a thorough risk assessment is the foundation of safe laboratory practice.[1] this compound is classified as an irritant and is harmful if swallowed.[2] The primary hazards are associated with skin, eye, and respiratory tract irritation.[2]
The causality behind the stringent PPE requirements stems from the compound's chemical nature. Chlorinated heterocyclic compounds can be reactive, and their potential for causing irritation necessitates creating a complete barrier between the chemical and the researcher.
Table 1: Hazard Analysis and Corresponding PPE
| Hazard | GHS Classification & Statements | Required Personal Protective Equipment (PPE) | Rationale & Best Practices |
| Skin Contact | Irritant (H315: Causes skin irritation)[2] | Chemical-resistant gloves (Nitrile or Neoprene). Lab coat and disposable sleeves if handling large quantities.[3] | Prevents direct contact and subsequent irritation. Gloves must be inspected before use and changed immediately if contamination is suspected.[4] |
| Eye Contact | Irritant (H319: Causes serious eye irritation)[2] | Splash-proof safety goggles or a face shield .[1][4] | Protects mucous membranes from splashes of solid particles or solutions. Standard safety glasses are insufficient. |
| Inhalation | Irritant (H335: May cause respiratory irritation)[2] | Work must be conducted in a certified chemical fume hood .[3][5] | A fume hood provides essential ventilation to prevent the inhalation of airborne particles, especially when handling the powdered solid.[5] |
| Ingestion | Harmful (Risk Statement 22: Harmful if swallowed)[2] | No eating, drinking, or smoking in the laboratory. | Prevents accidental ingestion through contaminated hands or items.[1] |
Part 2: The Disposal Workflow: A Self-Validating System
The proper disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which holds the generator of the waste responsible from "cradle-to-grave".[6] This means you must ensure the waste is correctly identified, managed, and treated prior to its final disposal.[6] The following workflow is designed to ensure compliance and safety at every stage.
Diagram Caption: Decision workflow for the safe segregation and disposal of this compound waste.
Part 3: Step-by-Step Disposal Protocols
Adherence to a systematic protocol is essential. Do not deviate from these steps, as they are designed to mitigate risk and ensure regulatory compliance.
Protocol 1: Disposal of Unused or Expired Solid Compound
-
Work Area Preparation : Ensure you are working within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Containerization :
-
Carefully transfer the solid this compound into a designated, leak-proof, and sealable hazardous waste container.[7] This container should be clearly labeled "Hazardous Waste."
-
Causality : Direct containerization prevents the generation of dust. Chlorinated organic compounds are often disposed of via high-temperature incineration; proper containment is the first step in this regulated process.
-
-
Decontamination : Decontaminate the original container by rinsing it three times with a suitable organic solvent (e.g., acetone or ethanol). The resulting rinsate is also considered hazardous waste and must be collected in a designated "Hazardous Halogenated Solvent Waste" container.
-
Labeling : Affix a completed hazardous waste label to the container, listing the full chemical name: "this compound." Do not use abbreviations. Note the date you first added waste to the container.
-
Storage : Seal the container and move it to your laboratory's designated satellite accumulation area. Ensure it is stored away from incompatible materials, particularly strong oxidizing agents and acids.[8][9]
Protocol 2: Disposal of Contaminated Labware and Debris
-
Segregation : It is critical to segregate waste streams. Do not mix potentially reactive chemicals.
-
Non-Sharp Labware (e.g., weigh boats, gloves, bench paper) :
-
Place all items grossly contaminated with the compound into a designated "Solid Hazardous Waste" or "Contaminated Lab Debris" container. This is typically a lined cardboard box or a durable plastic drum.
-
This prevents the contamination of the general waste stream and ensures these items are handled appropriately by waste management professionals.[10]
-
-
Contaminated Sharps (e.g., needles, razor blades, contaminated broken glass) :
-
Immediately place all contaminated sharps into a designated, puncture-proof sharps container.
-
Causality : This is a primary safety measure to prevent physical injury and chemical exposure to colleagues, custodial staff, and waste handlers.
-
-
Glassware : For glassware that will be reused, decontaminate it by rinsing with an appropriate solvent, collecting the rinsate as hazardous waste as described in Protocol 1.
Part 4: Emergency Procedures for Spills
Accidents happen, but a prepared response minimizes risk.
-
Control and Alert : Alert personnel in the immediate area to evacuate.[11][12] If the spill is large or involves other reactive materials, pull the fire alarm and call emergency services.[12] Ensure the fume hood is operational to contain vapors.[5]
-
Contain : For a minor spill (that you are trained and equipped to handle), prevent the spread of the solid material.[12] Do not use water, as this could increase the contaminated area. Cover the spill with a plastic sheet to minimize dust generation.[12]
-
Clean Up :
-
Wearing your full PPE, gently sweep the solid material into a dustpan or use absorbent pads for any solutions.[7] Avoid creating dust.
-
Place the collected material and all cleaning supplies (gloves, pads, etc.) into a sealed container for hazardous waste disposal.[7][11]
-
Decontaminate the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.
-
-
Reporting : Report the incident to your supervisor and your institution's Environmental Health & Safety (EHS) office.[13]
By internalizing this guide, you not only protect yourself and your colleagues but also uphold the scientific community's responsibility to the environment. This commitment to rigorous safety and disposal protocols is a hallmark of trustworthy and authoritative research.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 914347-85-6 [amp.chemicalbook.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. epa.gov [epa.gov]
- 7. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Emergency Procedures for Pool Chemical Spills [mmpoolspaservicescorp.com]
- 11. reed.edu [reed.edu]
- 12. chemkleancorp.com [chemkleancorp.com]
- 13. Swimming Pool Chemical Safety: How to Handle Spills Properly - [pooloperationmanagement.com]
Navigating the Safe Handling of 1-(6-Chloropyrimidin-4-yl)-4-piperidinol: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals routinely handle a diverse array of chemical compounds. Among these, halogenated heterocyclic molecules such as 1-(6-Chloropyrimidin-4-yl)-4-piperidinol represent a class of intermediates that, while invaluable in synthesis, demand meticulous handling to ensure personnel safety and experimental integrity. This guide provides a comprehensive, technically grounded framework for the safe use, storage, and disposal of this compound, moving beyond mere procedural steps to explain the rationale behind each critical safety measure.
Understanding the Hazard Landscape
This compound is classified with specific hazard statements that dictate the necessary precautions.[1] A thorough understanding of these hazards is the bedrock of a robust safety protocol. The primary risks associated with this compound include:
-
Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[1][2]
Given these classifications, a multi-layered approach to personal protective equipment (PPE) is not merely recommended; it is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure to mitigate the risks of exposure. The following table outlines the mandatory PPE for handling this compound, with an explanation of the protective reasoning.
| Protection Type | Required PPE | Rationale for Use |
| Eye and Face Protection | Splash-proof safety goggles and a face shield.[3] | The compound is a serious eye irritant.[1][2] Goggles provide a seal against splashes, while a face shield offers a broader barrier for the entire face. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and subsequent irritation.[1][3] It is advisable to wear two pairs of gloves when handling the pure compound or concentrated solutions.[4] |
| Body Protection | A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4] | This prevents incidental skin contact on the arms and torso. The low-permeability fabric provides a barrier against potential splashes. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if there is a risk of generating dust or aerosols.[3] | To prevent inhalation of the compound, which can cause respiratory irritation.[1][2] All handling of the solid compound should be performed in a certified chemical fume hood to minimize airborne exposure.[3] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize the risk of exposure and contamination. The following diagram and procedural steps outline a safe handling process from preparation to immediate post-handling procedures.
Caption: Recommended workflow for handling this compound.
Detailed Procedural Steps:
-
Preparation:
-
Don PPE: Before entering the laboratory space where the compound is stored or handled, put on all required personal protective equipment as detailed in the table above.[3]
-
Verify Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, solvents, glassware) and place them within the fume hood to avoid unnecessary movements in and out of the containment area.
-
-
Handling in a Chemical Fume Hood:
-
Weighing: Carefully weigh the desired amount of the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Dissolving/Dispensing: If preparing a solution, add the solvent to the vessel containing the weighed compound. If dispensing the solid, use a clean spatula.
-
Container Sealing: Tightly close the primary container of this compound immediately after use.
-
-
Post-Handling and Cleanup:
-
Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent to decontaminate the area.
-
Waste Segregation: Dispose of all contaminated materials (gloves, weigh boats, paper towels) in a designated, sealed waste container for halogenated organic waste.[5]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, this involves removing outer gloves, gown, face shield, and inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[4]
-
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and a clear disposal plan are critical components of the chemical management lifecycle.
Storage Protocols
Disposal Plan
The disposal of this compound and any materials contaminated with it must adhere to institutional, local, and national regulations for hazardous waste. As a halogenated organic compound, it requires specific disposal procedures.
Caption: Disposal workflow for halogenated chemical waste.
Key Disposal Steps:
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.[5]
-
Containerization: Use a designated, properly labeled container for all waste generated from handling this compound. The label should clearly state "Halogenated Waste" and list the chemical constituents.[5]
-
Storage: Keep the waste container sealed and store it in a designated satellite accumulation area within the laboratory.[6]
-
Pickup: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific endeavors.
References
- 1. aaronchem.com [aaronchem.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
